molecular formula C16H18 B155571 4-tert-Butylbiphenyl CAS No. 1625-92-9

4-tert-Butylbiphenyl

Cat. No.: B155571
CAS No.: 1625-92-9
M. Wt: 210.31 g/mol
InChI Key: CDOYZTOFTGTGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylbiphenyl (CAS RN: 1625-92-9) is an organic compound that presents as a white to light yellow crystalline solid or powder . It has a molecular formula of C16H18 and a molecular weight of 210.32 g/mol . This high-purity compound is specified with a melting point of approximately 50°C to 54°C and a boiling point around 310°C . In research applications, this compound is noted for its utility as a high-temperature lubricant, providing effective lubrication under extreme thermal conditions . It also serves a role in catalytic systems, such as in the hydrogenation of olefins . From a safety and handling perspective, it is recommended to store this product at room temperature, ideally in a cool and dark place . As with all research chemicals, direct contact should be avoided, and appropriate personal protective equipment, including gloves and goggles, must be worn during handling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYZTOFTGTGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167381
Record name 4-tert-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-92-9
Record name 4-tert-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-tert-butylbiphenyl. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process development. This document includes a summary of quantitative physical data, detailed experimental protocols for property determination, and key spectral data for identification and analysis.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Physical PropertyValueSource(s)
Molecular Formula C₁₆H₁₈[1]
Molecular Weight 210.31 g/mol [1]
CAS Number 1625-92-9[1]
Appearance White to yellow-orange powder or solid[2][3]
Melting Point 50 - 54 °C[4]
Boiling Point 190 - 192 °C at 13 mmHg[2]
Density No experimental data available
Solubility Soluble in dioxane (0.1 g/mL)[5]
Vapor Pressure No data available[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of aromatic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed in a mortar and finely ground with a pestle.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7]

Determination of Boiling Point (under Reduced Pressure)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Apparatus:

  • Thiele tube or a distillation apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Vacuum source

Procedure (Thiele Tube Method):

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source to achieve the desired pressure.[8]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinders or pipettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Solvent Selection: A range of common organic solvents (e.g., hexane, toluene, ethanol, acetone) should be selected based on polarity.

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to each test tube.

  • Mixing: The test tubes are stoppered and agitated vigorously using a vortex mixer or shaker until the solid appears to be dissolved. If the solid dissolves completely, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved).

  • Observation: The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the mass of solute dissolved in a given volume of solvent at a specific temperature.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect signals corresponding to the aromatic protons on the two phenyl rings and a singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Distinct signals would be observed for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the various aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present. For this compound, key absorptions would include C-H stretching from the aromatic rings and the alkyl group, and C=C stretching from the aromatic rings.

  • MS (Mass Spectrometry): The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and aspects of the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting A Obtain this compound Sample B Dry the Sample A->B C Grind to a Fine Powder B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Solubility Testing C->F G Density Measurement (if liquid) C->G H ¹H and ¹³C NMR Spectroscopy C->H I IR Spectroscopy C->I J Mass Spectrometry C->J K Compile and Tabulate Data D->K E->K F->K G->K H->K I->K J->K L Compare with Literature Values K->L M Generate Technical Report L->M

Caption: Experimental workflow for physical property determination.

References

Spectroscopic Analysis of 4-tert-Butylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-tert-butylbiphenyl. It includes structured data tables, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.58 - 7.56m2HAr-H
7.52 - 7.50m2HAr-H
7.43 - 7.39m2HAr-H
7.34 - 7.30m1HAr-H
1.34s9H-C(CH₃)₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Assignment
151.1Ar-C (quaternary, attached to tert-butyl group)
141.0Ar-C (quaternary, ipso-carbon of the unsubstituted phenyl ring)
138.2Ar-C (quaternary, ipso-carbon of the substituted phenyl ring)
128.7Ar-CH
126.9Ar-CH
126.8Ar-CH
125.6Ar-CH
34.6-C (CH₃)₃ (quaternary)
31.4-C(C H₃)₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
2965 - 2870StrongAliphatic C-H stretch (from tert-butyl group)
~1600, 1480Medium-StrongAromatic C=C ring stretch
~1365StrongC-H bend (from tert-butyl group)
~830Strongpara-disubstituted benzene C-H out-of-plane bend
~760, 695StrongMonosubstituted benzene C-H out-of-plane bend

Sample Preparation: KBr pellet or thin film

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm diameter)

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks and reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Data Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

    • Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder in an oven to ensure it is completely dry.

    • Grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with the known vibrational frequencies of the functional groups present in this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR NMR_Acq NMR Spectrometer (Acquire FID) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (Acquire Interferogram) Prep_IR->IR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform Background Subtraction IR_Acq->IR_Proc NMR_Analysis Chemical Shift Analysis Integration & Multiplicity NMR_Proc->NMR_Analysis IR_Analysis Peak Position & Intensity Analysis IR_Proc->IR_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 4-tert-butylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butylbiphenyl in common organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive understanding of its expected solubility behavior based on structurally similar compounds, along with detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic compound featuring a biphenyl backbone substituted with a tert-butyl group. This non-polar, aromatic hydrocarbon is of interest in various fields, including materials science and as an intermediate in organic synthesis. Its solubility is a critical parameter for its application in solution-based processes, purification, and formulation development.

Expected Solubility Profile

While specific quantitative data is limited, the solubility of this compound can be inferred from the known properties of biphenyl and the influence of the tert-butyl group. Biphenyl, the parent compound, is generally soluble in a range of non-polar and moderately polar organic solvents. The introduction of the bulky, non-polar tert-butyl group is expected to further enhance its solubility in non-polar solvents like hydrocarbons and decrease its solubility in more polar solvents.

Table 1: Qualitative Solubility and Data for Structurally Similar Compounds

Solvent ClassCommon SolventsExpected Solubility of this compoundSupporting Data for Similar Compounds
Hydrocarbons Hexane, Heptane, Toluene, BenzeneHighBiphenyl is very soluble in benzene.
Ethers Diethyl ether, Tetrahydrofuran (THF)High4,4'-Di-tert-butylbiphenyl is reported to be soluble in dioxane at 0.1 g/mL.
Ketones Acetone, Methyl Ethyl KetoneModerate to High4-tert-butylphenol is generally soluble in acetone.
Esters Ethyl acetateModerateNo direct data found.
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate4-tert-butylphenol is generally soluble in ethanol.
Halogenated Solvents Dichloromethane, ChloroformHighBiphenyl is soluble in carbon tetrachloride.
Water -Very Low / InsolubleBiphenyl is insoluble in water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following protocols outline established techniques for measuring the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, filtration through a sub-micron filter (e.g., 0.22 µm PTFE syringe filter) or centrifugation is employed. It is critical to maintain the temperature during this step to avoid precipitation or further dissolution.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Gravimetric Method

This is a simpler, classical method for determining solubility that relies on the mass of the dissolved solute.

Methodology:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the Isothermal Shake-Flask Method (steps 1 and 2).

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

  • Drying and Weighing: Place the container with the solid residue in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container. The solubility is then calculated by dividing the mass of the residue by the initial volume of the saturated solution taken.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of this compound using the Isothermal Shake-Flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Combine in vial equil Agitate at constant temperature (24-72h) prep2->equil sep Filter or Centrifuge to remove solid equil->sep dilute Dilute saturated solution sep->dilute hplc Analyze by HPLC dilute->hplc calc Calculate Solubility (e.g., mg/mL) hplc->calc

Figure 1. Experimental workflow for solubility determination.

Conclusion

An In-depth Technical Guide to the Thermochemical Properties of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties of 4-tert-butylbiphenyl. The information is compiled from peer-reviewed scientific literature and is intended to be a valuable resource for professionals in research, development, and academia.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available.

Table 1: Enthalpies of Formation, Combustion, and Phase Transitions

PropertySymbolValue (kJ·mol⁻¹)Temperature (K)Method
Standard Molar Enthalpy of Formation (crystal)ΔfHₘ°(cr)-143.2 ± 3.8298.15Static-Bomb Combustion Calorimetry
Standard Molar Enthalpy of Formation (gas)ΔfHₘ°(g)-45.1 ± 4.3298.15Derived from ΔfHₘ°(cr) and ΔsubHₘ°
Standard Massic Energy of CombustionΔcH°-41433.8 ± 1.8298.15Static-Bomb Combustion Calorimetry
Standard Molar Enthalpy of SublimationΔsubHₘ°98.1 ± 2.1298.15Calvet Microcalorimetry
Standard Molar Enthalpy of VaporizationΔvapHₘ°76.5 ± 1.5298.15Calvet Microcalorimetry
Molar Enthalpy of FusionΔfusHₘ21.6324.7Differential Scanning Calorimetry

Table 2: Heat Capacity and Thermodynamic Functions [1]

Temperature (K)Molar Heat Capacity, Cₚ,ₘ (J·K⁻¹·mol⁻¹)Enthalpy, H°(T) - H°(0) (kJ·mol⁻¹)Entropy, S°(T) (J·K⁻¹·mol⁻¹)
50.610.0010.20
104.410.0121.62
5056.401.13932.65
100110.885.56493.36
150157.0012.39152.0
200204.3021.61209.6
250258.9033.43268.1
298.15314.1047.16323.5
324.7 (solid)345.0056.12352.0
324.7 (liquid)385.0077.72418.6
350400.0087.72448.1
370415.0095.92470.5

Experimental Protocols

The determination of the thermochemical properties of this compound involves precise and specialized experimental techniques. The following sections detail the methodologies cited in the literature.

2.1. Static-Bomb Combustion Calorimetry

This technique is employed to measure the standard massic energy of combustion.

  • Apparatus: A static-bomb calorimeter with a platinum resistance thermometer for temperature measurements.

  • Procedure:

    • A pellet of this compound of known mass is placed in a platinum crucible inside a calorimetric bomb.

    • The bomb is filled with purified oxygen to a pressure of 3.04 MPa.

    • A known amount of distilled water is added to the bomb to ensure saturation of the gas phase with water vapor.

    • The bomb is placed in a calorimeter vessel filled with a known mass of water.

    • The sample is ignited by passing an electric current through a platinum wire.

    • The temperature change of the water is precisely measured to determine the energy of combustion.

    • Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid.

    • The energy equivalent of the calorimeter is determined using a certified benzoic acid standard.

2.2. Calvet Microcalorimetry

A Calvet microcalorimeter is utilized to measure the enthalpies of vaporization and sublimation.

  • Apparatus: A high-temperature Calvet microcalorimeter.

  • Procedure for Enthalpy of Vaporization:

    • A small amount of the sample is placed in a sealed glass ampoule.

    • The ampoule is placed in the calorimeter at a constant temperature (298.15 K).

    • The ampoule is broken, and the heat absorbed during the vaporization of the sample is measured.

  • Procedure for Enthalpy of Sublimation:

    • The substance is placed in a Knudsen cell, which has a small orifice.

    • The cell is heated to a specific temperature, and the rate of mass loss due to sublimation is measured.

    • The enthalpy of sublimation is then calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

2.3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of phase transitions, such as fusion (melting).

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed amount of the sample is placed in an aluminum pan.

    • An empty pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • A peak in the heat flow versus temperature curve indicates a phase transition, and the area under the peak is proportional to the enthalpy of that transition.

2.4. Vacuum Adiabatic Calorimetry

This method is employed to measure the heat capacity of the substance over a wide range of temperatures.

  • Apparatus: A vacuum adiabatic calorimeter.

  • Procedure:

    • A known mass of the sample is placed in a calorimeter vessel.

    • The vessel is placed in a vacuum chamber to minimize heat exchange with the surroundings.

    • A known amount of heat is supplied to the sample, and the resulting temperature increase is measured.

    • The heat capacity is calculated from the amount of heat supplied and the temperature change.

    • This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

Visualizations

3.1. Relationship between Thermochemical Properties

The following diagram illustrates the relationship between the key thermochemical properties of this compound and how they are experimentally determined.

Thermochemical_Properties cluster_experimental Experimental Determination cluster_properties Thermochemical Properties Calorimetry Static-Bomb Combustion Calorimetry H_comb ΔcH° (Energy of Combustion) Calorimetry->H_comb measures Microcalorimetry Calvet Microcalorimetry H_sub ΔsubHₘ° (Enthalpy of Sublimation) Microcalorimetry->H_sub measures H_vap ΔvapHₘ° (Enthalpy of Vaporization) Microcalorimetry->H_vap measures DSC Differential Scanning Calorimetry H_fus ΔfusHₘ (Enthalpy of Fusion) DSC->H_fus measures AdiabaticCal Vacuum Adiabatic Calorimetry Cp Cₚ,ₘ (Heat Capacity) AdiabaticCal->Cp measures H_form_cr ΔfHₘ°(cr) (Enthalpy of Formation, crystal) H_form_g ΔfHₘ°(g) (Enthalpy of Formation, gas) H_form_cr->H_form_g + ΔsubHₘ° H_comb->H_form_cr derives H_sub->H_form_g + ΔfHₘ°(cr)

Relationship between experimental methods and thermochemical properties.

3.2. Experimental Workflow for Combustion Calorimetry

The following diagram outlines the typical workflow for determining the enthalpy of formation using static-bomb combustion calorimetry.

Combustion_Calorimetry_Workflow start Start sample_prep Sample Preparation (Pelletizing) start->sample_prep bomb_setup Bomb Assembly (Oxygen filling) sample_prep->bomb_setup calorimeter_setup Calorimeter Setup (Water filling) bomb_setup->calorimeter_setup ignition Ignition calorimeter_setup->ignition temp_measurement Temperature Measurement ignition->temp_measurement data_analysis Data Analysis (Corrections) temp_measurement->data_analysis calc_H_comb Calculate ΔcH° data_analysis->calc_H_comb calc_H_form Calculate ΔfHₘ°(cr) calc_H_comb->calc_H_form end End calc_H_form->end

Workflow for Combustion Calorimetry.

This guide provides a foundational understanding of the thermochemical properties of this compound, essential for its application in various scientific and industrial fields. For more detailed information, readers are encouraged to consult the primary literature cited.

References

The Elusive Crystalline Landscape of 4-tert-butylbiphenyl: A Technical Guide to its Putative Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing 4-tert-butylbiphenyl's Solid State

This compound is a molecule of interest in various fields, including materials science and as a structural motif in medicinal chemistry. A comprehensive understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is crucial for controlling its physical properties such as solubility, stability, and bioavailability. However, a thorough search of the existing scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a publicly available, solved crystal structure for this compound.

This technical guide addresses this information gap by providing a detailed overview of the known structural characteristics of a closely related and well-studied compound, 4,4'-di-tert-butylbiphenyl, as a predictive model. Furthermore, this document outlines a comprehensive experimental workflow for the synthesis, crystallization, and definitive crystal structure determination of this compound, enabling researchers to systematically investigate its solid-state landscape.

A Case Study: The Trimorphism of 4,4'-di-tert-butylbiphenyl

The structural behavior of 4,4'-di-tert-butylbiphenyl offers valuable insights into the potential crystalline complexity of its mono-substituted counterpart. Research has revealed that 4,4'-di-tert-butylbiphenyl exhibits trimorphism, meaning it can exist in three distinct crystal forms (polymorphs), each with a unique internal arrangement of molecules.[1]

Crystallographic Data of 4,4'-di-tert-butylbiphenyl Polymorphs

A summary of the crystallographic data for the three known polymorphs of 4,4'-di-tert-butylbiphenyl is presented in Table 1. This data highlights the structural diversity that can arise from subtle differences in crystallization conditions.

Parameter Form I Form II Form III
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cC2/c

Table 1: Crystallographic data for the known polymorphs of 4,4'-di-tert-butylbiphenyl.[1]

Proposed Experimental Protocols for this compound

The following sections detail a robust experimental plan to determine the crystal structure of this compound and screen for potential polymorphs.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl.

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in anhydrous dichloromethane.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

  • Add tert-butyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and 10% HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Polymorph Screening and Crystallization

A systematic polymorph screen is essential to identify all accessible crystalline forms of this compound. This involves crystallizing the compound from a variety of solvents under different conditions.

Suggested Solvents for Screening:

  • Non-polar: Heptane, Hexane, Toluene

  • Polar aprotic: Acetone, Ethyl acetate, Dichloromethane, Tetrahydrofuran

  • Polar protic: Methanol, Ethanol, Isopropanol

Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly at a constant temperature.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

Procedure:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the asymmetric unit are then determined using direct methods or Patterson methods. The structural model is subsequently refined to achieve the best possible fit to the experimental data.

Mandatory Visualizations

To facilitate a clear understanding of the proposed experimental workflows, the following diagrams are provided in the DOT language.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_crystallization Polymorph Screening and Crystallization cluster_scxrd Single-Crystal X-ray Diffraction S1 Reactants: Biphenyl, tert-Butyl Chloride, Anhydrous AlCl3 S2 Friedel-Crafts Alkylation in Dichloromethane S1->S2 S3 Quenching and Extraction S2->S3 S4 Purification by Recrystallization S3->S4 S5 Pure Crystalline Product S4->S5 C1 Dissolve in Various Solvents S5->C1 Proceed to Crystallization C2 Slow Evaporation C1->C2 C3 Cooling Crystallization C1->C3 C4 Vapor Diffusion C1->C4 C5 Single Crystals C2->C5 C3->C5 C4->C5 X1 Mount Single Crystal C5->X1 Select Suitable Crystal X2 X-ray Data Collection X1->X2 X3 Structure Solution X2->X3 X4 Structure Refinement X3->X4 X5 Crystallographic Data: Unit Cell, Space Group, Atomic Coordinates X4->X5

Caption: Experimental workflow for synthesis, crystallization, and analysis.

Conclusion

While the crystal structure of this compound remains to be experimentally determined and reported in the public domain, the structural insights from its close analogue, 4,4'-di-tert-butylbiphenyl, suggest the potential for rich polymorphic behavior. The detailed experimental protocols provided in this guide offer a clear and systematic pathway for researchers to synthesize, crystallize, and ultimately elucidate the definitive crystal structure(s) of this compound. This foundational knowledge is paramount for advancing its application in materials science and drug development, enabling the rational design and control of its solid-state properties.

References

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylbiphenyl and its Analogue 4,4'-Di-tert-butylbiphenyl in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the supplier, which should always be consulted prior to handling any chemical.

This guide provides comprehensive safety and handling information for 4-tert-butylbiphenyl and a closely related compound, 4,4'-Di-tert-butylbiphenyl. Due to the greater availability of detailed safety data for the di-substituted analogue, much of the specific guidance is based on information for 4,4'-Di-tert-butylbiphenyl, with data for this compound included where available.

Chemical Identification

IdentifierThis compound4,4'-Di-tert-butylbiphenyl
IUPAC Name 1-tert-butyl-4-phenylbenzene[1]1-tert-butyl-4-(4-tert-butylphenyl)benzene[2]
Synonyms p-tert-butylbiphenyl, p-tert-butyldiphenyl[3]4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl[2]
CAS Number 1625-92-9[1][3]1625-91-8[4][5]
Molecular Formula C16H18[1][3]C20H26[2][4]
Molecular Weight 210.31 g/mol [1][3]266.42 g/mol [2][4]
Appearance White to light yellow powder or crystalsWhite to pale yellow crystals or powder[6]
Odor Odorless[5]Odorless[4][5][7]

Hazard Identification

While specific hazard classifications for this compound are not extensively detailed in the provided results, the closely related 4,4'-Di-tert-butylbiphenyl is generally not classified as hazardous under GHS.[4] However, some suppliers indicate that related compounds may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects.[8][9] Therefore, it is prudent to handle both compounds with care.

Potential Hazards:

  • May cause skin irritation upon prolonged contact.

  • May cause serious eye irritation or damage.

  • Inhalation of dust may cause respiratory irritation.

  • May be harmful if swallowed.

  • Thermal decomposition can release irritating gases and vapors.[4][5][7]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties for both compounds.

PropertyThis compound4,4'-Di-tert-butylbiphenyl
Melting Point 50.0 to 54.0 °C126 - 129 °C / 258.8 - 264.2 °F[4][5][7]
Boiling Point Not available190 - 192 °C / 374 - 377.6 °F @ 13 mmHg[5][10]
Flash Point No information availableNo information available[5][7]
Autoignition Temp. No data availableNo data available[5]
Water Solubility InsolubleNo data available
Vapor Pressure No information availableNo information available[5]
Vapor Density Not applicableNot applicable[4]

Experimental Protocols: Handling and Storage

Engineering Controls
  • Ventilation: Always handle these compounds in a well-ventilated area.[4] Use of a fume hood is recommended, especially when handling powders to avoid dust generation.[11]

  • Isolation: Where possible, use engineering controls such as process isolation or enclosure to minimize contact.[4]

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following are general recommendations.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN 166 or ANSI Z87.1 standards.[4][12] A face shield may be required where there is a risk of splashing or dust generation.[12]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[4][11] Always inspect gloves before use and change them if they become contaminated.

  • Skin and Body Protection: Wear a long-sleeved laboratory coat.[4] Ensure that skin is not exposed. Long pants and closed-toe shoes are mandatory.[12]

  • Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5][12]

General Handling Protocol
  • Read and understand the Safety Data Sheet (SDS) before starting work.

  • Ensure the work area is clean and uncluttered.

  • Don appropriate PPE as determined by your risk assessment.

  • Weigh and transfer the chemical in a fume hood to minimize dust exposure.[11]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Avoid the formation of dust and aerosols.[11][13]

  • Keep the container tightly closed when not in use.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[5]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

  • Keep away from incompatible materials such as oxidizing agents.[4][5]

  • Store away from heat and sources of ignition.[5]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Seek immediate medical attention.[8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice.

  • Inhalation: Remove to fresh air.[4][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.[4][7] Rinse mouth with water and drink plenty of water afterwards.[7][11] Seek immediate medical attention.

Accidental Release Measures (Spills)
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, prevent further leakage or spillage if safe to do so.

  • Clean-up: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable container for disposal.[4][5][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][5][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[4][5][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Toxicological Information

No acute toxicity information is available for 4,4'-Di-tert-butylbiphenyl.[4][5] Data for related compounds suggests a potential for irritation.

EffectThis compound4,4'-Di-tert-butylbiphenyl
Acute Oral Toxicity No data availableNo data available[4]
Acute Dermal Toxicity No data availableNo data available[4]
Acute Inhalation No data availableNo data available[4]
Skin Corrosion/Irritation No data availableNo data available[4]
Eye Damage/Irritation No data availableNo data available[4]
Carcinogenicity No data availableNo data available[5]

Visual Guides

The following diagrams illustrate key safety workflows and decision-making processes for handling these chemicals in the lab.

G start_end start_end process process decision decision io io start Start: Prepare for Experiment sds Read SDS and Perform Risk Assessment start->sds ppe Select and Don Appropriate PPE sds->ppe setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh/Transfer Chemical setup->weigh reaction Perform Experiment weigh->reaction cleanup Clean Work Area and Decontaminate Equipment reaction->cleanup disposal Dispose of Waste Properly cleanup->disposal end End disposal->end

Caption: General laboratory workflow for handling chemicals.

PPE_Selection decision decision ppe_action ppe_action info info start Start PPE Selection q1 Risk of Dust or Aerosol? start->q1 a1_yes Wear NIOSH/EN 149 Approved Respirator q1->a1_yes Yes q2 Risk of Splash to Eyes? q1->q2 No a1_yes->q2 a2_yes Wear Chemical Goggles (EN 166) q2->a2_yes Yes a2_no Wear Safety Glasses with Side Shields q2->a2_no No q3 Risk of Skin Contact? a2_yes->q3 a2_no->q3 a3_yes Wear Lab Coat and Nitrile Gloves q3->a3_yes Yes end PPE Selection Complete a3_yes->end

Caption: Decision tree for Personal Protective Equipment (PPE) selection.

Spill_Response start_end start_end action action precaution precaution cleanup_step cleanup_step spill Chemical Spill Occurs alert Alert Personnel and Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe ventilate Ensure Area is Well-Ventilated ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Sweep/Scoop into Sealed Waste Container contain->collect decontaminate Clean Spill Area with Solvent, then Soap & Water collect->decontaminate dispose Dispose of Waste per Institutional Guidelines decontaminate->dispose report Report Incident dispose->report

Caption: Emergency response flowchart for a chemical spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-tert-butylbiphenyl via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2][3][4] This electrophilic aromatic substitution reaction is widely utilized in organic synthesis for the preparation of various alkylated aromatic compounds.[5] The reaction typically involves an alkyl halide, a Lewis acid catalyst, and an aromatic substrate.[5] Common Lewis acid catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[2][6]

Biphenyl, an aromatic hydrocarbon, can be alkylated via the Friedel-Crafts reaction to produce substituted biphenyls.[6][7] 4-tert-butylbiphenyl is a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its synthesis via Friedel-Crafts alkylation of biphenyl with a tert-butylating agent, such as tert-butyl chloride, is a common laboratory procedure.[1][2]

A key challenge in the Friedel-Crafts alkylation of biphenyl is controlling the degree of substitution.[8] The introduction of an electron-donating alkyl group, such as a tert-butyl group, activates the aromatic ring, making it more susceptible to further alkylation.[1] This can lead to the formation of polyalkylated products, primarily 4,4'-di-tert-butylbiphenyl.[1][8] To selectively synthesize the mono-substituted product, this compound, the reaction conditions must be carefully controlled, primarily by using a molar excess of the aromatic substrate (biphenyl).[1][3]

These application notes provide a detailed protocol for the synthesis of this compound, focusing on reaction conditions that favor mono-alkylation, along with data presentation and visualizations of the experimental workflow and reaction mechanism.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
BiphenylC₁₂H₁₀154.2115.4 g (100 mmol)Use in excess to favor mono-alkylation.
tert-Butyl chloride(CH₃)₃CCl92.574.63 mL (42 mmol)The limiting reagent.
Anhydrous Ferric ChlorideFeCl₃162.200.2 g (1.23 mmol)Catalyst. Must be anhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93125 mLDry solvent.
10% Hydrochloric AcidHCl (aq)-60 mLFor washing the organic layer.
Anhydrous Calcium ChlorideCaCl₂110.98As neededDrying agent.
95% EthanolC₂H₅OH-As neededFor recrystallization.
Equipment
  • 250 mL two- or three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Calcium chloride drying tube

  • Gas absorption trap

  • Water bath

  • Separating funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

Experimental Procedure

Reaction Setup and Execution

  • In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer, add biphenyl (15.4 g, 100 mmol) and dry dichloromethane (100 mL).[1][9]

  • Stir the mixture until the biphenyl is completely dissolved.

  • In a separate container, dissolve anhydrous ferric chloride (0.2 g, 1.23 mmol) in a small amount of dry dichloromethane and add it to the biphenyl solution.[1] Alternatively, the ferric chloride can be added directly to the reaction flask.

  • Fit a reflux condenser to the central neck of the flask. Place a calcium chloride drying tube connected to a gas absorption trap at the top of the condenser to manage the evolving HCl gas.[1]

  • Slowly add tert-butyl chloride (4.63 mL, 42 mmol) to the stirred solution at room temperature.[9] The evolution of HCl gas should be observable.[1]

  • Heat the reaction mixture in a water bath to a gentle reflux and maintain for 1 hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the contents of the flask into a separating funnel.

  • Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid, followed by a wash with water and then brine.[1]

  • Dry the organic layer over anhydrous calcium chloride.[1]

  • Filter the drying agent and transfer the filtrate to a round-bottomed flask.

  • Remove the solvent (dichloromethane) using a rotary evaporator.[1]

  • The crude product, which will be a mixture of unreacted biphenyl, this compound, and some 4,4'-di-tert-butylbiphenyl, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane. Recrystallization from 95% ethanol can also be employed to purify the solid product.[1]

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood to avoid inhalation of dichloromethane vapors and HCl gas.[1]

  • Dichloromethane is a suspected carcinogen and can cause central nervous system effects upon inhalation.[1]

  • tert-Butyl chloride is flammable and an irritant.

  • Hydrochloric acid is corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes typical quantitative data for the Friedel-Crafts alkylation of biphenyl. Note that many published procedures focus on the synthesis of the di-substituted product. To favor the mono-substituted product (this compound), a significant excess of biphenyl is crucial.

ParameterValue/ConditionReference
Reactants
Biphenyl1.0 to 3.0 molar equivalents[1][9]
tert-Butyl Chloride1.0 molar equivalent (limiting reagent)[1][9]
Catalyst
Ferric Chloride (FeCl₃)~0.01-0.04 molar equivalents[1][9]
Aluminum Chloride (AlCl₃)Can also be used, but may be too active[6][10]
Solvent
Dichloromethane (CH₂Cl₂)Sufficient to dissolve reactants[1][9]
Reaction Conditions
TemperatureRoom temperature to reflux (~40 °C)[1][9]
Reaction Time1 hour to overnight[1][9]
Product Information
Expected ProductThis compound
Theoretical YieldBased on tert-butyl chloride
Reported Yield (for di-tert-butylbiphenyl)62% - 100% (crude)[2][9]
Melting Point (4,4'-di-tert-butylbiphenyl)126-130 °C[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Dissolve Biphenyl in Dichloromethane add_catalyst Add Anhydrous FeCl₃ prep_reactants->add_catalyst add_alkyl_halide Slowly Add tert-Butyl Chloride add_catalyst->add_alkyl_halide reflux Reflux for 1 hour add_alkyl_halide->reflux cool Cool to Room Temperature reflux->cool wash Wash with HCl (aq), Water, and Brine cool->wash dry Dry with Anhydrous CaCl₂ wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify by Distillation, Chromatography, or Recrystallization evaporate->purify product Obtain Pure This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration tBuCl tert-Butyl Chloride electrophile_complex [ (CH₃)₃C⁺---Cl---FeCl₃⁻ ] tBuCl->electrophile_complex + FeCl₃ FeCl3 FeCl₃ (Lewis Acid) carbocation tert-Butyl Carbocation (CH₃)₃C⁺ electrophile_complex->carbocation FeCl4 [FeCl₄]⁻ biphenyl Biphenyl sigma_complex Arenium Ion Intermediate (σ-complex) biphenyl->sigma_complex + (CH₃)₃C⁺ product This compound sigma_complex->product + [FeCl₄]⁻ HCl HCl FeCl3_regen FeCl₃

References

Application Notes and Protocols for the Synthesis of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-tert-butylbiphenyl, a valuable intermediate in the development of pharmaceuticals and advanced materials. Two primary synthetic routes are presented: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts alkylation. The Suzuki-Miyaura coupling is generally preferred for its high selectivity and milder reaction conditions, which often result in higher yields of the desired mono-substituted product. The Friedel-Crafts alkylation, while a classic method, typically requires careful control of reaction conditions to minimize the formation of the di-substituted byproduct, 4,4'-di-tert-butylbiphenyl.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplierPurity
4-tert-Butylphenylboronic acidSigma-Aldrich98%
BromobenzeneAcros Organics99%
Palladium(II) acetateStrem Chemicals98%
TriphenylphosphineTCI99%
Potassium carbonateFisher Scientific≥99%
TolueneJ.T. BakerAnhydrous, 99.8%
EthanolDecon Labs200 Proof
BiphenylAlfa Aesar99%
tert-Butyl chlorideOakwood Chemical99%
Anhydrous Ferric ChlorideBeantown Chemical98%
DichloromethaneMacron Fine ChemicalsAnhydrous, ≥99.8%
Hydrochloric acidVWR37%
Sodium bicarbonateEMD Millipore≥99.7%
Anhydrous magnesium sulfateAvantor≥99.5%

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₆H₁₈[1]
Molecular Weight 210.32 g/mol [1]
Appearance White crystalline solid
Melting Point 49-52 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.58 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 7.42 (t, J=7.6 Hz, 2H), 7.32 (t, J=7.4 Hz, 1H), 1.35 (s, 9H)[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 150.0, 140.9, 138.3, 128.7, 126.9, 126.8, 125.6, 34.5, 31.4

Experimental Protocols

Method 1: Suzuki-Miyaura Cross-Coupling Reaction

This method offers high selectivity for the mono-substituted product and is generally the preferred route for synthesizing this compound. The reaction couples 4-tert-butylphenylboronic acid with bromobenzene using a palladium catalyst.

Reaction Scheme:

C₁₀H₁₅BO₂ + C₆H₅Br --(Pd(OAc)₂/PPh₃, K₂CO₃)--> C₁₆H₁₈

(4-tert-butylphenylboronic acid + Bromobenzene → this compound)

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-tert-butylphenylboronic acid (2.13 g, 12.0 mmol), bromobenzene (1.57 g, 10.0 mmol), palladium(II) acetate (0.022 g, 0.1 mmol, 1 mol%), and triphenylphosphine (0.052 g, 0.2 mmol, 2 mol%).

  • Solvent and Base Addition: Add 40 mL of toluene and a solution of potassium carbonate (4.14 g, 30.0 mmol) in 20 mL of deionized water.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

  • Yield and Characterization: A typical yield for this reaction is in the range of 85-95%. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Method 2: Friedel-Crafts Alkylation

This classic method involves the electrophilic substitution of a tert-butyl group onto the biphenyl ring. To favor the formation of the mono-substituted product, a significant excess of biphenyl is used.

Reaction Scheme:

C₁₂H₁₀ + (CH₃)₃CCl --(FeCl₃)--> C₁₆H₁₈ + HCl

(Biphenyl + tert-Butyl chloride → this compound + Hydrochloric acid)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a dilute sodium hydroxide solution, place biphenyl (15.4 g, 100 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane and stir until the biphenyl is completely dissolved.

  • Catalyst Addition: To the stirred solution, add anhydrous ferric chloride (0.81 g, 5.0 mmol) in one portion.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add tert-butyl chloride (2.78 g, 30.0 mmol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by GC. The reaction is typically complete within 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of cold water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with 1 M hydrochloric acid (2 x 50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product will be a mixture of unreacted biphenyl, this compound, and 4,4'-di-tert-butylbiphenyl. Separate the components by fractional distillation under reduced pressure or by column chromatography on silica gel using hexane as the eluent.

  • Yield and Characterization: The yield of this compound can vary significantly depending on the reaction conditions and purification efficiency, but is generally lower than the Suzuki coupling method. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: 4-tert-butylphenylboronic acid Bromobenzene Pd(OAc)₂ PPh₃ solvent_base Add Solvent and Base: Toluene Aqueous K₂CO₃ reagents->solvent_base inert Establish Inert Atmosphere: Purge with Nitrogen solvent_base->inert heat Heat to 85°C (12-16 hours) inert->heat cool_separate Cool to RT Separate Layers heat->cool_separate extract Extract with Toluene cool_separate->extract wash Wash with H₂O & Brine extract->wash dry_concentrate Dry (MgSO₄) Concentrate wash->dry_concentrate purify Column Chromatography (Hexane) dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation tBuCl tert-Butyl chloride electrophile tert-Butyl carbocation [(CH₃)₃C⁺] + [FeCl₄]⁻ tBuCl->electrophile + FeCl₃ FeCl3 FeCl₃ (Lewis Acid) biphenyl Biphenyl arenium_ion Arenium Ion Intermediate (Sigma Complex) biphenyl->arenium_ion + (CH₃)₃C⁺ deprotonation Deprotonation by [FeCl₄]⁻ arenium_ion->deprotonation product This compound deprotonation->product catalyst_regen FeCl₃ + HCl deprotonation->catalyst_regen

Caption: Mechanism of the Friedel-Crafts alkylation for this compound synthesis.

References

Preparation of Lithium Di-tert-butylbiphenylide (LDBB) from 4,4'-Di-tert-butylbiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of lithium di-tert-butylbiphenylide (LDBB), a powerful reducing agent widely utilized in organic synthesis. The synthesis involves the reaction of 4,4'-di-tert-butylbiphenyl (DBB) with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). The resulting deep blue-green solution of the LDBB radical anion is a versatile reagent for various chemical transformations, including reductive lithiation, cleavage of protecting groups, and generation of organolithium species. This guide offers comprehensive procedures for the preparation, handling, and storage of LDBB solutions, along with key quantitative data and safety considerations to ensure successful and safe implementation in a laboratory setting.

Introduction

Lithium di-tert-butylbiphenylide (LDBB), often referred to as Freeman's reagent, is a single-electron transfer reagent that has found extensive application in modern organic chemistry. Its efficacy as a reductant stems from the formation of a radical anion upon reaction of 4,4'-di-tert-butylbiphenyl with lithium metal. The presence of the bulky tert-butyl groups enhances the solubility and stability of the reagent compared to its unsubstituted analog, lithium biphenylide. LDBB is particularly valued for its ability to effect reductions under homogeneous conditions and at low temperatures, offering high levels of selectivity in complex molecular settings. Its applications are diverse, ranging from the synthesis of natural products and pharmaceuticals to the preparation of functionalized organometallic reagents.[1][2] This document outlines the standard procedures for the preparation of LDBB and provides essential data for its practical use.

Chemical Reaction and Mechanism

The preparation of LDBB involves the reduction of 4,4'-di-tert-butylbiphenyl by lithium metal in an anhydrous aprotic solvent, most commonly THF. The reaction proceeds via a single electron transfer from the lithium metal to the biphenyl system, generating the characteristic deep blue-green radical anion.

Reaction:

4,4'-Di-tert-butylbiphenyl + Li → Lithium 4,4'-di-tert-butylbiphenylide (LDBB)

The formation of the radical anion is a reversible process, and the deep color of the solution is indicative of the presence of the active reagent.

Below is a diagram illustrating the formation of the LDBB radical anion.

LDBB_Formation DBB 4,4'-Di-tert-butylbiphenyl LDBB Lithium Di-tert-butylbiphenylide (Radical Anion) DBB->LDBB + e⁻ (from Li) Li Lithium (Li) Li->LDBB THF THF (solvent) THF->LDBB in

Caption: Formation of LDBB from 4,4'-di-tert-butylbiphenyl and lithium.

Experimental Protocols

This section provides detailed protocols for the preparation of LDBB solutions at two common concentrations: 0.4 M and 1.0 M. All operations should be conducted under an inert atmosphere (e.g., argon) using oven-dried glassware to exclude moisture and oxygen.

Materials and Equipment
  • Reagents:

    • 4,4'-di-tert-butylbiphenyl (DBB), 97% or higher purity

    • Lithium metal (ribbon or foil, 99.9%)

    • Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl

  • Equipment:

    • Three-necked round-bottom flask, oven-dried

    • Magnetic stirrer and a large, football-shaped stir bar

    • Pressure-equalizing dropping funnel

    • Low-temperature thermometer

    • Gas inlet for inert gas

    • Ice-water bath and a cooling bath for -78 °C (e.g., dry ice/acetone)

    • Syringes and needles for transfer of reagents

Protocol for 0.4 M LDBB Solution

This protocol is adapted from established literature procedures.[3]

  • Apparatus Setup: Assemble an oven-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a pressure-equalizing funnel. Purge the entire system with dry argon.

  • Charging the Flask: Under a positive pressure of argon, charge the flask with 4,4'-di-tert-butylbiphenyl (56 g, 0.21 mol) and anhydrous THF (600 mL).

  • Addition of Lithium: While stirring the solution at room temperature, add lithium pieces (1.5 g, 0.22 mol).

  • Formation of LDBB: The solution will begin to turn a deep blue-green color, indicating the formation of the radical anion. Once the color appears, immerse the flask in an ice-water bath to maintain a temperature of 0 °C.

  • Reaction Time: Vigorously stir the solution at 0 °C for 4 hours.

  • Storage and Use: The resulting ~0.4 M LDBB solution is ready for use. For short-term storage, keep the solution at 0 °C under an argon atmosphere. For long-term storage, it can be stored at -25 °C for several weeks.[1][4][5]

Protocol for 1.0 M LDBB Solution

For applications requiring a more concentrated solution, the following protocol can be used.[1][4]

  • Apparatus Setup: Follow the same setup as for the 0.4 M solution, using appropriately sized glassware.

  • Charging the Flask: Charge the flask with 4,4'-di-tert-butylbiphenyl and the required amount of anhydrous THF to achieve a final concentration of 1.0 M.

  • Addition of Lithium: Add a molar excess of lithium metal to the stirred solution at room temperature.

  • Reaction Conditions: Stir the mixture at 0 °C or room temperature until the formation of the deep blue-green solution is complete. The time required may vary.

  • Titration: The exact concentration of the LDBB solution should be determined by titration prior to use. A common titrant is thioanisole.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and stability of LDBB solutions.

Table 1: Reagent Quantities for LDBB Preparation

Parameter0.4 M Solution1.0 M Solution
4,4'-Di-tert-butylbiphenyl (DBB)56 g (0.21 mol)Varies based on desired volume
Lithium (Li)1.5 g (0.22 mol)Molar excess
Anhydrous THF600 mLVaries based on desired volume
Final Concentration (Nominal) ~0.4 M ~1.0 M

Table 2: Stability of LDBB Solutions in THF [1][4][5][6]

Storage TemperatureStability DurationObservations
20 °CUnstableUndergoes various decomposition pathways.
0 °COver 1 weekMinimal decomposition observed.
-25 °COver 37 weeksStable and effective for an extended period.

Experimental Workflow

The following diagram outlines the general workflow for the preparation and use of LDBB in a subsequent reaction.

LDBB_Workflow cluster_prep LDBB Preparation cluster_reaction Subsequent Reaction A Assemble and Purge Glassware (Inert Atmosphere) B Charge with DBB and THF A->B C Add Lithium Metal B->C D Stir at 0°C for 4 hours C->D E Formation of Deep Blue-Green LDBB Solution D->E H Slowly Add LDBB Solution E->H Use Prepared Reagent F Cool Reaction Vessel to -78°C G Add Substrate F->G G->H I Reaction Quench and Workup H->I J Product Isolation I->J

References

Applications of 4-tert-Butylbiphenyl in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbiphenyl is a versatile aromatic hydrocarbon that serves as a valuable building block and intermediate in various fields of organic synthesis. Its sterically bulky tert-butyl group and biphenyl core impart unique physical and chemical properties that are leveraged in medicinal chemistry, materials science, and catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including its role as a precursor for pharmacologically relevant carboxylic acids, its use in the synthesis of advanced liquid crystals, and its application as a purification tag in solution-phase peptide synthesis.

Precursor for the Synthesis of Carboxylic Acid Derivatives

The biphenyl scaffold is a common motif in a number of active pharmaceutical ingredients. The introduction of a carboxylic acid functionality to the this compound core provides a handle for further synthetic modifications, such as amide bond formation, which is crucial in drug discovery.

Application Note: Synthesis of 4'-tert-Butyl-[1,1'-biphenyl]-2-carboxylic Acid

This compound can be elaborated to 4'-tert-butyl-[1,1'-biphenyl]-2-carboxylic acid, a key intermediate for the synthesis of more complex molecules. The synthesis involves an initial esterification followed by hydrolysis.

Quantitative Data
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Crude 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester282.3933~1171.0
Lithium hydroxide monohydrate41.967.361761.5
Product
4'-tert-Butyl-[1,1'-biphenyl]-2-carboxylic acid254.3218.773.563% Yield
Experimental Protocol: Hydrolysis of 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester[1]
  • Reaction Setup: In a round-bottom flask, dissolve crude 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester (33 g, ~117 mmol) in a solvent mixture of tetrahydrofuran (100 mL), methanol (50 mL), and water (40 mL).

  • Addition of Base: Add lithium hydroxide monohydrate (7.36 g, 176 mmol) to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 3 days.

  • Workup:

    • Extract the mixture three times with diethyl ether.

    • Acidify the aqueous phase with 6N HCl.

    • Extract the acidified aqueous phase three times with ethyl acetate.

  • Purification:

    • Combine the ethyl acetate layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Triturate the solid residue with hexane to afford 4'-tert-butyl-[1,1'-biphenyl]-2-carboxylic acid as a white solid (18.7 g, 63% yield).[1]

Diagram of the Synthetic Pathway

Synthesis_of_Carboxylic_Acid Ester 4'-tert-butylbiphenyl-2- carboxylic acid ethyl ester Acid 4'-tert-Butyl-[1,1'-biphenyl] -2-carboxylic acid Ester->Acid Hydrolysis Reagents 1. LiOH·H₂O, THF/MeOH/H₂O 2. HCl LC_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-amino-4'- tert-butylbiphenyl in DCM B Add acetic anhydride A->B C Stir at room temperature B->C D Quench with water C->D E Separate organic layer D->E F Wash with HCl, NaHCO₃, brine E->F G Dry over Na₂SO₄ F->G H Concentrate G->H I Recrystallize H->I J J I->J Characterize Product Peptide_Synthesis_Tag Start Start with Tagged Amino Acid Deprotection N-terminal Deprotection (e.g., Piperidine/DMF) Start->Deprotection Precipitation1 Precipitate with Polar Solvent Deprotection->Precipitation1 Filtration1 Filter and Wash Precipitation1->Filtration1 Coupling Couple next Fmoc-Amino Acid Filtration1->Coupling Precipitation2 Precipitate with Polar Solvent Coupling->Precipitation2 Filtration2 Filter and Wash Precipitation2->Filtration2 Loop Repeat for each Amino Acid Filtration2->Loop Loop->Deprotection Next Cycle Cleavage Cleave Tag from Completed Peptide Loop->Cleavage Final Cycle End Purified Peptide Cleavage->End

References

Application Notes and Protocols: 4-tert-Butylbiphenyl as a Precursor for Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-Butylbiphenyl is a readily available aromatic hydrocarbon that serves as a versatile precursor for the synthesis of various organic molecules, including liquid crystals. Its rigid biphenyl core, substituted with a bulky tert-butyl group, provides a foundational structure for designing calamitic (rod-shaped) liquid crystals. The tert-butyl group can enhance solubility in organic solvents and influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed.

These application notes provide a detailed protocol for a plausible synthetic route to a representative liquid crystal, 4'-hexyloxy-4-tert-butylbiphenyl, starting from this compound. The synthesis involves a three-step process:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the 4'-position of the biphenyl core.

  • Baeyer-Villiger Oxidation: Conversion of the ketone to an ester (acetate).

  • Hydrolysis and Williamson Ether Synthesis: Formation of a phenol intermediate followed by etherification to introduce the desired alkoxy tail.

This sequence of reactions allows for the modular synthesis of a homologous series of 4'-alkoxy-4-tert-butylbiphenyl liquid crystals, enabling the systematic investigation of structure-property relationships.

Data Presentation

Table 1: Representative Phase Transition Temperatures of Analogous Biphenyl-Based Liquid Crystals

Compound ClassR GroupR' GroupCrystalline to Nematic/Smectic A (°C)Nematic to Isotropic (°C)Smectic A to Nematic (°C)Reference
4-Alkoxy-4'-cyanobiphenylsC5H11O--CN48.068.0-[1]
C8H17O--CN54.581.067.2[1][2]
C11H23O--CN71.587.5-[1]
4-Alkyl-4'-cyanobiphenylsC5H11--CN22.535.0-
4-Alkoxy-4'-nitrobiphenylsC6H13O--NO245.051.0-[3]
C9H19O--NO265.0--[3]

Note: This data is for analogous compounds and should be considered as a guideline for the expected properties of liquid crystals derived from this compound.

Experimental Protocols

The following protocols describe a synthetic route to 4'-hexyloxy-4-tert-butylbiphenyl, a representative liquid crystal derived from this compound.

Protocol 1: Synthesis of 4-Acetyl-4'-tert-butylbiphenyl (2)

This protocol details the Friedel-Crafts acylation of this compound.

Materials:

  • This compound (1)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.[4]

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4-acetyl-4'-tert-butylbiphenyl (2).

Protocol 2: Synthesis of 4-Acetoxy-4'-tert-butylbiphenyl (3)

This protocol describes the Baeyer-Villiger oxidation of the ketone synthesized in Protocol 1.[5][6]

Materials:

  • 4-Acetyl-4'-tert-butylbiphenyl (2)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-acetyl-4'-tert-butylbiphenyl (2) (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with saturated sodium sulfite solution to quench the excess peracid.

  • Wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The crude 4-acetoxy-4'-tert-butylbiphenyl (3) can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of 4'-Hexyloxy-4-tert-butylbiphenyl (5)

This protocol involves the hydrolysis of the acetate followed by Williamson ether synthesis.[7][8]

Materials:

  • 4-Acetoxy-4'-tert-butylbiphenyl (3)

  • Methanol

  • Sodium hydroxide (NaOH)

  • 1-Bromohexane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

Procedure:

Part A: Hydrolysis to 4-Hydroxy-4'-tert-butylbiphenyl (4)

  • Dissolve the crude 4-acetoxy-4'-tert-butylbiphenyl (3) in methanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and neutralize with dilute HCl until the pH is acidic.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Evaporate the solvent to obtain the crude 4-hydroxy-4'-tert-butylbiphenyl (4).

Part B: Williamson Ether Synthesis

  • To a stirred solution of crude 4-hydroxy-4'-tert-butylbiphenyl (4) (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromohexane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4'-hexyloxy-4-tert-butylbiphenyl (5).

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the synthesis of 4'-hexyloxy-4-tert-butylbiphenyl.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Baeyer-Villiger Oxidation cluster_step3 Step 3: Hydrolysis & Etherification This compound This compound Acetyl_chloride Acetyl chloride, AlCl3 4-Acetyl-4-tert-butylbiphenyl 4-Acetyl-4-tert-butylbiphenyl Acetyl_chloride->4-Acetyl-4-tert-butylbiphenyl mCPBA m-CPBA 4-Acetoxy-4-tert-butylbiphenyl 4-Acetoxy-4-tert-butylbiphenyl mCPBA->4-Acetoxy-4-tert-butylbiphenyl Hydrolysis 1. NaOH, H2O 2. HCl 4-Hydroxy-4-tert-butylbiphenyl 4-Hydroxy-4-tert-butylbiphenyl Hydrolysis->4-Hydroxy-4-tert-butylbiphenyl Etherification 1-Bromohexane, K2CO3 4-Hexyloxy-4-tert-butylbiphenyl 4-Hexyloxy-4-tert-butylbiphenyl Etherification->4-Hexyloxy-4-tert-butylbiphenyl

Caption: Synthetic pathway for 4'-hexyloxy-4-tert-butylbiphenyl.

Experimental_Workflow Start Start: this compound Acylation Protocol 1: Friedel-Crafts Acylation Start->Acylation Purification1 Purification: Recrystallization Acylation->Purification1 Intermediate1 Intermediate: 4-Acetyl-4'-tert-butylbiphenyl Purification1->Intermediate1 Oxidation Protocol 2: Baeyer-Villiger Oxidation Intermediate1->Oxidation Intermediate2 Intermediate: 4-Acetoxy-4'-tert-butylbiphenyl Oxidation->Intermediate2 Hydrolysis Protocol 3 (Part A): Hydrolysis Intermediate2->Hydrolysis Intermediate3 Intermediate: 4-Hydroxy-4'-tert-butylbiphenyl Hydrolysis->Intermediate3 Etherification Protocol 3 (Part B): Williamson Ether Synthesis Intermediate3->Etherification Purification2 Purification: Column Chromatography Etherification->Purification2 FinalProduct Final Product: 4'-Hexyloxy-4-tert-butylbiphenyl Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of a liquid crystal.

References

Application Notes and Protocols: 4-tert-butylbiphenyl in the Synthesis of Bulky Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of a bulky phosphine ligand derived from 4-tert-butylbiphenyl. The protocols detailed below are intended to guide researchers in the preparation of (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine, a valuable ligand for cross-coupling reactions.

Introduction

Bulky and electron-rich phosphine ligands are crucial for the advancement of transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of a specific class of these ligands, offering a straightforward route to introduce the sterically demanding tert-butyl group on the biphenyl backbone. This modification can significantly enhance the catalytic activity and stability of the resulting metal complexes.

This document outlines the synthesis of (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine, a derivative of the well-known JohnPhos ligand, and demonstrates its application in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine

The synthesis of the target ligand is achieved in a two-step sequence starting from commercially available reagents. The first step involves the formation of the biphenyl backbone via a Suzuki-Miyaura coupling, followed by a phosphination reaction to introduce the di-tert-butylphosphino group.

Step 1: Synthesis of 2-Bromo-4'-tert-butylbiphenyl

This step involves the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-2-iodobenzene with 4-tert-butylphenylboronic acid. The greater reactivity of the carbon-iodine bond allows for selective coupling at that position.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Sparge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.02 eq) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2-bromo-4'-tert-butylbiphenyl.

Compound Formula MW ( g/mol ) Yield (%) Appearance ¹H NMR (CDCl₃, 400 MHz) δ (ppm)
2-Bromo-4'-tert-butylbiphenylC₁₆H₁₇Br289.21~85 (estimated)White to off-white solid7.65 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 7.39 (t, J=7.6 Hz, 1H), 7.30-7.25 (m, 3H), 1.35 (s, 9H)
Step 2: Synthesis of (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine

The phosphination is achieved through the formation of a Grignard reagent from 2-bromo-4'-tert-butylbiphenyl, followed by reaction with di-tert-butylchlorophosphine.

Experimental Protocol:

  • To a flame-dried three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 2-bromo-4'-tert-butylbiphenyl (1.0 eq) in anhydrous THF and add it to the addition funnel.

  • Slowly add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 2 hours.

  • In a separate Schlenk flask, dissolve di-tert-butylchlorophosphine (1.1 eq) in anhydrous THF.

  • Cool the Grignard reagent to 0 °C and slowly add the di-tert-butylchlorophosphine solution via cannula.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by crystallization from methanol to afford the title phosphine ligand.

Compound Formula MW ( g/mol ) Yield (%) Appearance ³¹P NMR (CDCl₃, 162 MHz) δ (ppm)
(4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphineC₂₄H₃₅P354.52~90 (estimated)White crystalline solid~45.0 (predicted)

Application in Suzuki-Miyaura Cross-Coupling

The synthesized bulky phosphine ligand, (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine, is a highly effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates such as aryl chlorides.

Protocol: Suzuki-Miyaura Coupling of 4-Chloroacetophenone with Phenylboronic Acid

This protocol demonstrates the utility of the synthesized ligand in the coupling of an electron-deficient aryl chloride with phenylboronic acid.

Experimental Protocol:

  • To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 eq) and (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine (0.02 eq).

  • Add anhydrous toluene to the tube and stir for 10 minutes.

  • Add 4-chloroacetophenone (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 4-acetylbiphenyl.

Reactant 1 Reactant 2 Product Yield (%)
4-ChloroacetophenonePhenylboronic Acid4-Acetylbiphenyl>95 (estimated)

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthetic pathway and the catalytic cycle for the Suzuki-Miyaura coupling.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Phosphination 4_tert_butylbiphenyl This compound 1_bromo_2_iodobenzene 1-Bromo-2-iodobenzene suzuki_reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, 80°C) 1_bromo_2_iodobenzene->suzuki_reaction 4_tert_butylphenylboronic_acid 4-tert-Butylphenylboronic Acid 4_tert_butylphenylboronic_acid->suzuki_reaction 2_bromo_4_tert_butylbiphenyl 2-Bromo-4'-tert-butylbiphenyl suzuki_reaction->2_bromo_4_tert_butylbiphenyl grignard_formation 1. Mg, THF 2. Reaction with P(tBu)2Cl 2_bromo_4_tert_butylbiphenyl->grignard_formation di_tert_butylchlorophosphine Di-tert-butylchlorophosphine di_tert_butylchlorophosphine->grignard_formation target_ligand (4'-(tert-butyl)-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine grignard_formation->target_ligand

Caption: Synthetic workflow for the bulky phosphine ligand.

Suzuki_Miyaura_Cycle Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd ArPdXL Ar-Pd(II)-X-L OxAdd->ArPdXL Transmetal Transmetalation ArPdXL->Transmetal ArPdArL Ar-Pd(II)-Ar'-L Transmetal->ArPdArL RedElim Reductive Elimination ArPdArL->RedElim RedElim->Pd0L ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Characterization of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive analytical characterization of 4-tert-butylbiphenyl. The methodologies outlined herein are essential for identity confirmation, purity assessment, and stability testing in research, development, and quality control settings.

Chromatographic Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the quantification of this compound. A typical reversed-phase HPLC method is described below.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Quantification: Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data:

ParameterValue
Typical Retention Time 5-10 min (dependent on exact conditions)
Linearity (R²) > 0.999
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mL

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve & Filter) HPLC HPLC System (C18, ACN:H2O) Sample_Prep->HPLC Standard_Prep Standard Preparation (Serial Dilution) Standard_Prep->HPLC UV_Detector UV Detector (254 nm) HPLC->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Calibration->Quantification

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of this compound, making it ideal for purity confirmation and trace-level analysis.

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 100 µg/mL.

Quantitative Data:

ParameterValue
Molecular Ion (M+) m/z 210
Major Fragment Ions m/z 195, 154, 153, 152, 91, 57
Typical Retention Time 10-15 min (dependent on exact conditions)

Experimental Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) GC Gas Chromatograph (DB-5ms column) Sample_Prep->GC MS Mass Spectrometer (EI, Scan m/z 40-300) GC->MS TIC Total Ion Chromatogram MS->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification

GC-MS Analysis Workflow

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10-20 mg/mL.

  • ¹H NMR:

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR:

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

Quantitative Data:

¹H NMR (400 MHz, CDCl₃): [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.61 - 7.55m2HAromatic CH
7.52 - 7.48m2HAromatic CH
7.45 - 7.39m2HAromatic CH
7.36 - 7.30m3HAromatic CH
1.36s9H-C(CH₃)₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
150.9Quaternary Aromatic C
140.8Quaternary Aromatic C
138.4Quaternary Aromatic C
128.7Aromatic CH
127.0Aromatic CH
126.8Aromatic CH
125.6Aromatic CH
34.6-C (CH₃)₃
31.4-C(CH₃ )₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Measurement Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Quantitative Data (Major Peaks): [2]

Wavenumber (cm⁻¹)Assignment
3050-3030Aromatic C-H stretch
2960-2870Aliphatic C-H stretch (-C(CH₃)₃)
1600, 1480, 1460Aromatic C=C ring stretch
1365C-H bend (tert-butyl)
830p-substituted benzene C-H out-of-plane bend
760, 695Monosubstituted benzene C-H out-of-plane bend

Thermal Analysis

Thermal analysis techniques are employed to determine the thermal properties of this compound, such as its melting point and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point and enthalpy of fusion of this compound.

Experimental Protocol:

  • Instrumentation: A calibrated DSC instrument.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 100 °C.

Quantitative Data:

ParameterValue
Melting Point (Onset) ~49-51 °C
Enthalpy of Fusion (ΔHfus) ~20-25 kJ/mol
Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol:

  • Instrumentation: A TGA instrument.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Weight: 5-10 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 500 °C.

Expected Results:

This compound is expected to be thermally stable up to its boiling point, with a single-step decomposition at higher temperatures.

Logical Relationship of Analytical Methods:

Analytical_Methods cluster_separation Separation & Purity cluster_structure Structural Elucidation cluster_thermal Thermal Properties Compound This compound HPLC HPLC Compound->HPLC Purity Assay GCMS GC-MS Compound->GCMS Impurity Profile NMR NMR Compound->NMR Definitive Structure FTIR FTIR Compound->FTIR Functional Groups DSC DSC Compound->DSC Melting Point TGA TGA Compound->TGA Thermal Stability MS_Structure Mass Spectrometry (from GC-MS) GCMS->MS_Structure Fragmentation Pattern

Interrelation of Analytical Methods

References

Purification of 4-tert-butylbiphenyl: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-butylbiphenyl is a valuable intermediate in the synthesis of various organic materials, including liquid crystals and active pharmaceutical ingredients. Its synthesis, typically achieved through the Friedel-Crafts alkylation of biphenyl, often results in a mixture of the desired product along with unreacted starting materials and over-alkylated byproducts. Therefore, efficient purification is crucial to obtain this compound of high purity. This document provides detailed application notes and protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For nonpolar compounds like this compound, a solvent system is chosen in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Selection and Solubility

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the crude this compound completely at its boiling point and allow for the formation of well-defined crystals upon cooling, while the impurities remain in the solution. Based on the nonpolar nature of this compound and experimental data for similar compounds, ethanol and methanol are excellent solvent candidates. A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility and improve crystal recovery.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethanol (95%)LowHigh
MethanolLowHigh
HexaneModerateVery High
Ethyl AcetateHighVery High
Ethanol/Water (e.g., 9:1 v/v)Very LowHigh

Note: The solubility data presented is a qualitative estimation based on the behavior of similar nonpolar aromatic compounds. Experimental determination is recommended for precise optimization.

Experimental Protocol for Recrystallization

This protocol outlines the purification of crude this compound using a single solvent recrystallization with 95% ethanol.

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper on the hot flask and pour the hot solution through the filter paper. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the melting point and calculate the percent recovery.

Expected Results:

ParameterExpected Value
Purity (by GC)> 99%
Recovery Yield70-85%
Melting Point~52-54 °C

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_product Final Product start Crude this compound dissolve Dissolve in minimal hot 95% ethanol start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Recrystallization Workflow Diagram

Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the nonpolar this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.

Principles and Method Development

The primary impurity in the synthesis of this compound is often the over-alkylated product, 4,4'-di-tert-butylbiphenyl. Due to the additional tert-butyl group, 4,4'-di-tert-butylbiphenyl is slightly less polar than this compound. In normal-phase chromatography, less polar compounds travel faster down the column. Therefore, 4,4'-di-tert-butylbiphenyl will elute before this compound.

Thin-layer chromatography (TLC) is an essential tool for developing the optimal solvent system (mobile phase) for column chromatography. A good solvent system will provide a clear separation between the spots of this compound and its impurities, with the Rf value of the desired product being around 0.2-0.4. A mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate is commonly used.

CompoundStructurePolarityExpected Rf Value (Hexane:Ethyl Acetate 95:5)
4,4'-di-tert-butylbiphenylC₂₀H₂₆Least Polar~0.5-0.6
This compound C₁₆H₁₈ Less Polar ~0.3-0.4
Biphenyl (starting material)C₁₂H₁₀More Polar~0.2-0.3
Experimental Protocol for Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude mixture. Start with a nonpolar solvent system like hexane and gradually increase the polarity by adding small amounts of ethyl acetate. A solvent system of 95:5 hexane:ethyl acetate is a good starting point.

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Gently tap the column to ensure even packing and avoid air bubbles. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed using a pipette.

  • Elution: Carefully add the mobile phase to the column and apply gentle air pressure to begin the elution (flash chromatography). Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Results:

ParameterExpected Value
Purity (by GC)> 99.5%
Recovery Yield80-95% (depending on the purity of the crude product)

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_product Final Product start Crude Product tlc TLC Analysis (Solvent System Optimization) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Pure this compound evaporate->end

Column Chromatography Workflow Diagram

Conclusion

Both recrystallization and column chromatography are effective methods for the purification of this compound. Recrystallization is a simpler and more economical technique, suitable for removing small amounts of impurities and for large-scale purification. Column chromatography offers higher resolution and is ideal for separating complex mixtures and achieving very high purity, albeit being more time-consuming and requiring larger volumes of solvent. The choice of method will depend on the initial purity of the crude product, the desired final purity, and the scale of the purification. For optimal results, a combination of both techniques can be employed, using column chromatography for initial separation followed by recrystallization to obtain highly pure, crystalline this compound.

Application Notes and Protocols: The Role of the 4-tert-Butylbiphenyl Scaffold in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significance of the 4-tert-butylbiphenyl structural motif in the context of Suzuki-Miyaura cross-coupling reactions. While this compound itself is not typically employed as a ligand, its core structure is integral to a class of highly effective and sterically hindered phosphine ligands known as Buchwald ligands. Furthermore, substituted 4-tert-butylbiphenyls are important synthetic targets in medicinal chemistry and materials science, often synthesized via the Suzuki coupling reaction.

The Biphenyl Scaffold in High-Performance Ligands

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The efficacy of the palladium catalyst at the heart of this reaction is profoundly influenced by the choice of ligand. Bulky and electron-rich phosphine ligands are known to enhance the catalytic activity, particularly for challenging substrates.

The biphenyl backbone, as seen in this compound, provides a rigid and sterically demanding framework. When a phosphine group is attached to this scaffold, it creates a ligand that can stabilize the palladium center and promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The steric bulk facilitates the formation of a monoligated palladium species, which is often the most active catalyst.

One of the most prominent examples of such ligands is JohnPhos (2-(Di-tert-butylphosphino)biphenyl). While the tert-butyl groups in JohnPhos are on the phosphine and not the biphenyl rings, the underlying principle of a bulky biaryl phosphine ligand is the same. These ligands, often referred to as Buchwald-type ligands, have demonstrated broad utility in a range of cross-coupling reactions.

Synthesis of Substituted Biphenyls via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the synthesis of functionalized biphenyls, including those containing the 4-tert-butylphenyl moiety. These compounds are valuable intermediates in the development of pharmaceuticals and advanced materials. A general approach involves the coupling of a (4-tert-butylphenyl)boronic acid with an aryl halide or triflate.

The following table summarizes typical reaction conditions and yields for the synthesis of biphenyl derivatives, highlighting the efficiency of palladium-catalyzed cross-coupling.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzene4-tert-Butylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O801295
2-Chloropyridine4-tert-Butylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O1001892
4-Iodoanisole4-tert-Butylphenylboronic acidPdCl₂(dppf) (1.5)Cs₂CO₃DMF901698
1-Bromo-2,4-difluorobenzene4-tert-Butylphenylboronic acidPd₂(dba)₃/XPhos (1)K₃PO₄THF/H₂O802489

Experimental Protocols

This protocol details the synthesis of 4-tert-butyl-4'-nitrobiphenyl via a Suzuki coupling reaction between 1-bromo-4-nitrobenzene and 4-tert-butylphenylboronic acid.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

  • 4-tert-Butylphenylboronic acid (1.2 mmol, 214 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-nitrobenzene, 4-tert-butylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add toluene, ethanol, and deionized water to the flask.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (15 mL each).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-tert-butyl-4'-nitrobiphenyl.

Visualizing the Suzuki Coupling Reaction

The following diagrams illustrate the catalytic cycle and the experimental workflow for a typical Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L2) (Transmetalation) Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Ar-Ar' (Reductive Elimination) Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants: Aryl Halide, Boronic Acid, Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reaction_Setup->Inert_Atmosphere Solvent_Catalyst_Addition Add Solvents and Pd Catalyst Inert_Atmosphere->Solvent_Catalyst_Addition Heating_Stirring Heat and Stir (e.g., 80-100 °C) Solvent_Catalyst_Addition->Heating_Stirring Monitoring Monitor Progress (TLC/GC-MS) Heating_Stirring->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Pure Biphenyl Product Purification->Final_Product

Caption: A general experimental workflow for Suzuki coupling reactions.

Other Applications of 4,4'-Di-tert-butylbiphenyl

It is important for researchers to be aware that 4,4'-di-tert-butylbiphenyl has applications beyond the context of Suzuki coupling. Notably, it is used in the preparation of lithium di-tert-butylbiphenylide (LiDBB), a powerful reducing agent used in various organic transformations.

Conclusion

The this compound scaffold plays a significant, albeit indirect, role in advancing Suzuki-Miyaura cross-coupling reactions through its incorporation into the design of highly efficient Buchwald-type phosphine ligands. Furthermore, the Suzuki coupling itself is a premier method for synthesizing functionalized this compound derivatives, which are of considerable interest in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile reaction in their synthetic endeavors.

Application Notes and Protocols: 4-tert-Butylbiphenyl as a Bulky Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. An ideal protecting group should be robust enough to withstand a variety of reaction conditions while being selectively removable under mild protocols. This document explores the use of the bulky 4-tert-butylbiphenyl moiety as a protecting group. Due to a lack of direct literature precedent for the use of this compound itself as a standard protecting group, this guide is structured in two parts. The first part provides a detailed analysis of a closely related and well-documented biphenyl-containing protecting group, the 2-(4-biphenylyl)-2-propyloxycarbonyl (Bpoc) group, which is primarily used for the protection of amines. The second part presents a theoretical framework for the hypothetical application of a 4-tert-butylbiphenylmethyl (tBpb-M) protecting group for alcohols, based on established principles of physical organic chemistry and leveraging the known properties of similar bulky aromatic protecting groups.

Part 1: The 2-(4-Biphenylyl)-2-propyloxycarbonyl (Bpoc) Protecting Group: A Practical Analog

The 2-(4-biphenylyl)-2-propyloxycarbonyl (Bpoc) group is a highly acid-labile amine protecting group, valued in peptide synthesis for its ease of cleavage under exceptionally mild acidic conditions that leave other acid-sensitive groups, such as tert-butoxycarbonyl (Boc), intact.[1][2]

Data Presentation: Bpoc Protecting Group

Table 1: Introduction of the Bpoc Protecting Group

Substrate (Amino Acid)Protecting ReagentBaseSolventTime (h)Yield (%)Reference
GlycineBpoc-ONpN-methylmorpholineDioxane/Water1285Hypothetical
AlanineBpoc-PfpDIEADMF492[3]
LeucineBpoc-N3Et3NCH2Cl2688Hypothetical
ValineBpoc-ClPyridineCH2Cl2390Hypothetical

Note: Data for Bpoc-ONp, Bpoc-N3, and Bpoc-Cl are representative examples based on common procedures for other carbamate protecting groups, as specific literature values were not available in the initial search.

Table 2: Cleavage of the Bpoc Protecting Group

Protected SubstrateCleavage ReagentSolventTime (min)Yield (%)Reference
Bpoc-Ala-Resin1% TFACH2Cl220>99[4]
Bpoc-Gln(Trt)-Peptide0.5% TFACH2Cl215>99.9[5]
Bpoc-Peptide1% TFACH2Cl220High[6]

Table 3: Stability of the Bpoc Protecting Group

ConditionReagent(s)StabilityComments
Acidic
Very Mild Acid0.5-1% TFA in CH2Cl2LabileComplete cleavage in under 30 minutes.[1][4][5]
Mild Acid50% TFA in CH2Cl2LabileCleaved instantaneously.
Strong AcidAnhydrous HFLabileCleaved instantaneously.
Basic
Amine BasesPiperidine, DIEA, Et3NStableStable under conditions used for Fmoc deprotection.
Hydroxide1M NaOH (aq)StableStable to saponification conditions.
Reductive
Catalytic HydrogenationH2, Pd/CStableThe biphenyl group is resistant to hydrogenation under standard conditions.
Nucleophilic
HydrazinolysisHydrazineStable
Experimental Protocols: Bpoc Protecting Group

Protocol 1: Protection of an Amino Acid with Bpoc-Pfp

  • Dissolve the amino acid (1.0 eq.) in a mixture of DMF and water (9:1).

  • Add Diisopropylethylamine (DIEA) (2.5 eq.) to the solution and cool to 0 °C.

  • Add a solution of Bpoc-pentafluorophenyl ester (Bpoc-Pfp) (1.1 eq.) in DMF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the Bpoc-protected amino acid.[3]

Protocol 2: Cleavage of the Bpoc Group from a Resin-Bound Peptide

  • Swell the Bpoc-protected peptide-resin in dichloromethane (CH2Cl2) for 30 minutes.

  • Drain the solvent and add a solution of 1% trifluoroacetic acid (TFA) in CH2Cl2 (v/v).

  • Agitate the suspension for 20 minutes at room temperature.

  • Drain the cleavage solution and wash the resin with CH2Cl2 (3 x), DIEA in DMF (2 x 5%), and finally with DMF (3 x).

  • The deprotected peptide-resin is now ready for the next coupling step.[4]

Visualization: Bpoc Protection and Deprotection Workflow

Bpoc_Workflow cluster_protection Protection cluster_deprotection Deprotection Amino_Acid Amino Acid (R-NH2) Protected_AA Bpoc-Protected Amino Acid Amino_Acid->Protected_AA DMF Bpoc_Pfp Bpoc-Pfp Bpoc_Pfp->Protected_AA DIEA DIEA DIEA->Protected_AA Protected_AA_resin Bpoc-Protected Peptide (Resin) Deprotected_Peptide Deprotected Peptide (Resin) Protected_AA_resin->Deprotected_Peptide 20 min, RT Byproducts CO2 + Biphenyl-isopropene Protected_AA_resin->Byproducts TFA_DCM 1% TFA in CH2Cl2 TFA_DCM->Deprotected_Peptide

Caption: Workflow for Bpoc protection of an amino acid and its subsequent deprotection.

Part 2: Hypothetical Application of 4-tert-Butylbiphenylmethyl (tBpb-M) as a Protecting Group for Alcohols

While direct applications of this compound as a protecting group are not prevalent in the literature, its structural features—a bulky, lipophilic, and aromatic system—allow for the formulation of a hypothetical protecting group: the 4-tert-butylbiphenylmethyl (tBpb-M) group. This group would be analogous to the widely used benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups for alcohols.

The introduction of the tert-butyl group at the 4-position of the biphenyl system is expected to increase the lipophilicity of the protecting group, which could enhance solubility in non-polar organic solvents. Furthermore, the steric bulk may offer enhanced stability against certain reagents and could influence the stereochemical outcome of reactions at adjacent centers.

Data Presentation: Hypothetical tBpb-M Protecting Group

Table 4: Proposed Introduction of the tBpb-M Protecting Group for Alcohols

Substrate (Alcohol)Protecting ReagentBaseSolventTime (h)Yield (%)
Primary AlcoholtBpb-M-BrNaHTHF2>90
Secondary AlcoholtBpb-M-BrAg2OToluene1280-90
PhenoltBpb-M-ClK2CO3Acetone6>95

Note: These are projected values based on standard protocols for benzylation of alcohols.

Table 5: Predicted Cleavage of the tBpb-M Protecting Group

Protected SubstrateCleavage ReagentSolventTime (h)Yield (%)
tBpb-M-ORH2 (1 atm), Pd/CEtOH/EtOAc8-16>90
tBpb-M-ORDDQCH2Cl2/H2O4-870-85
tBpb-M-ORBCl3CH2Cl21-3>85

Note: The increased steric hindrance may slow the rate of hydrogenolysis compared to a standard benzyl group. Oxidative cleavage with DDQ is predicted to be less efficient than for PMB ethers due to the lack of the electron-donating methoxy group.

Table 6: Predicted Stability of the tBpb-M Protecting Group

ConditionReagent(s)StabilityComments
Acidic
Mild Acid1 M HCl (aq)StableExpected to be stable, similar to benzyl ethers.
Strong Lewis AcidBBr3, BCl3LabileCleavage of the ether linkage is expected.
Basic
Strong BaseNaH, n-BuLi, LDAStableEther linkage is stable to strong bases.
Oxidative
Mild OxidantsPCC, Swern, Dess-MartinStable
Strong OxidantsKMnO4, CrO3LabileThe benzylic position is susceptible to oxidation.
Reductive
Catalytic HydrogenationH2, Pd/CLabileCleavage via hydrogenolysis is a primary deprotection method.
Dissolving MetalNa/NH3LabileCleavage is expected.
Hypothetical Experimental Protocols: tBpb-M Protecting Group

Protocol 3: Synthesis of 4-Bromomethyl-4'-tert-butylbiphenyl (tBpb-M-Br)

  • To a solution of 4-methyl-4'-tert-butylbiphenyl (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Concentrate the filtrate in vacuo and purify the residue by recrystallization from hexane to yield 4-bromomethyl-4'-tert-butylbiphenyl.

Protocol 4: Protection of a Primary Alcohol with tBpb-M-Br

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-bromomethyl-4'-tert-butylbiphenyl (1.1 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography to afford the tBpb-M protected alcohol.

Protocol 5: Deprotection of a tBpb-M Ether by Hydrogenolysis

  • Dissolve the tBpb-M protected alcohol (1.0 eq.) in a 1:1 mixture of ethanol and ethyl acetate.

  • Add 10% Palladium on carbon (10 mol % Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

  • Stir the mixture vigorously at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate to yield the deprotected alcohol.

Visualization: Hypothetical tBpb-M Protection and Deprotection

tBpbM_Workflow cluster_protection_tBpbM Protection (Hypothetical) cluster_deprotection_tBpbM Deprotection (Hypothetical) Alcohol Alcohol (R-OH) Protected_Alcohol tBpb-M Protected Alcohol Alcohol->Protected_Alcohol THF tBpbM_Br tBpb-M-Br tBpbM_Br->Protected_Alcohol NaH NaH NaH->Protected_Alcohol Protected_Alcohol_dep tBpb-M Protected Alcohol Deprotected_Alcohol Deprotected Alcohol Protected_Alcohol_dep->Deprotected_Alcohol EtOH/EtOAc Byproduct_tBpbM 4-methyl-4'-tert-butylbiphenyl Protected_Alcohol_dep->Byproduct_tBpbM H2_PdC H2, Pd/C H2_PdC->Deprotected_Alcohol

References

Troubleshooting & Optimization

troubleshooting polyalkylation in the synthesis of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylbiphenyl. The primary focus of this guide is to address the common challenge of polyalkylation during the Friedel-Crafts alkylation of biphenyl.

Troubleshooting Guide: Polyalkylation in the Synthesis of this compound

Polyalkylation is a frequent side reaction in the synthesis of this compound, leading to the formation of 4,4'-di-tert-butylbiphenyl and other polysubstituted products. This occurs because the introduction of the electron-donating tert-butyl group activates the biphenyl ring, making the mono-substituted product more reactive than the starting material. The following guide provides a systematic approach to troubleshooting and controlling polyalkylation.

Troubleshooting Workflow

G cluster_0 Start: Undesired Polyalkylation Detected cluster_1 Primary Control Parameters cluster_2 Secondary Actions & Verifications cluster_3 Outcome start start ratio Adjust Biphenyl to tert-Butyl Chloride Ratio start->ratio High di-tert-butylbiphenyl content temp Lower Reaction Temperature ratio->temp Increase molar excess of biphenyl monitor Monitor Reaction Progress (TLC/GC) ratio->monitor catalyst Modify Catalyst Conditions temp->catalyst Reduce temperature to 0-5 °C temp->monitor catalyst->monitor Use a less active catalyst (e.g., FeCl3 over AlCl3) or reduce catalyst loading purify Optimize Purification Method monitor->purify Check for disappearance of starting material and formation of mono-adduct end Successful Synthesis of this compound purify->end Employ column chromatography for difficult separations

Caption: Troubleshooting workflow for managing polyalkylation.

Problem: Excessive formation of 4,4'-di-tert-butylbiphenyl and other polyalkylated byproducts.

Question: My reaction is producing a significant amount of di-substituted biphenyl, reducing the yield of the desired this compound. How can I minimize this?

Answer:

There are several key experimental parameters that can be adjusted to favor mono-alkylation over polyalkylation. These are summarized in the table below and detailed in the subsequent FAQs.

ParameterRecommendation to Minimize PolyalkylationRationale
Molar Ratio of Reactants Increase the molar excess of biphenyl to tert-butyl chloride (e.g., 3:1 or greater).A higher concentration of biphenyl statistically favors the reaction of the electrophile with the unsubstituted starting material over the more reactive mono-substituted product.
Reaction Temperature Maintain a low reaction temperature, ideally between 0 °C and 5 °C.Lower temperatures decrease the overall reaction rate, but have a more pronounced effect on the second alkylation step, which has a higher activation energy.
Catalyst Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) and use the minimum effective catalytic amount.A highly active catalyst can overcome the energy barrier for the second alkylation more easily. Reducing the catalyst concentration can also help to control the reaction rate.
Addition of Alkylating Agent Add the tert-butyl chloride slowly and dropwise to the mixture of biphenyl and catalyst.This maintains a low instantaneous concentration of the alkylating agent, further favoring the reaction with the more abundant biphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for polyalkylation in this synthesis?

A1: Polyalkylation occurs due to the activating nature of the tert-butyl group. As an electron-donating group, it increases the electron density of the biphenyl ring system, making the mono-substituted product (this compound) more nucleophilic and thus more reactive towards further electrophilic attack than the starting biphenyl.

Q2: Can I completely eliminate the formation of 4,4'-di-tert-butylbiphenyl?

A2: While complete elimination is challenging in a standard Friedel-Crafts alkylation, you can significantly suppress its formation by carefully controlling the reaction conditions as outlined in the table above. For syntheses requiring very high purity of the mono-substituted product, an alternative synthetic route, such as a Suzuki coupling, might be considered.

Q3: How can I monitor the progress of the reaction to avoid over-alkylation?

A3: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of biphenyl and the appearance of this compound and 4,4'-di-tert-butylbiphenyl. The reaction should be quenched once the optimal ratio of mono- to di-substituted product is achieved.

Q4: What is the best way to purify this compound from the di-substituted byproduct?

A4: Recrystallization from a suitable solvent such as ethanol can be effective if the proportion of the di-substituted byproduct is not too high.[1] For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the most reliable method.[1]

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes. The Friedel-Crafts alkylation generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Therefore, the reaction must be performed in a well-ventilated fume hood.[1] The Lewis acid catalysts used (e.g., FeCl₃, AlCl₃) are moisture-sensitive and should be handled in a dry environment. Dichloromethane is a commonly used solvent and is a suspected carcinogen, so appropriate personal protective equipment (gloves, safety glasses) should be worn.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-di-tert-butylbiphenyl (Conditions Favoring Polyalkylation)

This protocol is adapted from standard laboratory procedures where the goal is to achieve di-substitution.

Materials:

  • Biphenyl (5 g, 0.032 mol)

  • tert-Butyl chloride (10 mL, 0.091 mol)

  • Anhydrous ferric chloride (FeCl₃) (0.2 g, 0.0012 mol)

  • Dichloromethane (CH₂Cl₂) (25 mL)

  • 10% Hydrochloric acid (HCl)

  • 95% Ethanol

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a 250 mL two- or three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl (5 g) and dichloromethane (25 mL).

  • Stir the mixture until the biphenyl has completely dissolved.

  • Add tert-butyl chloride (10 mL) to the solution.

  • Carefully add anhydrous ferric chloride (0.2 g). The reaction will begin to evolve HCl gas. Ensure the apparatus is in a fume hood and a gas trap is in place.

  • Heat the reaction mixture to reflux using a water bath and maintain reflux for 1 hour.[1]

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel.

  • Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the solution and remove the dichloromethane using a rotary evaporator.

  • Recrystallize the crude product from 95% ethanol to obtain 4,4'-di-tert-butylbiphenyl as a white solid.[1]

Waste Disposal:

  • Acidic aqueous washes should be neutralized with sodium bicarbonate before disposal.

  • Chlorinated organic waste should be collected in a designated container.

Protocol 2: Optimized Synthesis of this compound (Conditions Minimizing Polyalkylation)

This protocol is a modified procedure designed to favor the formation of the mono-substituted product.

Materials:

  • Biphenyl (14.8 g, 0.096 mol)

  • tert-Butyl chloride (3.5 mL, 0.032 mol)

  • Anhydrous ferric chloride (FeCl₃) (0.1 g, 0.0006 mol)

  • Dichloromethane (CH₂Cl₂) (50 mL)

  • 10% Hydrochloric acid (HCl)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add biphenyl (14.8 g) and anhydrous dichloromethane (50 mL).

  • Stir the mixture under a nitrogen atmosphere until the biphenyl has dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add anhydrous ferric chloride (0.1 g) to the cooled solution.

  • Place the tert-butyl chloride (3.5 mL) in the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC.

  • Quench the reaction by slowly adding 20 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 10% HCl and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using hexane as the eluent to separate this compound from unreacted biphenyl and di-substituted byproducts.

Reaction Mechanism and Polyalkylation Pathway

G cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution (Desired Reaction) cluster_2 Step 3: Competing Polyalkylation Pathway A tert-Butyl Chloride C tert-Butyl Carbocation (Electrophile) A->C + B FeCl3 (Lewis Acid) B->C + D [FeCl4]- E Biphenyl F Sigma Complex I E->F + tert-Butyl Carbocation G This compound (Mono-substituted Product) F->G - H+ H This compound (More Reactive) G->H Activates Ring I Sigma Complex II H->I + tert-Butyl Carbocation J 4,4'-di-tert-butylbiphenyl (Di-substituted Product) I->J - H+

Caption: Mechanism of Friedel-Crafts alkylation and the competing polyalkylation side reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Alkylation of Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts alkylation of biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this pivotal synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the Friedel-Crafts alkylation of biphenyl?

A1: The primary challenges in the Friedel-Crafts alkylation of biphenyl are controlling polyalkylation, managing regioselectivity, and preventing catalyst deactivation. Biphenyl is susceptible to multiple alkylations because the initial alkylation product is often more reactive than the starting material. Directing the alkyl group to the desired position (ortho, meta, or para) can also be challenging. Furthermore, the Lewis acid catalysts used are sensitive to moisture, which can lead to inactivation and low yields.

Q2: How can I control the extent of alkylation to favor the mono-alkylated product?

A2: To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a large excess of biphenyl relative to the alkylating agent increases the probability of the electrophile reacting with the un-substituted biphenyl, thus minimizing the formation of di- and poly-alkylated products.

Q3: What is the expected regioselectivity for the Friedel-Crafts alkylation of biphenyl, and how can it be influenced?

A3: The alkylation of biphenyl typically yields a mixture of isomers. With bulky alkylating agents like tert-butyl chloride, the major products are the para-substituted isomers, 4-tert-butylbiphenyl and 4,4'-di-tert-butylbiphenyl, due to steric hindrance.[1] The choice of catalyst and reaction temperature can also influence the isomer distribution, reflecting a balance between kinetic and thermodynamic control. Lower temperatures generally favor the kinetically preferred product, while higher temperatures can allow for isomerization to the thermodynamically more stable product.

Q4: Which Lewis acid catalyst is more effective for the alkylation of biphenyl, AlCl₃ or FeCl₃?

A4: Both aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly used Lewis acid catalysts for Friedel-Crafts reactions.[2] Generally, AlCl₃ is a stronger Lewis acid and often leads to higher reaction rates. However, the choice of catalyst can also affect the product distribution and should be optimized for the specific desired outcome. For instance, in some cases, a milder catalyst may offer better selectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is moisture-sensitive. Use freshly opened, anhydrous catalyst and ensure all glassware is thoroughly dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) if possible.
Insufficient Catalyst A sufficient amount of Lewis acid is required. For alkylations, catalytic amounts are often used, but for less reactive systems, stoichiometric amounts might be necessary.
Low Reaction Temperature The reaction may not have sufficient energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Deactivated Biphenyl If the biphenyl starting material has strongly electron-withdrawing substituents, it may be too deactivated for the reaction to proceed. Consider using a more reactive derivative or a stronger catalyst system.
Issue 2: Formation of Multiple Products (Polyalkylation)
Possible Cause Suggested Solution
Incorrect Stoichiometry The mono-alkylated product is more reactive than biphenyl. Use a significant excess of biphenyl relative to the alkylating agent to favor mono-alkylation.
Prolonged Reaction Time Longer reaction times can lead to the formation of thermodynamically favored, more highly substituted products. Monitor the reaction progress and quench it once the desired product is maximized.
Issue 3: Undesired Isomer Formation (Poor Regioselectivity)
Possible Cause Suggested Solution
Reaction Temperature Temperature can influence the kinetic versus thermodynamic product ratio. Experiment with a range of temperatures to find the optimal conditions for the desired isomer. Lower temperatures often favor the kinetic product.
Catalyst Choice Different Lewis acids can exhibit different selectivities. If poor regioselectivity is observed, consider screening alternative catalysts (e.g., zeolites, other metal halides).[1]

Data Presentation

The following tables provide a summary of expected outcomes based on varying reaction conditions for the tert-butylation of biphenyl.

Table 1: Effect of Catalyst on Biphenyl Conversion and Product Selectivity

CatalystBiphenyl Conversion (%)Selectivity for this compound (%)Selectivity for 4,4'-di-tert-butylbiphenyl (%)
H-Y Zeolite58~95~82
H-beta Zeolite~40~87~90

Data adapted from a study on the tert-butylation of biphenyl with tert-butanol.[1] Conditions: 160 °C, liquid phase.

Table 2: Representative Yield for Di-tert-butylation of Biphenyl

CatalystAlkylating AgentSolventYield of 4,4'-di-tert-butylbiphenyl (%)
AlCl₃tert-butyl chlorideDichloromethane62

Data from a laboratory synthesis of 4,4'-di-tert-butylbiphenyl.[2]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-di-tert-butylbiphenyl using Aluminum Chloride

This protocol is adapted from a standard laboratory procedure for the di-alkylation of biphenyl.[2]

Materials:

  • Biphenyl (1.08 mmol)

  • tert-butyl chloride (4.5 mmol)

  • Anhydrous aluminum chloride (catalytic amount)

  • Dichloromethane (0.50 mL)

  • Deionized water

  • 95% Ethanol

Procedure:

  • In a flame-dried reaction tube equipped with a gas trap, combine biphenyl, dichloromethane, and a catalytic amount of anhydrous aluminum chloride.

  • Add tert-butyl chloride to the mixture.

  • Allow the reaction to proceed until the bubbling of HCl gas subsides.

  • Quench the reaction by extracting the mixture with water (3 x 1.0 mL).

  • To the organic layer, add 95% ethanol (1.0 mL) and heat to 80 °C for 5 minutes to dissolve the solids.

  • Cool the solution to 0 °C to crystallize the product.

  • Collect the 4,4'-di-tert-butylbiphenyl crystals by vacuum filtration. A yield of approximately 62% can be expected.[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_catalyst Is the Lewis Acid Catalyst Anhydrous and Active? start->check_catalyst check_temp Is the Reaction Temperature Optimal? check_catalyst->check_temp Yes solution_catalyst Use Fresh, Anhydrous Catalyst Under Inert Atmosphere check_catalyst->solution_catalyst No check_substrate Is the Biphenyl Substrate Sufficiently Activated? check_temp->check_substrate Yes solution_temp Gradually Increase Temperature and Monitor Reaction check_temp->solution_temp No solution_substrate Consider a More Reactive Biphenyl Derivative check_substrate->solution_substrate No

Caption: Troubleshooting workflow for addressing low product yield.

Decision Pathway for Managing Product Distribution

G start Undesired Product Distribution (Polyalkylation or Isomers) check_polyalkylation Is Polyalkylation the Primary Issue? start->check_polyalkylation check_isomers Is Isomer Distribution the Main Concern? check_polyalkylation->check_isomers No solution_polyalkylation Increase Molar Ratio of Biphenyl to Alkylating Agent check_polyalkylation->solution_polyalkylation Yes solution_isomers Optimize Reaction Temperature and Screen Catalysts check_isomers->solution_isomers Yes

Caption: Decision-making process for controlling product outcomes.

References

side reactions and byproduct formation in 4-tert-butylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 4-tert-butylbiphenyl.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges encountered during the synthesis of this compound and provides actionable solutions.

Question: My Friedel-Crafts alkylation of biphenyl is yielding a significant amount of di-tert-butylated byproduct (4,4'-di-tert-butylbiphenyl). How can I improve the selectivity for the mono-substituted product?

Answer: The formation of di-substituted products is a common issue in Friedel-Crafts alkylation due to the activating nature of the first alkyl group substituent. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric ratio of biphenyl to the alkylating agent (e.g., tert-butyl chloride). An excess of the alkylating agent will drive the reaction towards di-substitution.

  • Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to control the reactivity and reduce the formation of the di-substituted product.

  • Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can also promote over-alkylation. Consider using a milder Lewis acid catalyst, such as FeCl₃, which can offer better selectivity for mono-alkylation.[1][2]

Question: I am observing the formation of isomeric byproducts in my synthesis. How can I increase the regioselectivity for the desired this compound?

Answer: While the para-substituted product is generally favored due to steric hindrance, some ortho-isomer can form.[3] To enhance para-selectivity:

  • Optimize Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer in Friedel-Crafts reactions.[4]

  • Choice of Solvent: The polarity of the solvent can influence the selectivity. Non-polar solvents like dichloromethane are commonly used and can favor para-substitution.[3][5]

  • Alternative Synthetic Routes: If high isomer purity is critical, consider alternative methods like a Suzuki coupling, which offers high regioselectivity.

Question: My Grignard reaction for the synthesis of this compound is failing or giving a low yield. What are the likely causes?

Answer: Grignard reactions are highly sensitive to reaction conditions. Low or no yield can often be attributed to the following:

  • Presence of Moisture: Grignard reagents are extremely reactive with protic solvents like water.[6][7] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction.[7] Activate the magnesium using methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7]

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of biphenyl as a byproduct. This can be minimized by slow addition of the halide and maintaining a moderate reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common methods include:

  • Friedel-Crafts Alkylation: Direct alkylation of biphenyl with a tert-butylating agent (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).[1][2]

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a boronic acid derivative and an aryl halide. For example, coupling 4-tert-butylphenylboronic acid with bromobenzene or phenylboronic acid with 4-bromo-tert-butylbenzene.[8][9]

  • Grignard Reaction: Reaction of a Grignard reagent, such as 4-tert-butylphenylmagnesium bromide, with a suitable electrophile.

Q2: How can I purify this compound from the reaction mixture?

A2: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for removing solid impurities. Ethanol or hexane are often suitable solvents.[1][5]

  • Column Chromatography: For separating isomers or byproducts with similar polarities, column chromatography on silica gel is a standard technique.[5]

  • Washing: The crude product is often washed with dilute acid (e.g., HCl) and then with water or brine to remove the catalyst and other water-soluble impurities.[1][10]

Q3: Can I use Friedel-Crafts acylation followed by reduction to synthesize this compound?

A3: Yes, this is a viable alternative. The Friedel-Crafts acylation of biphenyl with an acylating agent like acetyl chloride will predominantly form 4-acetylbiphenyl due to the deactivating effect of the acyl group preventing further acylation.[3][11] The resulting ketone can then be reduced to the corresponding alkyl group. However, this two-step process is longer than direct alkylation. A key advantage is the avoidance of polyalkylation.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteKey ReagentsTypical CatalystCommon SolventsMajor ByproductsTypical Yield
Friedel-Crafts Alkylation Biphenyl, tert-butyl chlorideFeCl₃ or AlCl₃Dichloromethane4,4'-di-tert-butylbiphenyl, ortho-isomerModerate to High
Suzuki Coupling 4-tert-butylphenylboronic acid, BromobenzenePd(OAc)₂, LigandDioxane, WaterHomocoupling productsHigh
Grignard Reaction 4-bromobiphenyl, tert-butyl magnesium bromideN/AAnhydrous Diethyl Ether, THFBiphenyl (from Wurtz coupling)Variable

Experimental Protocols

Protocol 1: Synthesis of 4,4'-di-tert-butylbiphenyl via Friedel-Crafts Alkylation

This protocol is adapted from a typical laboratory procedure for the alkylation of biphenyl.

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric acid

  • 95% Ethanol for recrystallization

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl (5 g, 0.03 mol) in dry dichloromethane (25 mL).

  • Add tert-butyl chloride (10 mL, 0.09 mol) to the solution.

  • Carefully add anhydrous ferric chloride (0.2 g, 0.0012 mol) and stir the mixture. HCl gas will be evolved, which should be directed to a gas trap.[1]

  • Heat the reaction mixture in a water bath to maintain a gentle reflux for 1 hour.[1]

  • After cooling, transfer the mixture to a separatory funnel and wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[1]

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator.[1]

  • Recrystallize the crude product from 95% ethanol to obtain pure 4,4'-di-tert-butylbiphenyl.[1]

Protocol 2: Synthesis of 4-(tert-Butyl)-2-phenylpyridine via Suzuki Coupling (Illustrative)

This protocol is based on general methodologies for Suzuki-Miyaura cross-coupling reactions.

Materials:

  • 2-Chloro-4-(tert-butyl)pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 2-chloro-4-(tert-butyl)pyridine, phenylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed dioxane and water as the solvent system.

  • Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Troubleshooting_Friedel_Crafts cluster_byproducts Byproduct Analysis cluster_solutions Troubleshooting Actions start Start: Synthesis of This compound issue Issue: Low yield of desired product and/or presence of byproducts start->issue byproduct_id Identify Byproducts (e.g., GC-MS, NMR) issue->byproduct_id di_alkylation Major Byproduct: 4,4'-di-tert-butylbiphenyl byproduct_id->di_alkylation Polyalkylation isomer Major Byproduct: ortho-isomer byproduct_id->isomer Isomerization unreacted High amount of unreacted biphenyl byproduct_id->unreacted Low Conversion solution_di Reduce di-alkylation: - Decrease alkylating agent ratio - Lower reaction temperature - Use milder catalyst (FeCl3) di_alkylation->solution_di solution_isomer Increase para-selectivity: - Lower reaction temperature - Use non-polar solvent isomer->solution_isomer solution_unreacted Improve conversion: - Check catalyst activity - Increase reaction time/temp - Ensure anhydrous conditions unreacted->solution_unreacted end End: Optimized Synthesis solution_di->end solution_isomer->end solution_unreacted->end

Caption: Troubleshooting workflow for Friedel-Crafts alkylation side reactions.

Grignard_Troubleshooting start Start: Grignard Synthesis problem Problem: Low or No Product Yield start->problem cause1 Possible Cause 1: Presence of Moisture problem->cause1 cause2 Possible Cause 2: Inactive Magnesium Surface problem->cause2 cause3 Possible Cause 3: Wurtz Coupling Side Reaction problem->cause3 solution1 Solution: - Oven-dry all glassware - Use anhydrous solvents - Run under inert atmosphere cause1->solution1 solution2 Solution: - Activate Mg with iodine or 1,2-dibromoethane - Crush Mg turnings cause2->solution2 solution3 Solution: - Slow, dropwise addition of halide - Maintain moderate temperature cause3->solution3 outcome Successful Grignard Reaction solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for common issues in Grignard reactions.

References

Technical Support Center: Purification of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-tert-butylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound, typically via Friedel-Crafts alkylation of biphenyl, often results in a mixture of products. The most common impurities include unreacted biphenyl and the di-substituted byproduct, 4,4'-di-tert-butylbiphenyl. The formation of other isomers, such as 2-tert-butylbiphenyl and 3-tert-butylbiphenyl, is also possible but generally occurs in smaller amounts, with a preference for the para-isomer.[1]

Q2: Which purification techniques are most effective for isolating this compound?

A2: The most commonly employed and effective methods for the purification of this compound are recrystallization and column chromatography. Fractional distillation under vacuum can also be considered, especially for larger scale purifications where the boiling point difference between the components can be exploited.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation of this compound from its common impurities. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate the non-polar biphenyl, the slightly more polar this compound, and the even more non-polar 4,4'-di-tert-butylbiphenyl. Visualization under UV light is typically effective for these aromatic compounds.[1][2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility.

Problem: My this compound sample fails to crystallize.

Possible Cause Troubleshooting Steps
Solvent is too non-polar The compound may be too soluble. Try a slightly more polar solvent or a mixed solvent system. For example, if using hexane, try adding a small amount of a more polar solvent like ethyl acetate or acetone.
Solution is not saturated The concentration of the compound in the solvent is too low. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Supersaturation The solution may be supersaturated, preventing crystal nucleation. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Adding a seed crystal of pure this compound can also induce crystallization.
Cooling too rapidly Rapid cooling can sometimes inhibit crystal formation or lead to the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: My sample "oils out" instead of forming crystals.

Possible Cause Troubleshooting Steps
High concentration of impurities Impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.
Inappropriate solvent choice The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. Try a lower-boiling point solvent.
Solution is too concentrated A highly concentrated solution can sometimes lead to oiling out. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Problem: I am getting poor separation between this compound and 4,4'-di-tert-butylbiphenyl.

Possible Cause Troubleshooting Steps
Incorrect mobile phase polarity If the mobile phase is too polar, both compounds will elute too quickly with little separation. If it is not polar enough, they will move too slowly or not at all. Optimize the mobile phase polarity by testing different ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) using TLC first. An Rf value of 0.2-0.4 for the target compound is often a good starting point for column chromatography.
Column overloading Too much sample applied to the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight).
Improper column packing Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles.
Flow rate is too fast A very high flow rate can reduce the number of theoretical plates and decrease resolution. Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.

Problem: My compound is not eluting from the column.

Possible Cause Troubleshooting Steps
Mobile phase is not polar enough The compound is too strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase. For example, if you are using pure hexane, try adding a small percentage of ethyl acetate and gradually increase the concentration.
Compound has decomposed on the silica gel While less common for relatively inert compounds like this compound, some compounds can be sensitive to the acidic nature of silica gel. This can be tested by spotting the compound on a TLC plate and letting it sit for an extended period before eluting. If decomposition is suspected, using a less acidic stationary phase like alumina might be an option.

Experimental Protocols

Recrystallization from Ethanol

This protocol is a general guideline and may need to be optimized based on the purity of the crude product.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask. Start with a small amount of solvent and add more as needed to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this time.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

This protocol provides a starting point for the purification of this compound from its common impurities.

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5 v/v). The ideal solvent system will give a good separation between biphenyl, this compound, and 4,4'-di-tert-butylbiphenyl, with the Rf of this compound being around 0.3.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Biphenyl154.2169-72255
This compound 210.32 52-54 280-283
4,4'-di-tert-butylbiphenyl266.42126-128329-331

Note: Boiling points are at atmospheric pressure.

Visualizations

Purification_Workflow Crude Crude this compound (mixture of biphenyl, mono- and di-substituted products) Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization ColumnChromatography Column Chromatography (e.g., Silica gel, Hexane/EtOAc) Crude->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct Impurities Impurities (Biphenyl, 4,4'-di-tert-butylbiphenyl) Recrystallization->Impurities in filtrate ColumnChromatography->PureProduct collected fractions ColumnChromatography->Impurities separate fractions

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Steps Start Recrystallization Attempt Success Pure Crystals Formed Start->Success Successful Failure No Crystals / Oiling Out Start->Failure Problem Occurs Saturated Concentrate Solution (Evaporate Solvent) Failure->Saturated Solution too dilute? Seed Add Seed Crystal or Scratch Flask Failure->Seed Supersaturated? SlowCool Cool Slowly Failure->SlowCool Cooled too fast? ChangeSolvent Change Solvent or Use Mixed Solvents Failure->ChangeSolvent Wrong solvent? Saturated->Start Retry Seed->Start Retry SlowCool->Start Retry ChangeSolvent->Start Retry

References

impact of catalyst choice on the yield of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylbiphenyl. The information is tailored to address specific issues encountered during common synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The main methods for synthesizing this compound are Friedel-Crafts alkylation of biphenyl, Suzuki-Miyaura coupling, and the Heck reaction. Each method has its own set of advantages and challenges regarding catalyst choice, reaction conditions, and selectivity.

Q2: Why is polyalkylation a significant issue in the Friedel-Crafts synthesis of this compound?

A2: Polyalkylation, the formation of di- or poly-substituted products like 4,4'-di-tert-butylbiphenyl, is a common problem in Friedel-Crafts alkylation.[1][2] This occurs because the initial product, this compound, is more reactive than the starting biphenyl, making it prone to further alkylation.[1] The tert-butyl group is an activating group, which enhances the electron density of the aromatic rings, favoring subsequent electrophilic attack.

Q3: Which catalysts are typically used for the Suzuki-Miyaura coupling to synthesize this compound?

A3: Palladium-based catalysts are standard for Suzuki-Miyaura coupling. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts based on bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which can be more effective for challenging substrates.[3]

Q4: Can the Heck reaction be used to synthesize this compound?

A4: Yes, the Heck reaction provides an alternative route. This palladium-catalyzed reaction would typically involve the coupling of an aryl halide (e.g., 4-iodobiphenyl or 4-bromobiphenyl) with an alkene like isobutylene.[4][5]

Troubleshooting Guides

Friedel-Crafts Alkylation of Biphenyl

Issue: Low Yield of this compound and High Yield of 4,4'-di-tert-butylbiphenyl (Polyalkylation)

  • Cause: The mono-alkylated product is more reactive than the starting material.

  • Troubleshooting Steps:

    • Use a Large Excess of Biphenyl: Increasing the molar ratio of biphenyl to the tert-butylating agent (e.g., tert-butyl chloride) statistically favors the reaction of the electrophile with the more abundant unreacted biphenyl.[1][6]

    • Control Reaction Stoichiometry: Carefully control the amount of the alkylating agent used to favor mono-substitution.[1]

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction.[1]

    • Select a Milder Catalyst: While strong Lewis acids like AlCl₃ are effective, they can promote polyalkylation. Consider using a milder catalyst like ferric chloride (FeCl₃) which has been shown to have good activity.[7]

Issue: Low or No Conversion

  • Cause: Inactive catalyst or insufficiently reactive starting materials.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ and FeCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

    • Use a Fresh, Active Catalyst: The activity of the Lewis acid catalyst is crucial. Use a freshly opened or properly stored catalyst.

    • Check Reactivity of Alkylating Agent: Ensure the tert-butylating agent (e.g., tert-butyl chloride) is of good quality.

Suzuki-Miyaura Coupling

Issue: Low Product Yield

  • Cause: Inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Degas Solvents Thoroughly: Oxygen can deactivate the palladium catalyst.[7] Ensure solvents are properly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Use High-Purity Reagents: Boronic acids can degrade over time. Use fresh or purified 4-tert-butylphenylboronic acid (or tert-butylboronic acid if coupling with a halobiphenyl).

    • Screen Different Palladium Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is not effective, consider using more robust catalyst systems with bulky phosphine ligands (e.g., Buchwald-type catalysts).[3]

    • Optimize Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water) is critical and often needs to be optimized for the specific substrates.[3]

Issue: Formation of Homocoupling Byproducts

  • Cause: Oxidative coupling of two boronic acid molecules, often facilitated by the presence of oxygen.

  • Troubleshooting Steps:

    • Improve Degassing: Rigorous removal of oxygen is the most effective way to minimize homocoupling.[7]

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can favor this side reaction.[3]

Heck Reaction

Issue: Low or No Product Conversion

  • Cause: Catalyst deactivation, poor substrate reactivity, or inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Similar to the Suzuki coupling, the palladium catalyst used in the Heck reaction is sensitive to oxygen.[8]

    • Select an Appropriate Aryl Halide: The reactivity of the aryl halide is important (I > Br > Cl). If using an aryl bromide gives low yield, consider switching to the more reactive aryl iodide.

    • Optimize Base and Temperature: The choice of base (often an amine like triethylamine) and reaction temperature are crucial parameters that may require optimization.[5]

    • Check Ligand-to-Palladium Ratio: For reactions using a separate phosphine ligand, the ratio to the palladium source can significantly impact catalyst activity and stability.

Data Presentation: Catalyst Performance in Biphenyl Alkylation and Coupling

The following table summarizes typical catalysts and reported yields for reactions relevant to the synthesis of this compound. Note that direct comparative data for various catalysts in the synthesis of the mono-substituted product is limited; much of the available data focuses on the di-substituted product or analogous reactions.

Reaction TypeCatalystReactantsSolventTemperature (°C)Yield of Biphenyl Product (%)Reference(s)
Friedel-Crafts AlkylationAnhydrous Ferric Chloride (FeCl₃)Biphenyl + tert-Butyl ChlorideDichloromethaneReflux~70% (of 4,4'-di-tert-butylbiphenyl)[7]
Friedel-Crafts AlkylationAnhydrous Aluminum Chloride (AlCl₃)Biphenyl + tert-Butyl ChlorideDichloromethaneRoom TempProne to polyalkylation[9]
Suzuki-Miyaura CouplingPd(PPh₃)₄4-Bromophenylpyrimidine + Arylboronic acid1,4-Dioxane/Water70-8060-80% (analogous system)[10]
Suzuki-Miyaura CouplingPd/Fe₃O₄/Charcoal4-Bromoanisole + Phenylboronic acidNot specifiedNot specified>99% (analogous system)[11]
Heck ReactionPd(OAc)₂Aryl Bromide + AlkeneEthanol140Good to excellent (general protocol)[4]
Heck ReactionPd EnCat® 402-Bromonaphthalene + Ethyl crotonateEthanol140High (gram-scale protocol)[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation for Mono-alkylation (Optimized)

This protocol is designed to favor the formation of this compound by using an excess of the aromatic substrate.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a large excess of biphenyl (e.g., 5-10 equivalents) and a suitable anhydrous solvent such as dichloromethane.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous ferric chloride (FeCl₃).

  • Addition of Alkylating Agent: Slowly add tert-butyl chloride (1 equivalent) dropwise to the stirred mixture at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Workup: Quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with a dilute HCl solution, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate this compound from unreacted biphenyl and any di-substituted byproducts.

Protocol 2: Suzuki-Miyaura Coupling

This is a general protocol for the synthesis of this compound.

  • Reaction Setup: To a dry Schlenk flask, add 4-bromobiphenyl (1 equivalent), tert-butylboronic acid (1.2 equivalents), a base such as potassium carbonate (2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[12]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[12]

  • Reaction: Heat the reaction mixture with vigorous stirring. The optimal temperature (typically 80-100 °C) and reaction time will depend on the specific substrates and catalyst used.[3] Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Mandatory Visualization

Catalyst_Choice_and_Troubleshooting cluster_synthesis Synthesis of this compound start Choose Synthesis Route fc Friedel-Crafts Alkylation start->fc suzuki Suzuki-Miyaura Coupling start->suzuki heck Heck Reaction start->heck fc_cat Catalyst: Lewis Acid (e.g., FeCl₃, AlCl₃) fc->fc_cat fc_issue Issue: Polyalkylation fc_cat->fc_issue fc_solution Solution: - Excess Biphenyl - Control Stoichiometry - Lower Temperature fc_issue->fc_solution suzuki_cat Catalyst: Palladium-based (e.g., Pd(PPh₃)₄, Buchwald type) suzuki->suzuki_cat suzuki_issue Issue: Low Yield / Homocoupling suzuki_cat->suzuki_issue suzuki_solution Solution: - Degas Solvents - High-Purity Reagents - Optimize Base/Solvent suzuki_issue->suzuki_solution heck_cat Catalyst: Palladium-based (e.g., Pd(OAc)₂) heck->heck_cat heck_issue Issue: Low Conversion heck_cat->heck_issue heck_solution Solution: - Inert Atmosphere - Reactive Aryl Halide - Optimize Temp/Base heck_issue->heck_solution

Caption: Catalyst selection and troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Biphenyl Tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solvent effects on the regioselectivity of biphenyl tert-butylation. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their work.

Troubleshooting Guides

Q1: I am observing a low yield of the desired 4,4'-di-tert-butylbiphenyl. What are the potential causes and solutions?

A1: Low yields in the tert-butylation of biphenyl can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is highly sensitive to moisture. Ensure that all glassware is thoroughly dried, and the reaction is performed under anhydrous conditions. The use of a fresh, unopened container of the catalyst is recommended.

  • Insufficient Catalyst: Catalytic amounts of the Lewis acid are required. Ensure the correct molar ratio of the catalyst to the biphenyl is used.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. If the reaction is being run at room temperature, consider gently heating the mixture to reflux.[1]

  • Poor Quality Reagents: Ensure the biphenyl, tert-butyl chloride, and solvent are of high purity. Impurities can interfere with the reaction.

Q2: My product mixture shows significant amounts of mono-tert-butylated biphenyl and unreacted biphenyl. How can I drive the reaction to completion?

A2: The formation of mono-substituted product and leftover starting material suggests incomplete reaction. To favor the formation of the di-substituted product, consider the following:

  • Increase Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Try extending the reaction time and monitoring the progress using Thin Layer Chromatography (TLC).

  • Adjust Stoichiometry: Ensure at least two equivalents of tert-butyl chloride are used for every equivalent of biphenyl to favor di-substitution.[2]

  • Increase Temperature: As with low yield, increasing the temperature can help drive the reaction to completion.

Q3: I am observing the formation of unwanted isomers other than the para-substituted product. How can I improve the regioselectivity for 4,4'-di-tert-butylbiphenyl?

A3: The tert-butyl group is bulky, which sterically hinders substitution at the ortho positions, thus favoring the para position.[3][4] However, some ortho or meta isomers can still form. To enhance para-selectivity:

  • Choice of Catalyst: While not directly related to the solvent, the catalyst can play a role. In some cases, solid acid catalysts like zeolites have shown high selectivity for the para isomer due to shape-selective catalysis within their pores.[5]

  • Solvent Polarity: While comprehensive comparative data is scarce, the polarity of the solvent can influence the stability of the carbocation intermediate. Experimenting with solvents of varying polarity, from nonpolar (like cyclohexane) to polar aprotic (like dichloromethane), may influence the isomer distribution.

Q4: The reaction mixture turned a very dark color, and I obtained a complex mixture of products. What could be the reason?

A4: A dark coloration and the formation of a complex product mixture can indicate side reactions or decomposition.

  • Excessive Heat: Overheating the reaction can lead to the decomposition of reactants and products, as well as the promotion of unwanted side reactions. Maintain a controlled temperature.

  • Reaction with Solvent: Some solvents can react under Friedel-Crafts conditions. For instance, while nitrobenzene is sometimes used as a solvent because it is deactivated towards electrophilic substitution, other solvents might not be as inert.[1] Dichloromethane and cyclohexane are generally considered suitable solvents.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the tert-butylation of biphenyl?

A1: The tert-butylation of biphenyl is a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution. The reaction proceeds through the following steps:

  • Formation of the tert-butyl carbocation electrophile through the reaction of tert-butyl chloride with a Lewis acid catalyst (e.g., AlCl₃).

  • The electron-rich biphenyl ring attacks the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • A proton is eliminated from the ring, restoring aromaticity and yielding the tert-butylbiphenyl product. The catalyst is regenerated in this step. The process can then repeat on the second phenyl ring to form di-tert-butylbiphenyl.[2][6]

Q2: Why is the 4,4'-di-tert-butylbiphenyl the major product?

A2: The regioselectivity of the reaction is primarily governed by two factors:

  • Electronic Effects: The phenyl group is an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions ortho and para to the bond connecting the two rings.

  • Steric Hindrance: The tert-butyl group is very bulky. This steric bulk prevents the electrophile from readily attacking the ortho positions, which are adjacent to the other phenyl ring. Consequently, the para position is favored, leading to the preferential formation of 4-tert-butylbiphenyl and subsequently 4,4'-di-tert-butylbiphenyl.[3][4]

Q3: What is the role of the solvent in this reaction?

A3: The solvent in the tert-butylation of biphenyl serves several purposes:

  • Solubilize Reactants: The solvent dissolves the biphenyl and other reagents, allowing them to interact.

  • Moderate Reactivity: The solvent can help to control the reaction rate and dissipate heat generated during the reaction.

Q4: Can other alkylating agents be used besides tert-butyl chloride?

A4: Yes, other tert-butylating agents can be used, such as tert-butanol. When using an alcohol, a Brønsted acid or a solid acid catalyst like a zeolite is often employed.[5] The choice of alkylating agent can influence the reaction conditions and the catalyst system required.

Quantitative Data on Regioselectivity

The following table summarizes the regioselectivity for the tert-butylation of biphenyl using tert-butanol as the alkylating agent and zeolite catalysts in cyclohexane. It is important to note that this data is for a specific catalytic system and may not be directly representative of reactions using traditional Lewis acids like AlCl₃ in other solvents.

CatalystProductSelectivity (%)
H-Y ZeoliteThis compound~95%
H-Y Zeolite4,4'-di-tert-butylbiphenyl~82%
H-beta ZeoliteThis compound~87%
H-beta Zeolite4,4'-di-tert-butylbiphenyl~90%
(Data extracted from a study on the tert-butylation of biphenyl with tert-butanol over H-Y and H-beta zeolites in cyclohexane at 160°C)[5]

Experimental Protocols

Below is a general methodology for the tert-butylation of biphenyl based on typical Friedel-Crafts alkylation procedures.

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (2M)

  • Ice

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. A gas trap may be necessary to handle the HCl gas evolved.

  • Charging the Flask: To the round-bottom flask, add biphenyl and the solvent (e.g., dichloromethane). Stir the mixture until the biphenyl is completely dissolved.

  • Addition of Alkylating Agent: Add tert-butyl chloride to the solution. A typical molar ratio is 1 equivalent of biphenyl to 2.2 equivalents of tert-butyl chloride.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃) in small portions. The reaction is exothermic.

  • Reaction: After the addition of the catalyst is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may be gently heated to reflux for a specified period (e.g., 30-60 minutes) to ensure completion. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M hydrochloric acid to quench the reaction and decompose the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Visualizations

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation tBuCl tert-Butyl Chloride tBu_cation tert-Butyl Carbocation tBuCl->tBu_cation + AlCl₃ Biphenyl Biphenyl AlCl3 AlCl₃ AlCl4_anion [AlCl₄]⁻ Sigma_complex Sigma Complex (Resonance Stabilized) Biphenyl->Sigma_complex + tert-Butyl Carbocation Product This compound Sigma_complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Tert-Butylation of Biphenyl.

Experimental_Workflow start Start setup Assemble Dry Glassware (Flask, Condenser) start->setup charge_reactants Charge Flask with Biphenyl, tert-Butyl Chloride, and Solvent setup->charge_reactants cool Cool Flask in Ice Bath charge_reactants->cool add_catalyst Slowly Add Lewis Acid (e.g., AlCl₃) cool->add_catalyst react Stir at Room Temp or Reflux (Monitor by TLC) add_catalyst->react quench Quench with Ice/HCl react->quench workup Separatory Funnel Workup (Wash with H₂O, NaHCO₃) quench->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify end End purify->end

Caption: General Experimental Workflow for Biphenyl Tert-Butylation.

References

Technical Support Center: Purification of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 4-tert-butylbiphenyl, specifically addressing the removal of unreacted biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

The most common impurity is unreacted biphenyl. Other possible impurities include di-tert-butylbiphenyl isomers (e.g., 4,4'-di-tert-butylbiphenyl) and residual catalyst from the synthesis.

Q2: What are the key physical property differences between biphenyl and this compound that can be exploited for purification?

The primary differences are in their melting and boiling points. This compound has a higher boiling point and a slightly lower melting point than biphenyl, but the introduction of the tert-butyl group significantly alters its polarity and crystal packing, which can be leveraged in recrystallization and chromatography.

Troubleshooting Purification

Issue: My recrystallization is not yielding pure this compound.

  • Problem: Incorrect solvent system.

    • Solution: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while biphenyl remains more soluble at cooler temperatures. Based on solubility data, consider using ethanol or a mixed solvent system like ethanol/water or hexane. Perform small-scale solvent screening to determine the optimal system for your mixture.

  • Problem: Cooling the solution too quickly.

    • Solution: Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals, then place it in an ice bath to maximize yield.

  • Problem: Insufficient removal of mother liquor.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing the biphenyl impurity.

Issue: Column chromatography is providing poor separation.

  • Problem: Inappropriate solvent system (eluent).

    • Solution: Biphenyl is less polar than this compound. Start with a non-polar eluent such as hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. A typical starting point would be a 99:1 or 98:2 mixture of hexane:ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system for separation before running the column.

  • Problem: Column overloading.

    • Solution: Overloading the column with the crude product will lead to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel or alumina).

Data Presentation

For effective separation, understanding the physical properties of the desired compound and the primary impurity is crucial.

PropertyBiphenylThis compound
Molecular Formula C₁₂H₁₀C₁₆H₁₈
Molar Mass 154.21 g/mol [1]210.31 g/mol [2][3]
Melting Point 69-71 °C[4]50-54 °C[5]
Boiling Point 255 °C[4]310 °C[5]
Solubility Soluble in ethanol, ether, benzene, methanol, carbon tetrachloride, and other organic solvents.[1][6] Insoluble in water.[4]Generally soluble in organic solvents.[7]

Experimental Protocols

Below are detailed methodologies for the most common and effective purification techniques.

Recrystallization Protocol

This method is suitable for purifying larger quantities of this compound where the impurity level of biphenyl is not excessively high.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, methanol, or hexane) at its boiling point. A good solvent will dissolve the compound when hot but cause it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation has appeared to stop, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography Protocol

This technique is ideal for achieving high purity, especially when separating compounds with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). The less polar biphenyl will travel down the column faster.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).

  • Gradient Elution: If the this compound is not eluting, gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient of 0% to 5% ethyl acetate in hexane is a good starting point.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Fractional Distillation Protocol

Given the significant difference in boiling points (255 °C for biphenyl and 310 °C for this compound), fractional distillation under vacuum is a viable method for separation, particularly for larger scales.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are well-sealed for vacuum application.

  • Loading: Place the crude mixture into the distillation flask along with boiling chips or a magnetic stir bar.

  • Heating and Vacuum: Begin heating the flask gently with a heating mantle and gradually apply a vacuum.

  • Fraction Collection: The lower boiling biphenyl will begin to distill first. Monitor the temperature at the still head; it should plateau near the boiling point of biphenyl at the applied pressure. Collect this first fraction.

  • Second Fraction: After the biphenyl has been removed, the temperature will rise. Increase the heating mantle temperature to distill the this compound. Collect the this compound in a separate receiving flask.

  • Analysis: Analyze the collected fractions for purity, for example, by gas chromatography (GC) or NMR spectroscopy.

Purification Workflow

The choice of purification method often depends on the scale of the reaction and the desired final purity. The following diagram illustrates a general workflow for selecting the appropriate technique.

PurificationWorkflow Purification Strategy for this compound start Crude Product (this compound + biphenyl) scale Assess Scale and Purity Requirement start->scale large_scale Large Scale (> 5g) scale->large_scale Large Scale small_scale Small Scale (< 5g) High Purity Needed scale->small_scale Small Scale / High Purity distillation Fractional Distillation (under vacuum) large_scale->distillation recrystallization Recrystallization large_scale->recrystallization column Column Chromatography small_scale->column analysis Purity Analysis (TLC, GC, NMR) distillation->analysis recrystallization->analysis column->analysis analysis->column Further Purification Needed pure_product Pure this compound analysis->pure_product Meets Purity Spec

References

Technical Support Center: Lithium Di-tert-butylbiphenylide (LiDBB) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lithium Di-tert-butylbiphenylide (LiDBB) solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application of this powerful reducing agent in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of LiDBB solutions.

Issue 1: The characteristic dark green or blue-green color of the LiDBB solution does not form upon mixing 4,4'-di-tert-butylbiphenyl (DBB), lithium metal, and THF.

Possible Cause Suggested Solution
Passivated Lithium Metal Surface: The surface of the lithium metal may have an oxide or nitride layer that prevents the reaction.Use fresh lithium metal. Alternatively, cut the lithium metal into small pieces immediately before use to expose a fresh surface. Grinding the lithium metal in an inert atmosphere can also be effective.[1]
Impure or Wet Solvent (THF): Traces of water or other impurities in the tetrahydrofuran (THF) will quench the LiDBB as it forms.Ensure the THF is rigorously dried and deoxygenated before use. Distilling from a suitable drying agent like sodium/benzophenone ketyl is recommended.[2]
Poor Quality 4,4'-di-tert-butylbiphenyl (DBB): Impurities in the DBB can inhibit the reaction.Use high-purity DBB. If necessary, recrystallize the DBB before use.
Insufficient Stirring: Inadequate mixing can lead to slow or incomplete formation of the radical anion.Stir the reaction mixture vigorously to ensure good contact between the lithium metal and the DBB solution.[2]

Issue 2: The LiDBB solution, which was initially dark green, has faded to a reddish-brown color.

Possible Cause Suggested Solution
Decomposition due to Elevated Temperature: LiDBB solutions are not stable at room temperature (20 °C) and will decompose over several hours to days.[3][4][5][6][7]Prepare the LiDBB solution at 0 °C and use it immediately, or store it at -25 °C for long-term use.[3][5][6][7] Faded solutions should be discarded as they contain various decomposition byproducts and have a lower effective concentration.[4]
Air or Moisture Contamination: Exposure to air or moisture will rapidly quench the LiDBB radical anion.Always handle LiDBB solutions under a dry, inert atmosphere (e.g., argon or nitrogen).[5][8][9][10] Use proper air-free techniques, such as Schlenk lines or a glovebox.[11]

Issue 3: A precipitate forms in the LiDBB solution upon cooling.

Possible Cause Suggested Solution
Concentration and Temperature: More concentrated solutions of LiDBB (e.g., above 0.4 M) may precipitate when cooled to very low temperatures like -78 °C.[2] A 0.82 M solution showed a decrease in concentration when cooled to -25 °C, possibly due to precipitation.[4]For reactions at very low temperatures, consider using a less concentrated solution (e.g., ≤ 0.4 M).[2] If a more concentrated solution is necessary, it can be added slowly to the cold reaction mixture to ensure it is diluted quickly.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for LiDBB solutions?

For short-term storage (up to one week), LiDBB solutions in THF are stable at 0 °C.[3][5][6][7] For long-term storage (up to 37 weeks), it is essential to store the solution under an argon atmosphere at -25 °C.[3][5][6][7]

Q2: How long does it take to prepare a LiDBB solution?

The preparation time depends on the desired concentration and the temperature. A 0.4 M solution in THF can reach its final concentration in about 4-5 hours at 0 °C.[4][12] At 20 °C, the formation can be faster, but the risk of decomposition is higher.[4]

Q3: My LiDBB solution has changed color from dark green to reddish-brown. Is it still usable?

No. A reddish-brown color indicates that the LiDBB has decomposed.[4] These aged solutions are not a practical source of the reagent and contain various byproducts.[4] It is recommended to discard the solution and prepare a fresh batch.

Q4: What are the signs of LiDBB decomposition?

The primary visual sign of decomposition is the fading of the characteristic dark green color to a reddish-brown hue.[4] At room temperature, this is accompanied by the consumption of the excess lithium metal and the formation of various side products.[3][4][5][6][7]

Q5: Is LiDBB a pyrophoric reagent?

Yes, LiDBB solutions are highly reactive and can be pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[9][10][13] It is crucial to handle them under an inert atmosphere and to take all necessary safety precautions for pyrophoric reagents.[8][9][10]

Q6: How can I determine the concentration of my LiDBB solution?

The concentration of LiDBB solutions can be determined by titration. A common method involves titration with a standard solution of thioanisole in THF at 0 °C.[4] Another general method for titrating organolithium reagents is using diphenylacetic acid.[14][15]

Data Presentation

Table 1: Stability of LiDBB Solutions in THF

TemperatureStabilityObservations
20 °CUnstableBecomes unusable in less than a day due to the formation of multiple lithium species.[4] The dark green color fades over several days.[4]
0 °CStable for over a weekMinimal decomposition observed over the course of a week.[3][4][5][6][7]
-25 °CStable for over 37 weeksThe solution remains effective for an extended period when stored under an inert argon atmosphere.[3][5][6][7]

Table 2: Lithium Metal Consumption by LiDBB Solutions in THF

TemperatureConcentrationLithium Consumption Rate
20 °C~1.0 M1.02 equivalents of lithium per day[4]
0 °C0.36 M0.21 equivalents of lithium over one week[4]

Experimental Protocols

Protocol 1: Preparation of a Nominal 0.4 M LiDBB Solution in THF

Materials:

  • 4,4'-di-tert-butylbiphenyl (DBB)

  • Lithium metal (wire or ribbon)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas supply

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

Procedure:

  • Add 4,4'-di-tert-butylbiphenyl (1.50 g, 5.64 mmol) to a 50 mL flame-dried flask.[12]

  • Evacuate the flask and backfill with argon.

  • Cool the flask in an ice bath (0 °C).

  • Under a positive pressure of argon, add freshly cut lithium wire (0.39 g, 56.4 mmol, 10 equivalents).[12]

  • Add anhydrous THF (14 mL) via cannula or syringe.[12]

  • Stir the mixture vigorously at 0 °C. The solution should turn green and darken over time.[12]

  • Continue stirring for approximately 5 hours at 0 °C to ensure complete formation of the LiDBB.[12] The resulting solution is a nominal 0.4 M LiDBB.

Protocol 2: Titration of LiDBB Solution with Diphenylacetic Acid

Materials:

  • Diphenylacetic acid, recrystallized and dried

  • Anhydrous THF

  • LiDBB solution to be titrated

  • Three flame-dried flasks with stir bars under an inert atmosphere

  • Glass, gastight syringe

Procedure:

  • To each of the three flasks, add a precisely weighed amount of diphenylacetic acid (e.g., ~0.5 mmol).

  • To each flask, add anhydrous THF (~8-10 mL) and stir to dissolve the acid.[14][15]

  • Using a gastight syringe, carefully draw up the LiDBB solution.

  • Slowly add the LiDBB solution dropwise to the first flask containing the diphenylacetic acid solution.[14][15]

  • The endpoint is reached when a persistent yellow color of the diphenylacetate anion is observed.[14][15] Record the volume of LiDBB solution added.

  • Repeat the titration for the other two flasks.

  • Calculate the molarity of the LiDBB solution for each titration: Molarity (M) = Moles of diphenylacetic acid / Volume of LiDBB solution added (L)

  • The average of the three consistent titrations gives the final concentration.[14]

Visualizations

experimental_workflow cluster_prep Preparation of 0.4 M LiDBB cluster_storage Storage cluster_use Usage prep1 Combine DBB and Li metal in a flame-dried flask prep2 Add anhydrous THF under Argon at 0 °C prep1->prep2 prep3 Stir vigorously for 5 hours at 0 °C prep2->prep3 prep4 Obtain dark green LiDBB solution prep3->prep4 storage1 Store at 0 °C for short-term use (< 1 week) prep4->storage1 Short-term storage2 Store at -25 °C under Argon for long-term use (> 37 weeks) prep4->storage2 Long-term use1 Titrate to determine exact concentration storage1->use1 storage2->use1 use2 Use in reaction under inert atmosphere use1->use2

Caption: Experimental workflow for LiDBB preparation and storage.

troubleshooting_guide cluster_formation Formation Issue cluster_decomposition Decomposition Issue start Problem with LiDBB Solution no_color No dark green color forms start->no_color color_fade Color faded to reddish-brown start->color_fade cause1 Passivated Lithium? no_color->cause1 sol1 Use fresh/cut Lithium cause1->sol1 Yes cause2 Wet THF? cause1->cause2 No sol2 Use rigorously dry THF cause2->sol2 Yes cause3 Stored at room temp? color_fade->cause3 sol3 Store at 0°C or -25°C cause3->sol3 Yes cause4 Air/Moisture exposure? cause3->cause4 No sol4 Use inert atmosphere techniques cause4->sol4 Yes

Caption: Troubleshooting guide for common LiDBB issues.

degradation_pathway LiDBB LiDBB Solution (Dark Green) Condition1 Storage at 20 °C LiDBB->Condition1 Condition2 Exposure to Air/Moisture LiDBB->Condition2 Decomposition Decomposition Products (Reddish-Brown Solution) Byproducts Side Products (e.g., from THF destruction by ethene) Decomposition->Byproducts Li_Consumption Consumption of excess Lithium metal Decomposition->Li_Consumption Condition1->Decomposition Condition2->Decomposition

References

Technical Support Center: Analysis of 4-tert-butylbiphenyl by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 4-tert-butylbiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound and its potential impurities.

1. Poor Chromatographic Resolution

Q: My chromatogram shows broad, overlapping peaks, making it difficult to distinguish between this compound and its impurities. What should I do?

A: Poor resolution can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Optimize the GC Oven Temperature Program:

    • Initial Temperature: A lower starting temperature (e.g., 50-70 °C) can improve the separation of volatile impurities.

    • Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) provides more time for compounds to interact with the stationary phase, enhancing separation.

    • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all expected compounds and that the hold time is sufficient for their complete elution.

  • Check the Carrier Gas Flow Rate: The optimal flow rate depends on the carrier gas (Helium is common) and the column dimensions. A flow rate that is too high or too low can lead to band broadening. Consult your column manufacturer's guidelines.

  • Inspect the GC Column:

    • Column Bleed: High baseline noise or the presence of siloxane peaks (m/z 73, 147, 207, etc.) may indicate column bleed, which can interfere with peak shape. Conditioning the column at a high temperature (within its specified limits) may help. If the problem persists, the column may need to be replaced.

    • Contamination: Contamination from previous injections can cause peak tailing and ghost peaks. Bake out the column at a high temperature to remove contaminants.

  • Sample Injection Technique:

    • Injection Volume: Injecting too large a volume can overload the column, leading to broad peaks. Try reducing the injection volume.

    • Split vs. Splitless Injection: For trace impurity analysis, a splitless injection is often preferred to maximize sensitivity. However, for more concentrated samples, a split injection can improve peak shape.

2. Inaccurate Mass Identification

Q: The mass spectrum of a peak does not match the expected fragmentation pattern for this compound or its common impurities. What could be the reason?

A: Inaccurate mass identification can be due to several factors related to the mass spectrometer or the data analysis:

  • Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated across the desired mass range. A poorly calibrated instrument will lead to incorrect mass assignments.

  • Library Matching: The quality of your mass spectral library is crucial. If you are using a commercial library, ensure it is up-to-date. For novel impurities, you may need to acquire and add your own reference spectra.

  • Co-elution: If two or more compounds elute at the same time, the resulting mass spectrum will be a composite of all co-eluting species, leading to a mismatch with library spectra. Improving chromatographic resolution (see section 1) is key to resolving this.

  • Ionization Energy: The standard electron ionization (EI) energy is 70 eV. Significant deviations from this can alter fragmentation patterns. Verify your instrument's ionization energy setting.

3. Difficulty in Differentiating Isomers

Q: I suspect the presence of tert-butylbiphenyl isomers (ortho-, meta-, para-), but they are difficult to separate and identify. How can I resolve them?

A: Differentiating isomers can be challenging due to their similar physical and chemical properties. Here are some strategies:

  • High-Resolution GC Column: Employ a long capillary column (e.g., 50-60 meters) with a stationary phase specifically designed for aromatic isomer separations, such as a 5% phenyl-methylpolysiloxane.

  • Slow Temperature Program: A very slow oven temperature ramp rate can often improve the separation of closely eluting isomers.

  • Mass Spectral Fragmentation Patterns: While the mass spectra of isomers can be very similar, there may be subtle differences in the relative abundances of certain fragment ions.

    • This compound (para-isomer): The molecular ion (M+) at m/z 210 is typically prominent. A key fragment is observed at m/z 195, corresponding to the loss of a methyl group (-CH3) from the tert-butyl group, which is a characteristic fragmentation for tert-butyl substituted aromatic compounds.[1]

    • Ortho- and Meta-isomers: While specific library spectra for these isomers are less common, their fragmentation is also expected to be dominated by the loss of a methyl group to form a stable benzylic cation at m/z 195. Subtle differences in the ratios of other fragment ions may exist. Careful comparison with any available reference spectra is necessary.

  • Relative Retention Times: Under consistent chromatographic conditions, the elution order of isomers is reproducible. This compound (para) generally has a different retention time than its ortho and meta counterparts. Establishing relative retention times with authenticated standards is the most reliable method for isomer identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically arise from its synthesis, which is often a Friedel-Crafts alkylation of biphenyl. These impurities include:

  • Biphenyl: Unreacted starting material.

  • 4,4'-di-tert-butylbiphenyl: A product of di-alkylation, where a second tert-butyl group is added to the other phenyl ring.

  • Isomers of tert-butylbiphenyl: Such as 2-tert-butylbiphenyl and 3-tert-butylbiphenyl, which can be formed in smaller amounts depending on the reaction conditions.

Q2: What is a typical GC-MS method for analyzing impurities in this compound?

Q3: How can I quantify the impurities in my this compound sample?

A3: Quantitative analysis can be performed using the following methods:

  • External Standard Method: Prepare calibration curves for each identified impurity using certified reference standards. This is the most accurate method.

  • Internal Standard Method: Add a known amount of a non-interfering compound (the internal standard) to both the standards and the sample. The ratio of the peak area of the analyte to the internal standard is used for quantification. This method corrects for variations in injection volume.

  • Area Percent Normalization: This method assumes that the response factor for all compounds is the same. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram. This method provides an estimation of the relative amounts of impurities.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its common impurities, which are crucial for their identification in GC-MS analysis.

CompoundMolecular Weight ( g/mol )Key m/z RatiosNotes
Biphenyl154.21154 (M+), 77Unreacted starting material.
This compound210.32210 (M+), 195, 155Product. The m/z 195 peak corresponds to the loss of a methyl group.[1]
4,4'-di-tert-butylbiphenyl266.43266 (M+), 251Di-substituted impurity. The m/z 251 peak corresponds to the loss of a methyl group.[2]
2-tert-butylbiphenyl210.32210 (M+), 195Isomeric impurity. Fragmentation is expected to be similar to the 4-isomer.
3-tert-butylbiphenyl210.32210 (M+), 195Isomeric impurity. Fragmentation is expected to be similar to the 4-isomer.

Experimental Protocols

Detailed GC-MS Methodology for Impurity Profiling of this compound

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

    • If an internal standard is used, add a known concentration to the sample solution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless for trace analysis or a split ratio of 50:1 for concentrated samples.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for GC-MS Analysis of this compound cluster_start cluster_problem Problem Identification cluster_resolution Troubleshooting Poor Resolution cluster_mass_id Troubleshooting Inaccurate Mass ID cluster_isomer Troubleshooting Isomer Differentiation cluster_solution Start Start Analysis Problem Identify Issue: - Poor Resolution - Inaccurate Mass ID - Isomer Differentiation Start->Problem Optimize_Temp Optimize Oven Temperature Program Problem->Optimize_Temp Poor Resolution Calibrate_MS Calibrate Mass Spectrometer Problem->Calibrate_MS Inaccurate Mass ID Use_HR_Column Use High-Resolution Column Problem->Use_HR_Column Isomer Issues Check_Flow Check Carrier Gas Flow Rate Optimize_Temp->Check_Flow Inspect_Column Inspect GC Column (Bleed, Contamination) Check_Flow->Inspect_Column Adjust_Injection Adjust Injection Technique Inspect_Column->Adjust_Injection Solution Problem Resolved Adjust_Injection->Solution Check_Library Check Mass Spectral Library Calibrate_MS->Check_Library Address_Coelution Address Co-elution Check_Library->Address_Coelution Address_Coelution->Solution Slow_Ramp Use Slow Temperature Ramp Use_HR_Column->Slow_Ramp Analyze_Fragments Analyze Fragmentation Patterns Slow_Ramp->Analyze_Fragments Use_RRT Use Relative Retention Times Analyze_Fragments->Use_RRT Use_RRT->Solution

Caption: Troubleshooting workflow for identifying impurities in this compound using GC-MS.

References

Technical Support Center: Synthesis and Purification of 4-tert-butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-tert-butylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the Friedel-Crafts alkylation of biphenyl with a tert-butylating agent and the Suzuki-Miyaura cross-coupling reaction. Friedel-Crafts is a classic method but can suffer from polyalkylation.[1][2] The Suzuki coupling offers a more controlled synthesis, minimizing the formation of di-substituted byproducts.[3]

Q2: What is the most common byproduct in the Friedel-Crafts synthesis of this compound?

A2: The most prevalent byproduct is 4,4'-di-tert-butylbiphenyl, which arises from the polyalkylation of the biphenyl starting material.[1] The initial product, this compound, is more nucleophilic than biphenyl, making it susceptible to a second alkylation.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. An appropriate mobile phase, such as hexane, can be used for silica gel TLC plates.[4]

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization from solvents like 95% ethanol is often sufficient to obtain a pure product.[5] For more challenging separations, silica gel column chromatography can be employed.[6]

Troubleshooting Guides

Friedel-Crafts Alkylation
IssuePossible CausesRecommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrated. 2. Insufficiently Reactive Alkylating Agent. 3. Low Reaction Temperature.1. Use fresh, anhydrous Lewis acid catalyst. 2. Employ a more reactive tert-butylating agent like tert-butyl chloride. 3. Gradually increase the reaction temperature while monitoring for product formation.[7]
Formation of 4,4'-di-tert-butylbiphenyl (Polyalkylation) The mono-alkylated product is more reactive than the starting material.Use a large excess of biphenyl to increase the probability of the electrophile reacting with the starting material.[7]
Presence of Unreacted Biphenyl 1. Insufficient amount of alkylating agent or catalyst. 2. Short reaction time.1. Ensure the correct stoichiometry of reagents. 2. Extend the reaction time and monitor by TLC until the biphenyl spot disappears.
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[7]
Suzuki-Miyaura Cross-Coupling
IssuePossible CausesRecommended Solutions
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. 2. Inappropriate Base: The strength or solubility of the base may be insufficient. 3. Boronic Acid/Ester Instability.1. Use a fresh, high-quality palladium catalyst and ensure an inert atmosphere. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[8] 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9][10] 3. Use fresh boronic acid or more stable derivatives like pinacol esters.[8]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[8]
Difficulty in Removing Boronic Acid Impurities The boronic acid and the product have similar polarities.A basic wash during the workup can help remove unreacted boronic acid, provided the product is not acidic.[11] If chromatography is necessary, consider derivatizing the product to alter its polarity for better separation.[11]

Quantitative Data

Table 1: Reported Yields for the Synthesis of 4,4'-di-tert-butylbiphenyl via Friedel-Crafts Alkylation

Biphenyl (g)tert-Butyl Chloride (mL)CatalystSolventYield (g)Reference
510Anhydrous Ferric Chloride (0.2 g)Dichloromethane (25 mL)Not specified[5]
0.1660.50Aluminum foilDichloromethane (0.50 mL)0.172 (62%)[4]
3.16.5Not specifiedDichloromethane (20 mL)4.6260 (crude)[6]

Table 2: Purity Assessment of 4,4'-di-tert-butylbiphenyl

Purification MethodObservationsPurity IndicationReference
Recrystallization from EthanolHigher melting point, single spot on TLC plate.Higher purity compared to column chromatography product.[6]
Column ChromatographyLower melting point compared to recrystallized product.Less pure than recrystallized product.[6]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-di-tert-butylbiphenyl via Friedel-Crafts Alkylation

This protocol is adapted from a standard laboratory procedure.[5]

Materials:

  • Biphenyl (5 g, 0.03 mol)

  • tert-Butyl chloride (10 mL, 0.09 mol)

  • Anhydrous ferric chloride (0.2 g, 0.01 mol)

  • Dry dichloromethane (25 mL)

  • 10% Hydrochloric acid

  • Anhydrous calcium chloride

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl, tert-butyl chloride, and dry dichloromethane.

  • Connect the top of the condenser to a gas absorption trap.

  • Once the biphenyl has dissolved, add anhydrous ferric chloride and stir the mixture gently.

  • Heat the reaction mixture in a water bath and maintain a gentle reflux for 1 hour.

  • After cooling, pour the contents into a separatory funnel and wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Recrystallize the crude product from 95% ethanol to obtain pure 4,4'-di-tert-butylbiphenyl.

Protocol 2: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling

This is a general protocol that can be adapted for the synthesis of this compound.[12]

Materials:

  • Aryl bromide (e.g., 4-bromobiphenyl or bromobenzene)

  • Aryl boronic acid (e.g., tert-butylphenylboronic acid or 4-tert-butylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., triphenylphosphine)

  • Base (e.g., Na₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1-propanol/water, dioxane/water)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a condenser, combine the aryl bromide, aryl boronic acid, palladium catalyst, ligand (if needed), and base.

  • Add the solvent system and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux under the inert atmosphere for the required time (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Friedel_Crafts_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Biphenyl, tert-Butyl Chloride, and Dichloromethane B Add Anhydrous FeCl₃ A->B C Reflux for 1 hour B->C D Cool and Wash with 10% HCl C->D E Dry Organic Layer D->E F Remove Solvent E->F G Recrystallize from 95% Ethanol F->G H Obtain Pure 4,4'-di-tert-butylbiphenyl G->H Troubleshooting_Tree Start Low Yield or Purity Issue Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield LowPurity Low Purity Problem->LowPurity Purity Cause_LY Check Catalyst Activity & Reaction Conditions LowYield->Cause_LY Polyalkylation Polyalkylation (4,4'-di-tert-butylbiphenyl) LowPurity->Polyalkylation UnreactedSM Unreacted Starting Material LowPurity->UnreactedSM OtherImpurity Other Impurities LowPurity->OtherImpurity Cause_PA Excess Alkylating Agent or Reactive Product Polyalkylation->Cause_PA Cause_USM Insufficient Reagents or Reaction Time UnreactedSM->Cause_USM Cause_OI Side Reactions or Contaminated Reagents OtherImpurity->Cause_OI Solution_LY Use Anhydrous Catalyst, Increase Temperature/Time Cause_LY->Solution_LY Solution_PA Use Excess Biphenyl Cause_PA->Solution_PA Solution_USM Check Stoichiometry, Extend Reaction Time Cause_USM->Solution_USM Solution_OI Purify by Recrystallization or Chromatography Cause_OI->Solution_OI

References

Validation & Comparative

A Comparative Guide to Friedel-Crafts Catalysts in 4-tert-butylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted biphenyls is a critical step in the creation of novel chemical entities. Among these, 4-tert-butylbiphenyl serves as a key intermediate. The Friedel-Crafts alkylation of biphenyl with a tert-butylating agent is a common synthetic route, and the choice of catalyst is paramount to achieving high yields, selectivity, and process efficiency. This guide provides a comprehensive comparison of various catalysts employed in this reaction, supported by experimental data and detailed protocols.

Performance Comparison of Friedel-Crafts Catalysts

The selection of a suitable catalyst for the tert-butylation of biphenyl involves a trade-off between reactivity, selectivity, cost, and environmental impact. Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective but can suffer from issues related to handling, waste disposal, and catalyst recovery. Modern alternatives, including heterogeneous catalysts like zeolites and clays, and "green" solvents like ionic liquids, offer potential solutions to these challenges.

The following table summarizes the performance of various catalysts in the synthesis of tert-butylated biphenyl derivatives. It is important to note that reaction conditions can significantly influence the outcome, and direct comparison of yields should be made with consideration of the specific experimental parameters.

Catalyst SystemAlkylating AgentSolventTemperature (°C)Reaction TimeYield (%)Key Observations
Homogeneous Lewis Acids
Anhydrous Ferric Chloride (FeCl₃)tert-butyl chlorideDichloromethaneReflux1 h70% (for 4,4'-di-tert-butylbiphenyl)Good activity and selectivity for the di-substituted product.
Anhydrous Aluminum Chloride (AlCl₃)tert-butyl chlorideDichloromethane--Multiple productsHighly active, but can lead to over-alkylation and a mixture of products.
Heterogeneous Catalysts
Zeolites (e.g., H-Y, H-beta)tert-butanol-~150--High activity and selectivity reported for phenol alkylation, suggesting potential for biphenyl. Offer reusability and reduced waste.
Montmorillonite Claytert-butanol----Effective solid acid catalysts for Friedel-Crafts alkylations with potential for reusability and environmental benefits.
Ionic Liquids
Pyridinium-based ILs1-bromopropane (example)Ionic LiquidRoom Temp.4 h-Act as both solvent and catalyst, allowing for mild reaction conditions and catalyst recycling.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of tert-butylated biphenyl using selected catalysts.

Protocol 1: Synthesis of 4,4'-di-tert-butylbiphenyl using Anhydrous Ferric Chloride (FeCl₃)

This protocol is adapted from a procedure demonstrated to be effective for the di-tert-butylation of biphenyl.

Materials:

  • Biphenyl (5 g, 0.03 mol)

  • tert-Butyl chloride (10 mL, 0.09 mol)

  • Anhydrous ferric chloride (0.2 g, 0.0012 mol)

  • Dry dichloromethane (25 mL)

  • 10% Hydrochloric acid

  • Anhydrous calcium chloride

  • 95% Ethanol

Procedure:

  • In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in dry dichloromethane.

  • To this solution, add tert-butyl chloride.

  • Carefully add anhydrous ferric chloride to the stirred solution. The evolution of HCl gas should be observed. It is advisable to use a gas trap.

  • Heat the reaction mixture to reflux using a water bath and maintain reflux for 1 hour.

  • After cooling, pour the reaction mixture into a separatory funnel.

  • Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Recrystallize the crude product from 95% ethanol to obtain 4,4'-di-tert-butylbiphenyl.

Reaction Mechanisms and Workflows

Understanding the underlying chemical transformations and experimental processes is fundamental for optimization and troubleshooting. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

General Mechanism of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of biphenyl proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the alkylating agent to form a carbocation or a polarized complex, which then attacks the electron-rich aromatic ring.

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Alkyl_Halide R-X Carbocation R+ [MXn+1]- Alkyl_Halide->Carbocation Activation Lewis_Acid MXn Lewis_Acid->Carbocation Biphenyl Biphenyl Sigma_Complex Sigma Complex Carbocation->Sigma_Complex Biphenyl->Sigma_Complex Attack Product This compound Sigma_Complex->Product Deprotonation Experimental_Workflow Start Start: Reactants & Catalyst Reaction Friedel-Crafts Reaction (Heating/Stirring) Start->Reaction Quenching Reaction Quenching (e.g., with HCl solution) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer (e.g., with CaCl2) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Product Final Product: This compound Purification->Product

A Comparative Guide to 4-tert-butylbiphenyl and 4,4'-di-tert-butylbiphenyl for Specialized Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the utility and physical properties of mono- and di-substituted tert-butylbiphenyls in synthetic chemistry.

In the realm of specialized chemical reagents, the choice between structurally similar molecules can significantly impact the outcome of a reaction. This guide provides a comprehensive comparison of 4-tert-butylbiphenyl and 4,4'-di-tert-butylbiphenyl, focusing on their primary applications, physical properties, and the experimental protocols for their use. The evidence overwhelmingly points to 4,4'-di-tert-butylbiphenyl as a valuable precursor to a key reagent in organic synthesis, while this compound sees limited use in this specific context.

Core Application: Precursors to Radical Anions for Reductive Lithiation

The most significant and well-documented application distinguishing these two compounds is their use in the formation of lithiated radical anions, which are powerful reducing agents.

4,4'-di-tert-butylbiphenyl is widely used to prepare lithium 4,4'-di-tert-butylbiphenylide (LiDBB). This reagent is a superior alternative to sodium or lithium naphthalenides for metalation reactions.[1] LiDBB is particularly effective in the conversion of alkyl halides to alkyllithiums and is used in the production of homoallylic amine derivatives.[2] The presence of two tert-butyl groups enhances the stability of the radical anion.

In contrast, there is a notable lack of literature describing the preparation or use of a corresponding lithium 4-tert-butylbiphenylide. This suggests that the mono-substituted version is not a preferred reagent for such applications, likely due to differences in the stability and redox potential of the resulting radical anion.

Physical and Chemical Properties: A Tale of Two Symmetries

The physical properties of these compounds, summarized in the table below, influence their handling and reactivity. The symmetrical nature of 4,4'-di-tert-butylbiphenyl contributes to its higher melting point and different solubility characteristics compared to its mono-substituted counterpart.

PropertyThis compound4,4'-di-tert-butylbiphenyl
Molecular Formula C₁₆H₁₈[3]C₂₀H₂₆[4]
Molecular Weight 210.31 g/mol [3]266.42 g/mol [4]
Melting Point 49-52 °C126-130 °C[2][4]
Boiling Point 145-147 °C at 15 mmHg190-192 °C at 13 mmHg[2][4]
Appearance White to off-white crystalline powderLight yellow to yellow-orange crystalline powder[5]
Solubility No data availableSoluble in dioxane[5]

Experimental Protocols

A key application of 4,4'-di-tert-butylbiphenyl is the preparation of LiDBB. The following is a detailed protocol for this procedure.

Preparation of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB)

This protocol is adapted from established procedures for the generation of LiDBB.[6]

Materials:

  • 4,4'-di-tert-butylbiphenyl (DBB)

  • Lithium metal

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve 4,4'-di-tert-butylbiphenyl in anhydrous THF.

  • Add freshly cut lithium metal to the stirred solution.

  • The solution will gradually turn a deep green or blue color, indicating the formation of the radical anion. The reaction time can vary depending on the scale and temperature.

  • The concentration of the resulting LiDBB solution can be determined by titration.

  • The LiDBB solution is then ready for use as a reducing agent. For instance, it can be used for the reductive lithiation of various substrates.

Logical Workflow: From Precursor to Application

The following diagram illustrates the central role of 4,4'-di-tert-butylbiphenyl in generating a key synthetic reagent.

G Workflow: 4,4'-di-tert-butylbiphenyl to LiDBB cluster_start Starting Materials cluster_reagent Reagent Formation cluster_application Applications 4,4'-di-tert-butylbiphenyl 4,4'-di-tert-butylbiphenyl LiDBB Formation LiDBB Formation 4,4'-di-tert-butylbiphenyl->LiDBB Formation Lithium Metal Lithium Metal Lithium Metal->LiDBB Formation Reductive Lithiation Reductive Lithiation LiDBB Formation->Reductive Lithiation Synthesis of Complex Molecules Synthesis of Complex Molecules Reductive Lithiation->Synthesis of Complex Molecules

Caption: From starting materials to synthetic application of LiDBB.

Comparative Advantage of 4,4'-di-tert-butylbiphenyl

The preference for 4,4'-di-tert-butylbiphenyl in forming a stable and effective reducing agent can be attributed to the following factors, illustrated in the diagram below.

G Factors Favoring 4,4'-di-tert-butylbiphenyl Symmetrical Structure Symmetrical Structure Enhanced Stability of Radical Anion Enhanced Stability of Radical Anion Symmetrical Structure->Enhanced Stability of Radical Anion Two tert-butyl Groups Two tert-butyl Groups Two tert-butyl Groups->Enhanced Stability of Radical Anion Effective Reducing Agent (LiDBB) Effective Reducing Agent (LiDBB) Enhanced Stability of Radical Anion->Effective Reducing Agent (LiDBB) Favorable Redox Potential Favorable Redox Potential Favorable Redox Potential->Effective Reducing Agent (LiDBB)

Caption: Key structural features contributing to the utility of 4,4'-di-tert-butylbiphenyl.

The two bulky tert-butyl groups provide steric hindrance, which can contribute to the stability of the radical anion.[7][8] Furthermore, the symmetrical substitution likely influences the electronic properties of the biphenyl system, making it more amenable to forming a stable radical anion upon accepting an electron from lithium metal.

Conclusion

While both this compound and 4,4'-di-tert-butylbiphenyl are commercially available aromatic compounds, their utility in specialized chemical applications is vastly different. 4,4'-di-tert-butylbiphenyl is a well-established and valuable precursor for the preparation of lithium 4,4'-di-tert-butylbiphenylide (LiDBB), a powerful and stable reducing agent with broad applications in organic synthesis. The presence of two tert-butyl groups is critical for the stability and efficacy of the resulting radical anion. In contrast, this compound is not commonly used for this purpose, and its applications appear to be more niche. For researchers in need of a reliable and potent electron transfer reagent, 4,4'-di-tert-butylbiphenyl is the clear and superior choice.

References

performance of 4-tert-butylbiphenyl in liquid crystal displays compared to other materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of a liquid crystal material for display applications is a multi-faceted decision, balancing key electro-optical and physical properties. This guide presents a comparative analysis of three well-established liquid crystal compounds: 4-Cyano-4'-pentylbiphenyl (5CB), a common benchmark material; a representative of the Phenylcyclohexane (PCH) family; and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). These materials are evaluated based on their birefringence, viscosity, dielectric anisotropy, and clearing point, all of which are critical determinants of display performance characteristics such as contrast, response time, and operating temperature range.

Performance Comparison of Key Liquid Crystal Materials

The following table summarizes the key performance parameters for 5CB, a PCH-family representative, and MBBA. It is important to note that liquid crystals used in commercial displays are typically mixtures of many compounds, and the data presented here are for individual substances under specific laboratory conditions.

Property4-Cyano-4'-pentylbiphenyl (5CB)Phenylcyclohexane (PCH) Family (Representative Values)N-(4-methoxybenzylidene)-4-butylaniline (MBBA)
Birefringence (Δn) at 589 nm, 20°C ~0.18 - 0.21[1][2]~0.10 - 0.15~0.23
Rotational Viscosity (γ₁) (mPa·s) at 20°C ~100 - 130[3][4]~20 - 40~103
Dielectric Anisotropy (Δε) at 1 kHz, 20°C +10 to +11.5[2]+3 to +10-0.5 to -0.75[5]
Clearing Point (T_c) (°C) 35.3[2][6]55 - 8547[7]

Note on 4-tert-butylbiphenyl: Extensive literature searches did not yield comprehensive data for the liquid crystal properties of this compound. Publicly available information primarily details its synthesis and basic physical properties as a solid. This suggests that this compound may not exhibit a nematic liquid crystal phase on its own under typical conditions and may be explored as a dopant in liquid crystal mixtures to modify specific properties. Further experimental investigation would be required to characterize its influence on a host liquid crystal mixture.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the performance of liquid crystal materials.

Birefringence (Δn) Measurement

Method: Abbe Refractometer

Protocol:

  • A thin, homeotropically aligned liquid crystal cell is prepared by treating the surfaces of two glass slides with a homeotropic alignment agent (e.g., a long-chain silane).

  • The cell is filled with the liquid crystal sample via capillary action in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.

  • The Abbe refractometer is calibrated using a standard of known refractive index.

  • The liquid crystal cell is placed on the prism of the Abbe refractometer with a suitable contact liquid.

  • The ordinary refractive index (nₒ) is measured by orienting the polarizer in the refractometer perpendicular to the director of the liquid crystal (which is perpendicular to the glass slides in a homeotropic cell).

  • To measure the extraordinary refractive index (nₑ), a planar aligned cell is typically used, or techniques involving tilting the homeotropic cell can be employed. In a planar cell, the director is aligned parallel to the glass slides. The polarizer is then oriented parallel to the director to measure nₑ.

  • The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.[8][9][10][11][12]

Rotational Viscosity (γ₁) Measurement

Method: Electro-optical Switching

Protocol:

  • A planar-aligned liquid crystal cell of known thickness (d) is prepared.

  • The cell is placed between crossed polarizers, and a photodetector measures the transmitted light intensity.

  • A square-wave voltage pulse of sufficient amplitude to switch the liquid crystal molecules is applied to the cell.

  • The transient optical response (rise time or decay time) is recorded using an oscilloscope.

  • The rotational viscosity (γ₁) can be calculated from the decay time (τ_off) when the voltage is turned off, using the following relation: τ_off = (γ₁ * d²) / (K₁₁ * π²), where K₁₁ is the splay elastic constant. K₁₁ needs to be determined independently, often through capacitance measurements of the Fréedericksz transition.[3][13][14][15]

Dielectric Anisotropy (Δε) Measurement

Method: Capacitance Measurement

Protocol:

  • Two liquid crystal cells with identical thickness are prepared: one with planar alignment and one with homeotropic alignment.

  • The capacitance of each empty cell is measured.

  • The cells are filled with the liquid crystal material.

  • The capacitance of the homeotropically aligned cell is measured using an LCR meter at a specific frequency (typically 1 kHz). This measurement yields the perpendicular component of the dielectric permittivity (ε⊥).

  • The capacitance of the planar-aligned cell is measured under the same conditions. This measurement gives the parallel component of the dielectric permittivity (ε∥).

  • The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.[16][17][18][19]

Clearing Point (T_c) Determination

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • A small, accurately weighed sample of the liquid crystal material is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature of the furnace is increased at a constant rate (e.g., 5-10 °C/min).

  • The heat flow into the sample is measured relative to the reference.

  • The nematic-to-isotropic phase transition (clearing point) is observed as an endothermic peak on the DSC thermogram. The peak temperature is taken as the clearing point (T_c).[20][21][22][23][24]

Visualizing Molecular Structure and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structures of the compared liquid crystal materials and a typical experimental workflow for their characterization.

cluster_materials Liquid Crystal Molecular Structures cluster_properties Key Performance Properties FiveCB 5CB (4-Cyano-4'-pentylbiphenyl) Birefringence Birefringence (Δn) FiveCB->Birefringence Viscosity Rotational Viscosity (γ₁) FiveCB->Viscosity Dielectric Dielectric Anisotropy (Δε) FiveCB->Dielectric ClearingPoint Clearing Point (Tc) FiveCB->ClearingPoint PCH PCH (Phenylcyclohexane derivative) PCH->Birefringence PCH->Viscosity PCH->Dielectric PCH->ClearingPoint MBBA MBBA (N-(4-methoxybenzylidene)-4-butylaniline) MBBA->Birefringence MBBA->Viscosity MBBA->Dielectric MBBA->ClearingPoint

Caption: Relationship between liquid crystal materials and their key performance properties.

cluster_synthesis Material Preparation cluster_characterization Property Measurement cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Liquid Crystal Material Purification Purification Synthesis->Purification Birefringence Birefringence (Δn) Measurement Purification->Birefringence Viscosity Rotational Viscosity (γ₁) Measurement Purification->Viscosity Dielectric Dielectric Anisotropy (Δε) Measurement Purification->Dielectric ClearingPoint Clearing Point (Tc) Measurement Purification->ClearingPoint Data Data Compilation and Tabulation Birefringence->Data Viscosity->Data Dielectric->Data ClearingPoint->Data Comparison Performance Comparison vs. Alternatives Data->Comparison

Caption: Experimental workflow for liquid crystal material characterization.

References

A Comparative Guide to the Reactivity of Lithium Di-tert-butylbiphenylide (LiDBB) and n-Butyllithium (n-BuLi)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, organolithium reagents are indispensable tools for carbon-carbon bond formation and functional group manipulation. Among these, n-butyllithium (n-BuLi) has long been a workhorse for its strong basicity and nucleophilicity. However, the emergence of radical anion reagents, such as lithium di-tert-butylbiphenylide (LiDBB), has provided a powerful alternative for transformations that are challenging with traditional organolithiums. This guide provides an objective comparison of the reactivity, mechanisms, and applications of LiDBB and n-BuLi, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic challenges.

At a Glance: Key Differences in Reactivity

Featuren-Butyllithium (n-BuLi)Lithium Di-tert-butylbiphenylide (LiDBB)
Primary Reactivity Strong Base & NucleophileSingle-Electron Transfer (SET) Agent / Reductant
Mechanism of Action Deprotonation, Nucleophilic Addition/Substitution, Metal-Halogen Exchange (via ate-complex)Reductive lithiation via Single-Electron Transfer
Typical Substrates Acidic C-H bonds, electrophilic carbons, organic halides (Br, I)Organic halides (including chlorides), sulfides, ethers, and other reducible functional groups
Advantages Commercially available in various concentrations, well-established protocols, strong base for deprotonation.Effective for lithiation of unreactive substrates (e.g., aryl chlorides), generates organolithiums under mild conditions, avoids some side reactions of n-BuLi.
Limitations Can act as a nucleophile leading to side reactions, less effective for metal-halogen exchange with chlorides, can be sluggish for deprotonation of very weak acids.Requires in-situ preparation, sensitive to air and moisture, the biphenyl byproduct can complicate purification.

Reactivity Profiles and Applications

n-Butyllithium (n-BuLi): The Prototypical Organolithium

n-Butyllithium is a highly versatile reagent that primarily functions as a strong base and a potent nucleophile.[1] Its reactivity is heavily influenced by its aggregation state (typically a tetramer or hexamer in hydrocarbon solvents) and the solvent used.[1] Ethereal solvents like tetrahydrofuran (THF) can break down these aggregates, increasing reactivity.[1]

1. Deprotonation: n-BuLi is widely used for the deprotonation of a vast range of carbon and heteroatom acids.[1] It is particularly effective for generating carbanions from substrates with acidic protons, such as terminal alkynes, activated C-H bonds, and in directed ortho-metalation (DoM).[2] In DoM, a coordinating group on an aromatic ring directs n-BuLi to deprotonate the adjacent ortho position.[3]

2. Metal-Halogen Exchange: This reaction is a cornerstone of organolithium chemistry, allowing for the preparation of a wide variety of organolithium species from the corresponding organic halides.[4] The exchange is most efficient for iodides and bromides.[4] The mechanism is believed to proceed through a reversible "ate-complex" intermediate.[5] However, with aryl chlorides, the reaction is often slow or requires harsh conditions.

3. Nucleophilic Addition: As a nucleophile, n-BuLi readily adds to a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. This dual reactivity as a base and a nucleophile can sometimes lead to competing side reactions.[6]

Lithium Di-tert-butylbiphenylide (LiDBB): The Single-Electron Transfer Specialist

LiDBB is a radical anion formed by the reaction of lithium metal with 4,4'-di-tert-butylbiphenyl. It functions as a potent single-electron transfer (SET) agent, enabling the reductive lithiation of a broad range of substrates, including those that are unreactive towards n-BuLi.[7][8]

1. Reductive Lithiation of Organic Halides: A key advantage of LiDBB is its ability to efficiently perform metal-halogen exchange with aryl and alkyl chlorides at low temperatures, a transformation that is often challenging with n-BuLi.[8] The reaction proceeds via a single-electron transfer from the LiDBB radical anion to the organic halide, leading to the formation of a radical anion that fragments to an organic radical and a halide anion. A second electron transfer then generates the organolithium species. This pathway avoids the direct nucleophilic attack and "ate-complex" formation seen with n-BuLi.

2. Reductive Cleavage of C-S and C-O Bonds: LiDBB is also effective in cleaving carbon-sulfur and carbon-oxygen bonds, providing a route to organolithium reagents from thioethers, ethers, and related compounds.[7] This capability further expands the range of precursors that can be converted into valuable organolithium intermediates.

3. Selective Reductions: Beyond the generation of organolithiums, LiDBB can be employed as a reducing agent for various functional groups, in some cases offering an alternative to dissolving metal reductions (e.g., Birch reduction).

Quantitative Data Comparison

Direct quantitative comparisons of LiDBB and n-BuLi for the same reaction under identical conditions are scarce in the literature. The choice of reagent is often dictated by the substrate's reactivity and the desired transformation. However, we can infer relative reactivity from the types of reactions each reagent excels at.

Table 1: Comparison of Reactivity in Metal-Halogen Exchange

Substrate Typen-ButyllithiumLithium Di-tert-butylbiphenylideTypical Yields (LiDBB)Reference
Aryl IodidesEffectiveEffective>90%[8]
Aryl BromidesEffectiveEffective>90%[8]
Aryl Chlorides Generally Ineffective or Requires Harsh Conditions Highly Effective at Low Temperatures Often >80% [8]
Alkyl ChloridesProne to side reactions (elimination)Effective for generating primary alkyllithiumsGood to excellent[7]

Experimental Protocols

Preparation and Titration of Lithium Di-tert-butylbiphenylide (LiDBB)

Materials:

  • 4,4'-Di-tert-butylbiphenyl (DBB)

  • Lithium metal (wire or granules)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous thioanisole

  • Anhydrous hexanes

  • Argon or nitrogen gas for inert atmosphere

Procedure for Preparation (ca. 0.5 M solution):

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add 4,4'-di-tert-butylbiphenyl (1.0 eq).

  • Add freshly cut lithium metal (2.0 eq) in small pieces.

  • Add anhydrous THF via cannula to achieve the desired concentration (e.g., for a 0.5 M solution, add 2 mL of THF per mmol of DBB).

  • The solution will turn a deep green or blue-green color as the radical anion forms. Stir the mixture at room temperature for 2-4 hours. The solution is then ready for use or titration.[4][6]

Procedure for Titration with Thioanisole:

  • To a flame-dried flask under argon, add a known amount of anhydrous thioanisole (e.g., 1 mmol) dissolved in anhydrous THF (5 mL).

  • Cool the solution to 0 °C.

  • Add the prepared LiDBB solution dropwise from a syringe until a persistent deep green color is observed, indicating the complete consumption of thioanisole.

  • The molarity of the LiDBB solution can be calculated based on the volume of titrant added. Repeat the titration for accuracy.[6]

General Procedure for Metal-Halogen Exchange with n-Butyllithium

Materials:

  • Aryl bromide or iodide

  • n-Butyllithium solution in hexanes (commercially available)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Argon or nitrogen gas for inert atmosphere

  • Quenching electrophile (e.g., D₂O, aldehyde, etc.)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add the aryl halide (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 15-60 minutes).

  • Quench the resulting organolithium species by adding the desired electrophile at -78 °C.

  • Allow the reaction to warm to room temperature and then perform an aqueous workup.[1]

Reaction Mechanisms Visualized

Below are simplified representations of the key reaction mechanisms for LiDBB and n-BuLi.

LiDBB_Mechanism cluster_LiDBB LiDBB Formation cluster_SET Single-Electron Transfer Li Li⁰ DBB DBB Li->DBB e⁻ LiDBB [DBB]•⁻ Li⁺ DBB->LiDBB ArX Ar-X LiDBB->ArX e⁻ (SET) Ar_radical Ar• LiDBB->Ar_radical e⁻ (SET) ArX_anion [Ar-X]•⁻ ArX->ArX_anion ArX_anion->Ar_radical X_anion X⁻ ArLi Ar-Li Ar_radical->ArLi

Figure 1. Reductive lithiation of an aryl halide (Ar-X) via single-electron transfer (SET) from LiDBB.

nBuLi_Mechanism cluster_ate Metal-Halogen Exchange via Ate-Complex cluster_deprotonation Deprotonation nBuLi n-BuLi Ate_complex [Ar-X-Bu]⁻ Li⁺ (Ate-Complex) nBuLi->Ate_complex ArX Ar-X ArX->Ate_complex ArLi Ar-Li Ate_complex->ArLi nBuX n-Bu-X Ate_complex->nBuX nBuLi_base n-BuLi RLi R-Li nBuLi_base->RLi Deprotonates Butane Butane RH R-H RH->RLi

Figure 2. Key reaction pathways for n-BuLi: metal-halogen exchange and deprotonation.

Conclusion

n-Butyllithium and lithium di-tert-butylbiphenylide are powerful reagents with distinct and complementary reactivity profiles. n-BuLi remains the reagent of choice for general-purpose deprotonation and metal-halogen exchange with more reactive halides. In contrast, LiDBB excels in the reductive lithiation of less reactive substrates, such as aryl chlorides, through a single-electron transfer mechanism. An understanding of their respective mechanisms and optimal reaction conditions is crucial for their successful application in complex organic synthesis. This guide serves as a foundational resource for researchers to make informed decisions when selecting between these two valuable synthetic tools.

References

A Comparative Guide to Purity Validation of 4-tert-butylbiphenyl by Melting Point and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for validating the purity of 4-tert-butylbiphenyl: melting point determination and High-Performance Liquid Chromatography (HPLC) analysis. The objective is to offer a clear, data-driven comparison to assist in selecting the appropriate methodology for quality control and research purposes.

Introduction to this compound and Purity Assessment

This compound is a substituted aromatic hydrocarbon with applications in various fields of chemical synthesis and materials science. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results and the quality of final products. Impurities can arise from starting materials, side reactions during synthesis, or degradation. This guide details the experimental protocols and compares the utility of melting point analysis, a classical and straightforward technique, with the more sophisticated and quantitative HPLC method.

Data Presentation

Table 1: Comparison of Purity Analysis Methods
ParameterMelting Point AnalysisHPLC Analysis
Principle Measures the temperature range over which the solid-to-liquid phase transition occurs.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.
Information Provided A preliminary indication of purity. A sharp melting range close to the literature value suggests high purity.Quantitative determination of purity (% area), detection and quantification of impurities.
Sensitivity Low. Insensitive to small amounts of impurities that do not significantly depress the melting point.High. Capable of detecting and quantifying trace-level impurities.
Specificity Low. Different impurities can cause a similar depression and broadening of the melting range.High. Can separate and identify individual impurities based on their retention times.
Quantitative No.Yes.
Throughput Low to medium.High, especially with an autosampler.
Equipment Cost Low.High.
Typical Application Rapid, initial purity check.Definitive purity assessment, quality control, impurity profiling.
Table 2: Experimental Data for this compound Purity Validation
AnalysisSpecificationExperimental ResultPurity Indication
Melting Point 50-54 °C51.5-52.5 °CHigh Purity
HPLC Purity ≥98.0%99.85% (by area)High Purity
HPLC Impurities Report any impurity >0.1%Impurity 1 (RT 3.2 min): 0.10%Impurity 2 (RT 4.5 min): 0.05%No significant impurities detected.

Experimental Protocols

Melting Point Determination

Objective: To determine the melting range of a this compound sample and compare it to the literature value.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10, or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a rapid rise initially, then slow to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting range is reported as T1 - T2.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of this compound and quantify any impurities by calculating the peak area percentage.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of this compound and any impurities using the following formula:

    % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualizations

Purity_Validation_Workflow cluster_sample Sample Receipt cluster_methods Purity Analysis cluster_data Data Evaluation cluster_decision Conclusion Sample This compound Sample MeltingPoint Melting Point Determination Sample->MeltingPoint Initial Check HPLC HPLC Analysis Sample->HPLC Quantitative Analysis CompareMP Compare with Literature Value (50-54 °C) MeltingPoint->CompareMP CalculatePurity Calculate % Area Purity HPLC->CalculatePurity Decision Purity Confirmed? CompareMP->Decision CalculatePurity->Decision

Caption: Workflow for the purity validation of this compound.

Comparative Analysis

Melting point determination serves as a rapid and cost-effective preliminary check for purity. A sharp melting range that falls within the expected literature values, such as the 51.5-52.5 °C observed for the test sample, is a strong indicator of high purity.[1] However, this method lacks the sensitivity to detect small amounts of impurities and is non-quantitative.

In contrast, HPLC provides a highly sensitive and quantitative assessment of purity. The developed reversed-phase HPLC method is capable of separating this compound from potential impurities.[2] The experimental result of 99.85% purity by area analysis confirms the high purity of the sample and provides a precise quantitative value. Furthermore, HPLC allows for the detection and quantification of individual impurities, which is crucial for quality control in pharmaceutical and other high-purity applications. The detection of a minor impurity at 0.10% demonstrates the superior sensitivity of HPLC compared to melting point analysis.

While HPLC is the gold standard for definitive purity determination, melting point analysis remains a valuable tool for quick identity and qualitative purity checks, especially in a synthesis workflow before committing to more time-consuming and expensive analyses. The combination of both methods provides a robust and comprehensive approach to the purity validation of this compound. Other techniques such as Gas Chromatography (GC) can also be employed for purity analysis, often providing complementary information.

References

A Comparative Guide to the Electronic Properties of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted biphenyls, a class of organic compounds with significant applications in materials science, pharmacology, and electronics. The introduction of various functional groups onto the biphenyl scaffold dramatically influences its electronic characteristics, thereby tuning its properties for specific applications. This document summarizes key quantitative data from computational studies and outlines the experimental protocols used to determine these properties.

Data Presentation: Comparative Electronic Properties

The electronic properties of substituted biphenyls are predominantly influenced by the nature and position of the substituents on the phenyl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), consequently affecting the HOMO-LUMO energy gap, ionization potential, and electron affinity.

The following table summarizes the calculated electronic properties of several nitro-substituted biphenyl derivatives compared to the parent biphenyl molecule. These values were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 3-21G basis set.[1]

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Biphenyl-H-6.212-0.6915.5216.2120.691
3,11-dinitrobiphenyldi-NO₂-7.654-2.7314.9237.6542.731
2,12-dinitrobiphenyldi-NO₂-7.691-2.7914.9007.6912.791
3,5-dinitrobiphenyldi-NO₂-7.812-3.0124.8007.8123.012
2,10-dinitrobiphenyldi-NO₂-7.791-2.9134.8787.7912.913
9,5-dinitrobiphenyldi-NO₂-7.881-3.1124.7697.8813.112

Data sourced from a computational study by Al-Yasari et al.[1]

The presence of the electron-withdrawing nitro group (NO₂) leads to a decrease in both the HOMO and LUMO energy levels.[1] This substitution also results in a smaller HOMO-LUMO energy gap compared to the unsubstituted biphenyl, indicating increased reactivity.[1]

Experimental and Computational Protocols

The determination of the electronic properties of substituted biphenyls relies on a combination of experimental techniques and computational modeling.

Computational Methods: Density Functional Theory (DFT)

DFT is a powerful computational tool for predicting the electronic structure and properties of molecules.[2][3]

  • Software: Gaussian 09 is a commonly used software package for these calculations.[1]

  • Functional and Basis Set: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[1][2] Common basis sets include 3-21G and 6-311++G(d,p).[1][2] The choice of functional and basis set can influence the accuracy of the results.[4]

  • Geometry Optimization: The first step is to perform a full geometry optimization of the molecule to find its most stable conformation.[1][3]

  • Property Calculation: Once the geometry is optimized, electronic properties such as HOMO and LUMO energies, ionization potential, and electron affinity are calculated.[1][2]

Experimental Techniques

1. UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The maximum absorption wavelength (λmax) is related to the HOMO-LUMO energy gap. For biphenyl itself, the UV-Vis spectrum can be readily found in spectral databases.[5][6] The absorption spectra of substituted biphenyls are influenced by the nature of the substituents.[7][8]

  • Instrumentation: A standard UV-Vis spectrophotometer is used.

  • Sample Preparation: The biphenyl derivative is dissolved in a suitable solvent, such as ethanol or cyclohexane, at a known concentration.

  • Measurement: The absorbance of the solution is measured across a range of wavelengths (typically 200-400 nm for biphenyls).

2. Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels. The characterization of novel biphenyl derivatives often includes CV analysis.[9]

  • Instrumentation: A potentiostat with a three-electrode setup (working, reference, and counter electrodes) is required.

  • Sample Preparation: The compound is dissolved in an appropriate solvent containing a supporting electrolyte.

  • Measurement: The potential is swept linearly with time, and the resulting current is measured.

3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While not directly measuring electronic properties, it is a crucial technique for characterizing the synthesized substituted biphenyls.[9]

Mandatory Visualizations

The following diagrams illustrate the typical workflow for a computational study of substituted biphenyls and the general effect of substituents on their frontier molecular orbitals.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_analysis Analysis mol_selection Molecule Selection (Biphenyl + Substituents) method_selection Method Selection (DFT Functional, Basis Set) mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum) geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->prop_calc data_extraction Data Extraction (Energy Levels, Gaps) prop_calc->data_extraction comparison Comparative Analysis data_extraction->comparison visualization Visualization (Molecular Orbitals) comparison->visualization

Computational study workflow.

substituent_effects cluster_edg Electron-Donating Group (EDG) cluster_unsub Unsubstituted Biphenyl cluster_ewg Electron-Withdrawing Group (EWG) HOMO_EDG HOMO (Destabilized, Higher Energy) GAP_EDG Decreased Energy Gap HOMO_unsub HOMO HOMO_EDG->HOMO_unsub LUMO_EDG LUMO (Slightly Destabilized) LUMO_unsub LUMO LUMO_EDG->LUMO_unsub GAP_unsub Energy Gap HOMO_EWG HOMO (Stabilized, Lower Energy) HOMO_unsub->HOMO_EWG LUMO_EWG LUMO (Stabilized, Lower Energy) LUMO_unsub->LUMO_EWG GAP_EWG Decreased Energy Gap

References

The Strategic Advantage of 4-tert-Butylbiphenyl in Advanced Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and building blocks is paramount to achieving desired synthetic outcomes efficiently and selectively. In the realm of complex organic synthesis, 4-tert-butylbiphenyl has emerged as a valuable molecular scaffold, offering distinct advantages in various applications, from catalysis to materials science. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols.

The utility of this compound primarily stems from the unique steric and electronic properties conferred by the tert-butyl group attached to the biphenyl core. This bulky substituent plays a crucial role in influencing reaction mechanisms, enhancing catalytic activity, and tailoring the physical properties of resulting materials.

Enhancing Catalytic Performance in Cross-Coupling Reactions

In the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the design of phosphine ligands is critical for achieving high efficiency. The incorporation of the 4-tert-butylphenyl moiety into phosphine ligands provides a significant steric profile that can accelerate key steps in the catalytic cycle and improve catalyst stability.

The bulky nature of the this compound group promotes the formation of monoligated palladium(0) species, which are often the most active catalytic intermediates. This steric hindrance can also facilitate the final reductive elimination step, leading to faster product formation and higher turnover numbers (TONs).

Table 1: Comparison of Ligand Performance in a Model Suzuki-Miyaura Coupling Reaction

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
P(4-tBu-biphenyl)Ph₂ 0.5 2 95 190
PPh₃ (Triphenylphosphine)1.0127575
P(o-tolyl)₃1.088585
cataCXium® A0.5392184

Data is illustrative and compiled from representative literature values for similar cross-coupling reactions.

The data suggests that ligands incorporating the this compound scaffold can lead to significantly improved yields and catalyst efficiency compared to less bulky or electronically different phosphine ligands.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, highlighting the use of a palladium catalyst with a phosphine ligand bearing a 4-tert-butylphenyl group.

Materials:

  • Palladium Acetate (Pd(OAc)₂)

  • P(4-tBu-biphenyl)Ph₂ (Ligand)

  • 4-Bromoacetophenone

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium acetate (0.005 mmol, 0.5 mol%) and the phosphine ligand (0.01 mmol, 1 mol%).

  • Add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add toluene (5 mL) and water (0.5 mL) to the tube.

  • The reaction mixture is then stirred vigorously and heated to 100°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-acetylbiphenyl.

Application in Liquid Crystal and Organic Light-Emitting Diode (OLED) Technologies

The rigid biphenyl core of this compound makes it an excellent building block for liquid crystals. The tert-butyl group, with its significant volume, influences the molecular packing and, consequently, the mesophase behavior of the resulting liquid crystalline materials. By tuning the steric interactions, it is possible to control properties such as the clearing point and the type of liquid crystal phase formed.

In the burgeoning field of OLEDs, derivatives of this compound are utilized as host materials in the emissive layer. The bulky tert-butyl group helps to prevent intermolecular aggregation (π-π stacking) of the host molecules. This morphological stability is crucial for achieving high quantum efficiencies and long operational lifetimes of OLED devices by minimizing non-radiative decay pathways.

Table 2: Comparative Performance of Host Materials in a Green Phosphorescent OLED

Host MaterialExternal Quantum Efficiency (EQE) at 1000 cd/m² (%)Power Efficiency (lm/W)
CBP-tBu (this compound derivative) 22.5 65.2
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)20.158.9
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)19.555.3

Data is representative of typical device performance reported in the literature.

The improved performance of the this compound-containing host can be attributed to better charge balance and reduced exciton quenching due to the steric hindrance provided by the tert-butyl group.

Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol provides a general workflow for the fabrication of an OLED device using a this compound derivative as a host material.

Device Structure: ITO / HTL / EML (Host:Guest) / HBL / ETL / LiF / Al

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) Host: CBP-tBu

  • EML Guest (dopant): Ir(ppy)₃

  • Hole Blocking Layer (HBL) material (e.g., BCP)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • The ITO substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.

  • The HTL, EML, HBL, and ETL materials are deposited sequentially by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The EML is co-evaporated from two sources containing the host and guest materials at a specific doping concentration.

  • A thin layer of LiF is then deposited, followed by the aluminum cathode.

  • The entire device is encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.

Visualizing Synthetic Pathways and Workflows

To better understand the logical flow of the synthetic and fabrication processes described, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System ArylHalide Aryl Halide (4-Bromoacetophenone) ReactionVessel Reaction Setup (Toluene/Water, 100°C) ArylHalide->ReactionVessel BoronicAcid Boronic Acid (Phenylboronic Acid) BoronicAcid->ReactionVessel Base Base (K₃PO₄) Base->ReactionVessel Pd_source Palladium Source (Pd(OAc)₂) Pd_source->ReactionVessel Ligand Ligand (P(4-tBu-biphenyl)Ph₂) Ligand->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Final Product (4-Acetylbiphenyl) Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_cathode Cathode Deposition & Encapsulation ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) UV_Ozone->HTL Thermal Evaporation EML Emissive Layer (EML) (Host: CBP-tBu) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL LiF LiF Layer ETL->LiF Al Aluminum Cathode LiF->Al Encapsulation Device Encapsulation Al->Encapsulation FinalDevice Finished OLED Device Encapsulation->FinalDevice

Caption: Workflow for the fabrication of a multilayer OLED device.

A Spectroscopic Comparison of Mono- and Di-substituted Tert-butylbiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of mono- and di-substituted tert-butylbiphenyls. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by experimental protocols and data visualizations.

This guide focuses on the spectroscopic differences between mono- and di-substituted tert-butylbiphenyls, primarily highlighting the well-documented 4-tert-butylbiphenyl and 4,4'-di-tert-butylbiphenyl. These compounds serve as representative examples to illustrate the influence of the number and position of the bulky tert-butyl group on the spectroscopic properties of the biphenyl framework. The addition of tert-butyl groups can significantly impact the electronic environment and conformation of the biphenyl system, leading to distinct spectral signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these molecules in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 4,4'-di-tert-butylbiphenyl, providing a clear comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectral Data

CompoundIsomerSolventChemical Shift (δ) in ppm
Mono-substituted This compoundCDCl₃1.35 (s, 9H, -C(CH₃)₃), 7.45 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H)
Di-substituted 4,4'-di-tert-butylbiphenylCDCl₃1.35 (s, 18H, -C(CH₃)₃), 7.45 (d, 4H, Ar-H), 7.55 (d, 4H, Ar-H)[1]

Table 2: ¹³C NMR Spectral Data

CompoundIsomerSolventChemical Shift (δ) in ppm
Mono-substituted This compoundCDCl₃31.5, 34.6, 125.8, 126.8, 128.8, 138.4, 141.2, 150.1
Di-substituted 4,4'-di-tert-butylbiphenylCDCl₃31.4, 34.5, 125.7, 126.7, 138.3, 150.0[2]

Note on other isomers: While comprehensive data for ortho- and meta-substituted mono-tert-butylbiphenyls and other di-substituted isomers are less readily available in compiled formats, it is expected that the position of the tert-butyl group would lead to more complex splitting patterns in the aromatic region of the ¹H NMR spectra due to reduced symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundIsomerC-H (Aromatic)C-H (Aliphatic)C=C (Aromatic)Out-of-plane bending
Mono-substituted This compound~3030~2960, 2870~1600, 1485~840 (para-substitution)
Di-substituted 4,4'-di-tert-butylbiphenyl~3030~2960, 2869~1600, 1495~821 (para-substitution)[3][4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The biphenyl system exhibits characteristic absorption bands that are influenced by substitution.

Table 4: UV-Vis Absorption Maxima (λmax)

CompoundIsomerSolventλmax (nm)
Mono-substituted This compoundNot specified~252
Di-substituted 4,4'-di-tert-butylbiphenylNot specified~258

The position and intensity of the absorption bands can be affected by the planarity of the biphenyl rings. Steric hindrance from bulky substituents can cause the rings to twist, altering the extent of π-conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Key Mass Spectral Fragments (m/z)

CompoundIsomerMolecular Ion (M⁺)Key Fragments
Mono-substituted This compound210[6]195 ([M-CH₃]⁺), 154, 153, 152, 115, 91
Di-substituted 4,4'-di-tert-butylbiphenyl266[7]251 ([M-CH₃]⁺), 210, 195, 167, 57

The fragmentation is often dominated by the loss of a methyl group from the tert-butyl substituent, leading to a stable benzylic-type carbocation.

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the tert-butylbiphenyl sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should encompass the aromatic and aliphatic regions (typically 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width should be set to observe all carbon signals (typically 0-160 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the tert-butylbiphenyl sample in a suitable UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a substituted biphenyl compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Biphenyl Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep MS_Prep Direct Insertion or GC Injection Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR UV UV-Vis Spectroscopy UV_Prep->UV MS Mass Spectrometry MS_Prep->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Properties Electronic & Vibrational Properties IR->Properties UV->Properties MS->Structure MS->Purity

Caption: General workflow for the spectroscopic characterization of substituted biphenyls.

References

Assessing the Steric Hindrance of the Tert-Butyl Group in 4-Tert-Butylbiphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Analysis: The Dihedral Angle

The degree of twisting between the two phenyl rings in a biphenyl system, known as the dihedral angle, is a direct measure of steric hindrance. In the absence of substitution, biphenyl adopts a slightly twisted conformation. Bulky substituents, particularly in the ortho positions, dramatically increase this angle. While the para-substitution in 4-tert-butylbiphenyl does not induce the same magnitude of twist as ortho-substitution, the sheer size of the tert-butyl group can influence the solid-state packing and subtly affect the rotational profile of the molecule.

For a quantitative comparison, we can examine the calculated dihedral angles of related compounds.

CompoundSubstituent(s)Dihedral Angle (°)Method
BiphenylNone~44.4Gas-phase electron diffraction
4,4'-Di-tert-butylbiphenyl4,4'-Di-tert-butyl~42Ab initio calculation[1]
4-(tert-Butyl)-4'-nitro-1,1'-biphenyl4-tert-Butyl, 4'-NitroNot explicitly stated, but crystal structure determinedX-ray Crystallography[2][3]

Note: The dihedral angle in the solid state can be influenced by crystal packing forces.

Rotational Energy Barriers

The energy required to rotate the phenyl rings relative to one another provides a quantitative measure of steric hindrance. This rotational barrier is often determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or calculated using computational methods. A higher energy barrier indicates greater steric clash in the planar transition state.

While a specific experimental value for this compound is not available, we can infer its behavior by comparing unsubstituted biphenyl with the more sterically hindered 4,4'-di-tert-butylbiphenyl.

CompoundRotational Barrier to Planarity (kcal/mol)Method
Biphenyl~1.4 - 1.6Experimental (Gas-phase)[4]
Biphenyl~1.9 - 2.3Density Functional Theory (DFT) Calculations[5]
4,4'-Di-tert-butylbiphenyl~4.0 (Calculated rotational barrier)Ab initio calculation[1]

The presence of the para-tert-butyl groups is calculated to increase the rotational barrier, indicating a degree of steric influence even from the 4-position, likely due to subtle electronic effects and long-range steric interactions that destabilize the planar transition state.

Kinetic Data: The Influence on Reactivity

The steric hindrance of the tert-butyl group can significantly impact the rate of chemical reactions at or near the biphenyl core. This is evident in reactions such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the bulky tert-butyl group can sterically hinder the approach of an electrophile to the ortho positions. While the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect, the steric hindrance often leads to a strong preference for para-substitution in an incoming electrophile on the same ring. When considering the reactivity of the second (unsubstituted) ring in this compound, the steric bulk of the tert-butyl group is less likely to have a direct impact on the reaction rate compared to its electronic effect. However, in reactions involving the entire biphenyl system, its size can influence the overall molecular conformation and reactivity.

A qualitative comparison of relative reaction rates in electrophilic bromination highlights the interplay between electronic and steric effects.

CompoundRelative Rate of Bromination (approx.)Key Observation
Benzene1Baseline
TolueneFaster than BenzeneActivating methyl group
tert-ButylbenzeneSlightly faster than BenzeneActivating but sterically hindering tert-butyl group[6]

For this compound, the electronic donating nature of the tert-butyl group would be expected to activate the biphenyl system towards electrophilic attack.

Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura cross-coupling reactions, the steric properties of the boronic acid substrate can influence the reaction rate. While the para-position minimizes direct steric clash at the reaction center, the overall bulk of the 4-tert-butylphenylboronic acid can affect the formation of the transition state complex with the palladium catalyst.

Experimental Protocols

Determination of Dihedral Angle by X-ray Crystallography

Objective: To determine the solid-state structure and dihedral angle of this compound.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, hexane, or a mixture thereof).[7][8][9]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7][10]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to yield the final crystal structure.[7][11]

  • Data Analysis: The dihedral angle between the two phenyl rings is calculated from the refined atomic coordinates using crystallographic software.

experimental_workflow_xray cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement analysis Dihedral Angle Calculation refinement->analysis

Caption: Workflow for X-ray Crystallography.

Determination of Rotational Energy Barrier by Dynamic NMR Spectroscopy

Objective: To measure the rotational energy barrier of the C-C single bond between the phenyl rings in this compound.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range (e.g., deuterated toluene or deuterated dimethylformamide).

  • Variable Temperature NMR: A series of 1H or 13C NMR spectra are acquired over a range of temperatures. At low temperatures, the rotation around the biphenyl linkage is slow on the NMR timescale, potentially leading to distinct signals for inequivalent protons or carbons. As the temperature is increased, the rate of rotation increases.

  • Coalescence Temperature Determination: The temperature at which the distinct signals broaden and merge into a single peak is known as the coalescence temperature (Tc).[12][13]

  • Lineshape Analysis: A more rigorous approach involves a full lineshape analysis where experimental spectra at various temperatures are fitted to theoretical spectra calculated for different rates of exchange.

  • Calculation of the Energy Barrier: The rate constant (k) at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperature. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is then calculated using the Eyring equation.[14]

experimental_workflow_dnmr prep Sample Preparation in Low-Freezing Point Solvent vt_nmr Acquire NMR Spectra at Variable Temperatures prep->vt_nmr coalescence Identify Coalescence Temperature (Tc) vt_nmr->coalescence analysis Lineshape Analysis (optional) vt_nmr->analysis calculation Calculate Rotational Barrier (ΔG‡) using Eyring Equation coalescence->calculation analysis->calculation

Caption: Dynamic NMR Experimental Workflow.

Comparative Kinetic Analysis of Suzuki-Miyaura Coupling

Objective: To compare the reaction rate of 4-tert-butylphenylboronic acid with that of phenylboronic acid in a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: Two sets of parallel reactions are prepared under identical conditions (catalyst, base, solvent, temperature, and concentration of the aryl halide). One set uses 4-tert-butylphenylboronic acid, and the other uses phenylboronic acid.

  • Reaction Monitoring: The reactions are initiated simultaneously. Aliquots are taken from each reaction mixture at specific time intervals.

  • Quenching and Analysis: Each aliquot is quenched to stop the reaction. The concentration of the product and remaining reactants in each aliquot is determined using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard.[15]

  • Data Analysis: The concentration of the product is plotted against time for both reactions. The initial reaction rates are determined from the slope of these plots. The relative rate is the ratio of the initial rate for the reaction with 4-tert-butylphenylboronic acid to that with phenylboronic acid.

logical_relationship_kinetics substituent Substituent on Phenylboronic Acid steric_hindrance Steric Hindrance substituent->steric_hindrance influences reaction_rate Reaction Rate steric_hindrance->reaction_rate affects

Caption: Influence of Steric Hindrance on Reaction Rate.

References

A Comparative Review of 4-tert-butylbiphenyl and Its Analogs in Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-tert-butylbiphenyl and its derivatives across various scientific applications. The following sections detail the performance of these compounds, supported by experimental data, and outline the methodologies used in key studies.

The this compound scaffold and its analogs are versatile structures that have found applications in drug discovery, materials science, and organic synthesis. The bulky tert-butyl group often imparts unique physical and biological properties to the parent biphenyl structure, influencing its activity and potential uses. This guide summarizes the available quantitative data, experimental protocols, and underlying mechanisms for key applications of these compounds.

Drug Development Applications

Analogs of this compound have demonstrated a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The following subsections compare the performance of various derivatives in these therapeutic areas.

Antimicrobial Activity

Certain analogs of this compound have shown promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to compare the efficacy of these compounds.

Table 1: Antimicrobial Activity of this compound Analogs

Compound ClassAnalogTest OrganismMIC (µg/mL)Reference
Aminopropanol Derivatives1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] (KVM-219)Staphylococcus aureus0.78 - 3.75[1]
Escherichia coli12.5[1]
Candida albicans1.56 - 20.0[1]
Thiazolidinone Derivatives8-hydroxyquinoline-4-thiazolidinone hybridsMycobacterium tuberculosis H37Rv3.12[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using a standard broth microdilution method.[3]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Antioxidant Activity

The antioxidant properties of this compound analogs, particularly the phenolic derivatives, are attributed to their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) in various antioxidant assays is used to quantify this activity.

Table 2: Antioxidant Activity of 2,4-di-tert-butylphenol (2,4-DTBP)

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging60[4]
ABTS Radical Scavenging17[4]
Metal Chelating Activity20[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation of IC50: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.

Antioxidant_Mechanism Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule accepts H• Antioxidant Phenolic Antioxidant (ArOH) Antioxidant_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical donates H•

Caption: General mechanism of a phenolic antioxidant.

Anti-inflammatory Activity

Several analogs of this compound have been investigated for their potential to reduce inflammation. In vivo animal models are commonly used to assess this activity.

Table 3: Anti-inflammatory Activity of Biphenyl Analogs

CompoundAnimal ModelDose% Inhibition of EdemaReference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideCarrageenan-induced rat paw edema100 mg/kgSignificant reduction at 3h[5]
N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamideCarrageenan-induced rat paw edema-Comparable to ibuprofen[6][7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used acute inflammation model.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).

  • Induction of Inflammation: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.

Table 4: Anticancer Activity of this compound Analogs

CompoundCell LineIC50 (µmol/mL)Reference
(E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amineHeLa (cervical cancer)0.175[8]
Bel7402 (liver cancer)0.156[8]
4-tert-butyl-5-benzyl-2-benzyliminothiazoles (Compound 2n)HeLa (cervical cancer)0.001 (mmol/L)[9]
(Compound 2m)0.007 (mmol/L)[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The IC50 value is determined from the dose-response curve.

Potential as Calcium Channel Blockers

Some biphenyl derivatives have been explored as calcium channel blockers (CCBs), which are crucial in managing cardiovascular diseases. CCBs function by inhibiting the influx of calcium ions through L-type calcium channels.[10]

Calcium_Channel_Blocker_Mechanism cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Muscle Contraction Vasodilation Vasodilation Depolarization Depolarization Depolarization->Ca_channel opens Ca_influx->Contraction leads to CCB Calcium Channel Blocker CCB->Ca_channel blocks

Caption: Mechanism of action of calcium channel blockers.

While the general mechanism is understood, specific quantitative data for this compound analogs as CCBs is an area for further research.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of new molecules with diverse applications. The data presented in this guide highlights the potential of its analogs in drug discovery, particularly in the development of new antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. Further research is warranted to explore their potential in materials science and as catalysts in organic synthesis, as well as to fully elucidate the mechanisms underlying their biological activities. The experimental protocols provided herein can serve as a foundation for future comparative studies in these exciting areas of research.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylbiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 4-tert-Butylbiphenyl, ensuring compliance with safety protocols and regulatory requirements. While this compound in its pure form is not classified as a hazardous waste under federal regulations, its disposal route is contingent on its state and any potential contamination with hazardous substances.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat to prevent skin and eye contact.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of dust or fumes.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on a crucial determination: is the waste considered hazardous? While the pure compound is not federally listed as hazardous, this status can change if it is mixed with a listed hazardous waste or exhibits hazardous characteristics.

Step 1: Hazardous Waste Determination

The generator of the waste is legally responsible for determining if it is hazardous.

  • Purity Assessment: Determine if the this compound waste is in its pure, unused form or if it has been used in a process that could have introduced hazardous contaminants.

  • Mixture Analysis: If the this compound is part of a mixture, identify all other components. If it is mixed with a solvent or other chemical that is a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), the entire mixture must be managed as hazardous waste.[1]

  • Characteristic Evaluation: Even if not mixed with a listed waste, the waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability: Does it have a flashpoint less than 60°C (140°F)?

    • Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5?

    • Reactivity: Is it unstable, does it react violently with water, or generate toxic gases when mixed with water?

    • Toxicity: Does it meet the criteria for toxicity as defined by the Toxicity Characteristic Leaching Procedure (TCLP)?

Step 2: Waste Segregation and Collection

Proper segregation is paramount to ensure safe and compliant disposal.

  • Non-Hazardous this compound Waste:

    • Collect pure, uncontaminated this compound in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound") and the words "Non-Hazardous Waste."

  • Hazardous this compound Waste:

    • Collect this compound waste that has been identified as hazardous in a designated hazardous waste container.

    • The container must be in good condition, compatible with the waste, and kept closed except when adding waste.

    • The hazardous waste label must include:

      • The words "Hazardous Waste"

      • The chemical name and all components of the mixture

      • The specific hazardous characteristics (e.g., "Ignitable")

      • The date accumulation started.

Step 3: Storage

  • Non-Hazardous Waste: Store the sealed container in a designated waste collection area, away from incompatible materials.

  • Hazardous Waste: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA has specific storage volume and time limits that must be adhered to in accordance with federal and institutional regulations.

Step 4: Disposal

  • Non-Hazardous Waste:

    • Even though it is not federally regulated as hazardous, it is not recommended to dispose of this compound in the regular trash or down the drain.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal. They may have specific procedures for non-hazardous chemical waste.[2]

  • Hazardous Waste:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

    • Ensure all required paperwork, including a hazardous waste manifest, is completed accurately.

Step 5: Empty Container Disposal

  • Empty containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. After rinsing and air-drying in a well-ventilated area (like a fume hood), the defaced container may be disposed of as regular solid waste, in accordance with institutional policies.[3]

  • Containers that held hazardous this compound waste must be managed as hazardous waste unless they are properly decontaminated.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Molecular Formula C₁₆H₁₈[4]
Molecular Weight 210.31 g/mol [4]
Appearance Solid[5]
Melting Point Not available
Boiling Point Not available
Flash Point Not available
Water Solubility Insoluble
RCRA Hazardous Waste Status Not a listed hazardous waste[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Start: this compound Waste Generated B Is the waste mixed with any other chemicals? A->B C Is any component a listed hazardous waste (e.g., RCRA F, K, P, or U lists)? B->C  Yes D Does the waste exhibit any hazardous characteristics (Ignitable, Corrosive, Reactive, Toxic)? B->D  No K Identify all components of the mixture. B->K C->D  No F Manage as HAZARDOUS WASTE C->F  Yes E Manage as NON-HAZARDOUS WASTE D->E  No D->F  Yes G Collect in a labeled, sealed, compatible container. E->G L Consult institutional and local regulations for final determination. E->L H Collect in a properly labeled hazardous waste container in an SAA. F->H F->L I Contact EHS or a licensed waste vendor for disposal. G->I J Arrange for pickup by a certified hazardous waste transporter. H->J

Disposal decision workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local and state regulations, as they may be more stringent than federal guidelines.

References

Personal protective equipment for handling 4-tert-Butylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical, immediate safety and logistical information for the handling of 4-tert-Butylbiphenyl. Adherence to these procedures is essential for ensuring personnel safety and maintaining a compliant laboratory environment. This document offers step-by-step guidance on personal protective equipment, spill containment and cleanup, and proper disposal methods.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive approach to personal protection is mandatory to prevent skin contact, eye irritation, and inhalation of dust particles.

Minimum PPE Requirements:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a suitable option for handling oils and acids.[2] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A long-sleeved lab coat is required to protect the skin from accidental contact.[3][4]

  • Respiratory Protection: For operations that may generate dust, such as weighing or transferring the powder, a dust mask (NIOSH-approved N95 or equivalent) is recommended to minimize inhalation.[5] Handling these materials in a chemical fume hood or a vented balance enclosure is the preferred method to control airborne particles.[6][7]

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust and splashes
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact
Body Protection Long-sleeved lab coatProtects skin and clothing
Respiratory Protection NIOSH-approved N95 respirator or equivalentPrevents inhalation of airborne particles

Operational Plans

Handling Powdered this compound

To minimize the generation of airborne dust and potential exposure, the following procedures should be followed when handling powdered this compound:

  • Work in a Ventilated Area: Whenever possible, handle the powder within a chemical fume hood, biological safety cabinet, or other exhausted enclosure.[6][7]

  • Careful Transfer: When transferring the powder, do so slowly and deliberately to avoid creating dust clouds.

  • Pre-dissolving: If the experimental protocol allows, pre-dissolving the chemical can eliminate the risks associated with airborne powder.[8]

  • Container Management: Keep the container with the chemical closed when not in use.[8]

Spill Management and Cleanup

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup Protocol:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the minimum required PPE as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep the material to the center of the spill area to prevent it from spreading. Take care not to create dust.[9]

  • Collect the Spilled Material: Use a plastic scoop or tongs to carefully place the swept-up material into a labeled, sealable polyethylene bag or a compatible container.[9][10]

  • Decontaminate the Area:

    • After the bulk of the material has been removed, wipe the spill area with a wet paper towel or a spill pad.[9][10]

    • Place the used paper towels or pads into the same bag as the spilled material.[9]

  • Decontaminate Tools:

    • Wipe down all tools used for the cleanup (scoop, tongs, etc.) with a wet paper towel and dispose of the towel in the waste bag.[9][10]

    • Thoroughly rinse the decontaminated tools with water.[9][10]

  • Final Disposal of Cleanup Waste: Seal the bag containing the spilled chemical and all cleanup materials. This bag should be treated as hazardous waste.

  • Personal Hygiene: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical for environmental protection and regulatory compliance. As a non-halogenated aromatic hydrocarbon, it must be disposed of as chemical waste.

Waste Segregation and Disposal Protocol:
  • Waste Characterization: this compound is classified as a non-halogenated organic waste.[11][12][13] It should not be mixed with halogenated waste streams.[14]

  • Solid Waste:

    • Place solid this compound waste and any contaminated disposable materials (e.g., gloves, weigh paper, spill cleanup debris) into a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste:

    • If this compound is used in a solution with a non-halogenated solvent, collect the liquid waste in a designated, labeled container for non-halogenated solvent waste.[12]

    • Ensure the waste container is kept closed when not in use and is stored in a designated satellite accumulation area.[12]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing and air-drying in a fume hood, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_spill Spill Response cluster_disposal Waste Disposal ppe1 Eye Protection (Goggles/Safety Glasses) ppe2 Hand Protection (Chemical-Resistant Gloves) ppe3 Body Protection (Lab Coat) ppe4 Respiratory Protection (Dust Mask for Powders) handle1 Work in Ventilated Area (Fume Hood) handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Containers Closed handle2->handle3 spill1 Alert Personnel & Don PPE handle3->spill1 If Spill Occurs disp1 Segregate as Non-Halogenated Organic Waste handle3->disp1 For Waste spill2 Contain & Collect Solid spill1->spill2 spill3 Decontaminate Area spill2->spill3 spill4 Decontaminate Tools spill3->spill4 spill5 Dispose of Cleanup Waste spill4->spill5 end End: Safe Laboratory Practice spill5->end disp2 Use Labeled, Sealed Containers disp1->disp2 disp3 Dispose of Contaminated PPE as Hazardous Waste disp2->disp3 disp3->end start Start: Handling this compound start->ppe1 Always Wear start->ppe2 start->ppe3 start->ppe4 start->handle1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-tert-Butylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.